molecular formula C3H3N5S B1596314 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-50-9

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Katalognummer: B1596314
CAS-Nummer: 3176-50-9
Molekulargewicht: 141.16 g/mol
InChI-Schlüssel: RZLGDPOWDCAEAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a useful research compound. Its molecular formula is C3H3N5S and its molecular weight is 141.16 g/mol. The purity is usually 95%.
The exact mass of the compound [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGDPOWDCAEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185635
Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-50-9
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine
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Record name 3176-50-9
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Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
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Record name [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Record name 1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOL-6-AMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Substituted-triazolo[3,4-b]thiadiazol-6-amines

An In-depth Technical Guide to the Synthesis and Characterization of 3-Substituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amines

Senior Application Scientist, Chemical Synthesis & Analysis Division

Abstract

The fused heterocyclic system of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole represents a scaffold of significant interest in medicinal chemistry and drug development. Its derivatives are known to exhibit a broad spectrum of potent biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-substituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amines, a key subclass of this heterocyclic family. We will explore the fundamental synthetic pathways, explain the mechanistic rationale behind experimental choices, provide a detailed operational protocol, and outline a systematic approach for structural elucidation and validation using modern analytical techniques. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of the Triazolo[3,4-b]thiadiazole Scaffold

The fusion of a 1,2,4-triazole ring with a 1,3,4-thiadiazole ring creates the rigid, planar[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole system. This unique combination of two biologically active pharmacophores in a single molecule has proven to be a highly effective strategy in the discovery of novel therapeutic agents.[7] The nitrogen and sulfur heteroatoms provide multiple sites for hydrogen bonding and other molecular interactions, making these compounds effective ligands for various biological targets.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities:

  • Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against a wide range of human cancer cell lines.[4][8]

  • Antimicrobial & Antifungal Activity: Many compounds exhibit significant inhibitory action against various strains of bacteria and fungi.[5]

  • Antiviral Properties: The scaffold has been investigated for its potential in developing new antiviral agents.[6]

  • Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes like urease, which is crucial for the survival of certain pathogens.[9]

The 6-amino substituted derivatives are of particular importance as the amino group provides a key functional handle for further structural modification and acts as a crucial hydrogen bond donor, often enhancing the binding affinity of the molecule to its biological target. This guide focuses specifically on the synthesis and characterization of this vital amine-containing subclass.

Core Synthetic Strategy

The most reliable and versatile method for synthesizing the 3-substituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amine core relies on a two-step process starting from a substituted carboxylic acid hydrazide. The key intermediate is a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol , which possesses the necessary arrangement of nucleophilic centers to undergo cyclocondensation.

Rationale Behind the Synthetic Design

The choice of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol as the central precursor is a strategic one.[10][11] This molecule is a bifunctional nucleophile containing:

  • An exocyclic primary amino group (-NH₂) at the 4-position of the triazole ring.

  • A thiol group (-SH) at the 3-position, which can exist in its tautomeric thione form.

This arrangement is ideal for a cyclization reaction with a dielectrophilic reagent or a single reagent containing two electrophilic sites. To install the 6-amino group, cyanogen bromide (BrCN) is an excellent choice. The carbon atom in BrCN is electrophilic and is attacked by one of the nucleophiles, while the bromine acts as a leaving group, facilitating the subsequent ring-closing attack by the second nucleophile.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process:

  • Stage 1: Formation of a potassium dithiocarbazinate salt from an aromatic acid hydrazide.

  • Stage 2: Cyclization of the salt with hydrazine hydrate to form the key 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.[11][12]

  • Stage 3: Cyclocondensation of the triazole-thiol intermediate with cyanogen bromide to yield the final fused heterocyclic product.

Synthesis_Pathwaycluster_0Stage 1: Salt Formationcluster_1Stage 2: Triazole Formationcluster_2Stage 3: Thiadiazole CyclizationAR-C(=O)NHNH₂(Aromatic Acid Hydrazide)BR-C(=O)NHNHC(=S)SK(Potassium Dithiocarbazinate)A->B  1. CS₂, KOH, EtOH  2. Stir at RTC4-Amino-5-R-4H-1,2,4-triazole-3-thiolB_refSalt (B)B_ref->C  N₂H₄·H₂O, H₂O  RefluxD3-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amineC_refTriazole-thiol (C)C_ref->D  BrCN, Methanol  Reflux

Caption: General synthetic pathway for 3-substituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amines.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amine

This protocol provides a step-by-step methodology for a representative compound where the substituent 'R' is a phenyl group.

Stage 1: Synthesis of Potassium 3-benzoyl-dithiocarbazinate
  • Reagents: Benzoic hydrazide (13.6 g, 0.1 mol), Potassium hydroxide (6.7 g, 0.12 mol), Carbon disulfide (9.1 g, 7.2 mL, 0.12 mol), Absolute ethanol (100 mL).

  • Procedure:

    • Dissolve potassium hydroxide in absolute ethanol in a 250 mL round-bottom flask and cool the solution to below 10 °C in an ice bath.

    • Add benzoic hydrazide to the cooled solution with stirring.

    • Slowly add carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

    • Collect the precipitated yellow solid by filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum. The product is used in the next step without further purification.

Stage 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[11]
  • Reagents: Potassium 3-benzoyl-dithiocarbazinate (from Stage 1, ~0.1 mol), Hydrazine hydrate (10 mL, ~0.2 mol), Water (80 mL).

  • Procedure:

    • Suspend the potassium salt in water in a 250 mL round-bottom flask.

    • Add hydrazine hydrate to the suspension.

    • Fit the flask with a reflux condenser and heat the mixture to reflux. Continue refluxing for 6-8 hours. The evolution of hydrogen sulfide gas should be monitored (a lead acetate paper test will turn black).

    • Once the evolution of H₂S ceases, cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of cold water and carefully acidify with concentrated HCl until the pH is ~5-6.

    • Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure white needles.

Stage 3: Synthesis of 3-Phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amine
  • Reagents: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.92 g, 0.01 mol), Cyanogen bromide (1.16 g, 0.011 mol), Methanol (50 mL).

  • Procedure:

    • Caution: Cyanogen bromide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in methanol in a 100 mL round-bottom flask.

    • Add cyanogen bromide in one portion to the stirred solution.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid product will precipitate.

    • Collect the solid by filtration, wash with a small amount of cold methanol, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture to yield the pure title compound.

Characterization and Structural Validation

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and analytical methods provides a self-validating system to ensure the correct structure has been synthesized.

Characterization_WorkflowStartSynthesized Crude ProductPurifyPurification(Recrystallization)Start->PurifyPurePure Crystalline SolidPurify->PureMPMelting Point(Purity Check)Pure->MPIRFT-IR Spectroscopy(Functional Groups)Pure->IRNMR¹H & ¹³C NMR(Structural Backbone)Pure->NMRMSMass Spectrometry(Molecular Weight)Pure->MSEAElemental Analysis(Elemental Composition)Pure->EAConfirmStructure ConfirmedMP->ConfirmIR->ConfirmNMR->ConfirmMS->ConfirmEA->Confirm

Caption: Systematic workflow for the characterization and validation of the synthesized compound.
Spectroscopic Data Interpretation

The following table summarizes the expected characteristic data for 3-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amine.

Technique Expected Observations & Rationale
FT-IR (cm⁻¹)~3300-3100: N-H stretching vibrations (asymmetric & symmetric) of the primary amino group (-NH₂).[10] ~3050: Aromatic C-H stretching.[7] ~1610: C=N stretching of the heterocyclic rings.[7] ~1550: N-H bending vibration. ~690: C-S stretching within the thiadiazole ring.[7]
¹H NMR (δ, ppm)~8.0-7.5: Multiplet corresponding to the protons of the phenyl ring at position 3.[7] ~7.8: A broad singlet for the two protons of the -NH₂ group. This peak is exchangeable with D₂O, meaning it will disappear upon adding a drop of D₂O to the NMR tube.
¹³C NMR (δ, ppm)~165-150: Signals for the quaternary carbons of the fused triazole and thiadiazole rings (C3, C6, and C7a).[13] ~135-125: Signals for the carbons of the phenyl ring.
Mass Spectrometry ESI-MS: A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺. For C₉H₇N₅S, the expected exact mass is 217.05, so the [M+H]⁺ peak should appear at m/z ≈ 218.06.
Elemental Analysis The calculated elemental percentages (C: 49.76%, H: 3.25%, N: 32.23%) should match the experimentally found values within a ±0.4% margin.
Melting Point (°C)A sharp melting point indicates high purity of the synthesized compound.

Applications and Future Perspectives

The 3-substituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-6-amine scaffold is a privileged structure in medicinal chemistry. The presence of the 3-position substituent allows for the exploration of structure-activity relationships (SAR) by introducing various aryl or alkyl groups. The 6-amino group serves as a versatile synthetic handle for creating libraries of derivatives, such as Schiff bases or amides, to modulate the compound's physicochemical properties and biological activity.[8]

Future research will likely focus on:

  • Synthesizing diverse libraries of these compounds to screen against a wider range of biological targets.

  • Conducting detailed mechanistic studies to understand how these molecules exert their biological effects at a molecular level.

  • Optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles for potential development into clinical candidates.

This guide provides a solid foundation for the synthesis and rigorous validation of this important class of heterocyclic compounds, enabling further exploration of their therapeutic potential.

References

  • Zavialova, E., et al. (2022). Novel[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. MDPI. Available at: [Link]

  • Li, Z., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][3][4] Thiadiazine Derivatives. PubMed. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2009). Synthesis and biological evaluation of 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zavialova, E., et al. (2022). Novel[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2021). First Synthesis of the Novel Triazolo[3,4-b][1][3][4]Thiadiazoles and Triazolo[3,4-b][1][3][4]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online. Available at: [Link]

  • Unknown. (n.d.). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Manuscript link. Available at: [Link]

  • Talebi, A., et al. (2023). Synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives 6a–n. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H‐1,2,4‐triazolo[3, 4‐b][1][3][4] thiadiazine derivatives. Sci-Hub. Available at: [Link]

  • Cavus, M. S., & Muglu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Available at: [Link]

  • Unknown. (n.d.). 6-(4-amino phenyl)[1][2][3]triazolo[3,4- b][1][3][4] thiadiazole and th. PDF link. Available at: [Link]

  • Karakurt, T., et al. (2021). 6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][3][4]thiadiazole: Synthesis, experimental, theoretical characterization and biological activities. ResearchGate. Available at: [Link]

  • Al-Sultani, K. H. H. (2020). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Selvaraj, S., & Al-Ghamdi, A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Selvaraj, S., & Al-Ghamdi, A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Küçükgüzel, I., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Küçükgüzel, I., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

Spectroscopic analysis ofTriazolo[3,4-b]thiadiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Substituted-1,2,4-Triazolo[3,4-b][1][2][3]thiadiazol-6-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The fused heterocyclic system of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole represents a "privileged scaffold" in modern medicinal chemistry. Derivatives of this core structure are known to exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The biological efficacy of these compounds is intrinsically linked to their precise three-dimensional structure and the nature of the substituents appended to the core. Therefore, the unambiguous structural elucidation of novel analogues, such as 3-substituted-1,2,4-triazolo[3,4-b][1][2][3]thiadiazol-6-amine, is a cornerstone of the drug discovery and development process.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques required to characterize this molecular framework. We will move beyond a mere listing of data, focusing instead on the causal logic behind experimental choices and the integrated interpretation of spectral data to build a self-validating analytical system.

The Core Molecular Structure

Before delving into the spectroscopic analysis, it is essential to visualize the foundational structure. The numbering system and the positions of the key substituents are critical for correctly assigning spectral signals. The general structure of the target compound, 3-substituted-1,2,4-triazolo[3,4-b][1][2][3]thiadiazol-6-amine, is presented below. The 'R' group at position 3 is the primary point of diversification in synthetic campaigns, while the amine group at position 6 is a key functional feature.

Caption: General structure of 3-R-1,2,4-triazolo[3,4-b][1][2][3]thiadiazol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For the triazolo-thiadiazole system, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides precise information about the chemical environment, number, and connectivity of protons in the molecule.

Causality Behind Expected Signals

The ¹H NMR spectrum of a 3-substituted-1,2,4-triazolo[3,4-b][1][2][3]thiadiazol-6-amine derivative is typically characterized by the absence of a proton signal directly attached to the heterocyclic core, making the signals from the substituent (R-group) and the 6-amine group the primary focus.

  • Amine Protons (-NH₂): The protons of the primary amine at the C-6 position are expected to appear as a broad singlet. Its chemical shift can be highly variable, typically in the range of δ 5.0-8.0 ppm, and is influenced by the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, a common solvent for these compounds, this peak is often well-defined.

  • Substituent Protons (R-group): The signals for the protons within the 'R' group will vary significantly based on its structure (e.g., alkyl, aryl). For instance, if 'R' is a phenyl group, aromatic protons will typically resonate as multiplets in the δ 7.0-8.5 ppm region.[3] If 'R' is an alkyl group like a methyl or benzyl, characteristic signals would appear upfield (e.g., δ ~2.8 ppm for a methyl group or δ ~4.4 ppm for a methylene group adjacent to the ring).[5]

Data Summary: ¹H NMR
Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
Amine (-NH ₂)5.0 - 8.0Broad SingletConfirms the presence of the C6-amine group. Exchangeable with D₂O.
Aromatic Protons (Aryl R-group)7.0 - 8.5MultipletDefines the nature and substitution pattern of an aromatic R-group.
Aliphatic Protons (Alkyl R-group)0.9 - 4.5Varies (s, d, t, q, m)Provides the structure of an aliphatic side chain at the C3 position.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve these polar heterocyclic compounds and for resolving N-H protons.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to δ 0.00 ppm.[6]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a count and the electronic environment of each unique carbon atom in the molecule.

Causality Behind Expected Signals

The chemical shifts of the carbons in the fused heterocyclic core are highly characteristic.

  • Heterocyclic Carbons: The carbons within the triazolo-thiadiazole rings are significantly deshielded due to the attached electronegative nitrogen and sulfur atoms.

    • C-3 and C-6: These carbons, directly bonded to the substituent and the amine group respectively, are typically found in the δ 145-165 ppm range.[6] Their exact positions are modulated by the electronic nature of their attachments.

    • Bridgehead Carbon (C-7a): The carbon at the fusion point of the two rings also appears in a similar downfield region.

  • Substituent Carbons (R-group): The chemical shifts of the carbons in the R-group will be standard for their respective functional types (e.g., aromatic carbons between δ 110-135 ppm, aliphatic carbons between δ 10-60 ppm).[6]

Data Summary: ¹³C NMR
Carbon TypeTypical Chemical Shift (δ, ppm)Key Insights
C-3 (Triazole Ring)145 - 165Confirms the heterocyclic core; influenced by R-group electronics.
C-6 (Thiadiazole Ring)150 - 170Confirms the heterocyclic core; highly deshielded.
C-7a (Bridgehead)140 - 155Confirms the fused ring structure.
Aromatic Carbons (Aryl R-group)110 - 135Provides data on the R-group's carbon skeleton.
Aliphatic Carbons (Alkyl R-group)10 - 60Provides data on the R-group's carbon skeleton.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency (e.g., 101 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Technique: Typically a proton-decoupled experiment (to produce singlets for all carbons).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 512-2048) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Expected Signals

The key diagnostic feature in the FT-IR spectrum is the confirmation of the cyclization from the precursor (e.g., a 4-amino-5-mercapto-1,2,4-triazole) to the fused triazolo-thiadiazole system.

  • Disappearance of Precursor Bands: The successful formation of the fused ring is confirmed by the disappearance of the characteristic S-H stretching vibration (around 2550-2600 cm⁻¹) of the starting mercapto-triazole.[5][7]

  • N-H Stretching: The primary amine at C-6 will show characteristic symmetric and asymmetric stretching vibrations in the range of 3100-3400 cm⁻¹.[8]

  • C=N and C-N Stretching: The spectrum will be rich in signals for C=N (imine) and C-N bonds within the heterocyclic rings, typically appearing in the 1500-1650 cm⁻¹ region.[2][8]

  • C-S Stretching: The C-S bond in the thiadiazole ring gives rise to a weaker absorption, usually found in the 600-800 cm⁻¹ range.

Data Summary: FT-IR
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Insights
N-H Stretch (Amine)3100 - 3400Medium-StrongConfirms the -NH₂ group at C-6.
Aromatic C-H Stretch3000 - 3100Medium-WeakIndicates an aromatic R-group.
Aliphatic C-H Stretch2850 - 3000MediumIndicates an aliphatic R-group.
C=N Stretch (Imine)1600 - 1650Medium-StrongCharacteristic of the heterocyclic rings.[7]
C=C Stretch (Aromatic)1450 - 1600VariableIndicates an aromatic R-group.
C-S Stretch600 - 800Weak-MediumEvidence of the thiadiazole ring.
Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Scan: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background scan of the empty spectrometer should be run first.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Causality Behind Expected Signals
  • Molecular Ion Peak [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed will be the protonated molecular ion peak ([M+H]⁺).[3] This signal is crucial for confirming the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for unambiguous molecular formula determination.

  • Fragmentation Pattern: The fused triazolo-thiadiazole ring is relatively stable. Fragmentation may occur by the loss of small molecules or cleavage at the substituent. The specific fragmentation pattern can be diagnostic of the R-group's structure. For example, a common fragmentation involves the cleavage of the bond between the heterocyclic core and the substituent.

Illustrative Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for a generic 3-substituted derivative.

parent [M+H]⁺ 3-R-Triazolo[3,4-b]thiadiazol-6-amine frag1 [Fragment 1]⁺ Loss of R group parent->frag1 - R• frag2 [Fragment 2]⁺ Cleavage of Thiadiazole Ring parent->frag2 Ring Opening r_radical R•

Caption: A simplified schematic of potential fragmentation in ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Capillary Voltage: Set to an appropriate value (e.g., 3-5 kV) to achieve stable spray.

    • Drying Gas: Use nitrogen gas at a specific temperature (e.g., 250-350 °C) and flow rate to desolvate the ions.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 100-1000) to detect the molecular ion and its major fragments. For fragmentation studies (MS/MS), the molecular ion is mass-selected and subjected to collision-induced dissociation (CID).

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

Causality Behind Expected Signals

The fused aromatic heterocyclic system of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole contains extensive π-conjugation. This leads to characteristic electronic transitions, primarily π → π*, which absorb UV radiation. The position of the absorption maximum (λ_max) can be influenced by the nature of the R-group at position 3. Electron-donating or -withdrawing groups, or extending the conjugation, can cause bathochromic (red) or hypsochromic (blue) shifts.[2]

Data Summary: UV-Vis
Transition TypeTypical λ_max (nm)Key Insights
π → π*250 - 350Confirms the conjugated heterocyclic system. The exact λ_max is sensitive to the substituent 'R'.
Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). The Beer-Lambert law can be used to determine the molar absorptivity (ε) if the concentration is known accurately.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unshakeable structural proof. The workflow below illustrates this synergistic approach.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Compound Purified Novel Compound MS Mass Spectrometry (MS) - Molecular Formula (HRMS) - Molecular Weight Compound->MS FTIR FT-IR Spectroscopy - Key Functional Groups - Confirms Cyclization Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - C-H Framework - Connectivity Compound->NMR UVVIS UV-Vis Spectroscopy - Conjugated System Compound->UVVIS Structure Unambiguous Structure Confirmed MS->Structure Provides Molecular Formula FTIR->Structure Confirms Functional Groups NMR->Structure Defines Atom Connectivity UVVIS->Structure Verifies Conjugation

Caption: Integrated workflow for the spectroscopic validation of novel compounds.

Conclusion

The spectroscopic characterization of 3-substituted-1,2,4-triazolo[3,4-b][1][2][3]thiadiazol-6-amine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. ¹H and ¹³C NMR define the core structure and substituent identity, FT-IR confirms the presence of critical functional groups and the success of the heterocyclic fusion, mass spectrometry validates the molecular weight and formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently and accurately elucidate the structures of novel derivatives, paving the way for further investigation into their promising biological activities.

References

  • Hrast, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Geromichalou, X., et al. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC - PubMed Central. Available at: [Link]

  • Çavuş, M.S. & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Pankivska, Y., et al. (2020). Anticancer properties of some triazolo[3,4-b][1][2][3]thiadiazoles. ResearchGate. Available at: [Link]

  • Gouda, M.A., et al. (2017). First Synthesis of the Novel Triazolo[3,4-b][1][2][3]Thiadiazoles and Triazolo[3,4-b][1][2][3]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online. Available at: [Link]

  • Bhat, K.S., et al. (2005). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. ResearchGate. Available at: [Link]

  • Koval, O., et al. (2022). Novel[1][3][6]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][6]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. PMC - NIH. Available at: [Link]

  • Hammed, A.D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]

  • Hrast, M., et al. (2021). (PDF) Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Cîrciumaru, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Kumar, R., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine Scaffold. PMC - NIH. Available at: [Link]

  • El-Sayed, W.A., et al. (2011). Synthesis of some new[1][3][6]triazolo[3,4-b][1][2][3]thiadiazines and[1][3][6]triazolo[3,4-b][1][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

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Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3-Substituted 6-Amino-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the crystal structure of 3-substituted 6-amino-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds drawing significant attention for their diverse pharmacological activities.[1][2][3] We will delve into the synthetic pathways, detailed crystallographic analysis, and the critical role of non-covalent interactions in dictating the supramolecular architecture of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships within this promising scaffold.

The Architectural Blueprint: Synthesis of the Triazolo[3,4-b]thiadiazole Core

The construction of the fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole skeleton is a cornerstone of its chemistry. A robust and widely adopted synthetic strategy involves a multi-step sequence commencing from substituted aromatic carboxylic acids.[4][5] This approach offers modularity, allowing for the introduction of a wide array of substituents at the 3- and 6-positions of the final heterocyclic system, which is crucial for tuning the pharmacological profile of the molecule.[1]

The general synthetic pathway can be visualized as a logical progression of cyclization and functional group transformations. The initial aromatic carboxylic acid is converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield the acid hydrazide. This intermediate is a key building block, as it contains the necessary nitrogen-nitrogen linkage that will ultimately form part of the triazole ring. Treatment of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a potassium dithiocarbazate salt.[4] Subsequent reaction with hydrazine hydrate induces the cyclization to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This triazole derivative is the immediate precursor to the final fused ring system. The final cyclocondensation is typically achieved by reacting the triazole-3-thiol with another aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][6]

Synthesis_Workflow A Substituted Aromatic Carboxylic Acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Aromatic Ester B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Acid Hydrazide D->E F Dithiocarbazate Formation (CS₂, KOH) E->F G Potassium Dithiocarbazate F->G H Triazole Ring Formation (Hydrazine Hydrate) G->H I 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol H->I J Cyclocondensation (Ar-COOH, POCl₃) I->J K 3,6-Disubstituted-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazole J->K

Caption: Synthetic workflow for 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles.

Experimental Protocol: A Step-by-Step Synthesis

The following is a representative, detailed protocol for the synthesis of a 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative.

Step 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol [7]

  • Esterification: A substituted aromatic carboxylic acid (0.1 mol) is refluxed in methanol (100 mL) with a catalytic amount of concentrated sulfuric acid for 5-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The precipitated ester is filtered, washed with water, and dried.

  • Hydrazide Formation: The synthesized ester (0.1 mol) and hydrazine hydrate (0.1 mol) are refluxed in methanol for 8-10 hours.[4] After cooling, the resulting solid acid hydrazide is filtered, washed with cold methanol, and dried.

  • Potassium Dithiocarbazate Salt Formation: To a solution of potassium hydroxide (0.125 mol) in dry methanol (50 mL), the acid hydrazide (0.125 mol) is added. The mixture is cooled to 0-5 °C, and carbon disulfide (0.125 mol) is added dropwise with constant stirring over 1-2 hours. The precipitated potassium dithiocarbazate salt is filtered, washed with ether, and dried.

  • Triazole Formation: The potassium dithiocarbazate salt (0.1 mol) is refluxed with hydrazine hydrate (0.2 mol) in water for 10-12 hours, or until the evolution of hydrogen sulfide gas ceases. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The precipitated 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is filtered, washed thoroughly with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 3,6-Disubstituted-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazole [7]

  • A mixture of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (4.5 mmol) and a substituted benzoic acid (4.5 mmol) is slowly added to phosphorus oxychloride (25 mL) with cooling.

  • The reaction mixture is then refluxed for 4-5 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure 3,6-disubstituted-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazole.

Spectroscopic and Crystallographic Characterization

The structural elucidation of the synthesized triazolo[3,4-b]thiadiazole derivatives relies on a combination of spectroscopic techniques and, most definitively, single-crystal X-ray diffraction.

Spectroscopic Data Interpretation
  • FT-IR Spectroscopy: The infrared spectrum provides valuable information about the functional groups present. Key characteristic absorptions include the C=N stretching vibration typically observed in the range of 1580-1620 cm⁻¹. The absence of the N-H and S-H stretching bands, which are present in the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursor, confirms the successful cyclization.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure. The aromatic protons and carbons of the substituent groups will resonate in their characteristic regions. The chemical shifts of the triazole and thiadiazole ring protons and carbons provide further evidence for the fused heterocyclic system.[11][12]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak ([M]⁺ or [M+H]⁺) confirming the expected elemental composition.[7]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most unambiguous structural information, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For instance, in the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazole, the molecule was found to crystallize in the monoclinic system with the space group P21/c.[12] The fused triazolothiadiazole core is generally found to be planar or nearly planar.

ParameterTypical Value RangeSignificance
Crystal System Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c, PbcnDefines the symmetry elements within the unit cell.
C-S Bond Lengths ~1.73 - 1.76 ÅReflects the single bond character within the thiadiazole ring.
C=N Bond Lengths ~1.28 - 1.35 ÅIndicates the double bond character within the triazole and thiadiazole rings.
N-N Bond Lengths ~1.37 - 1.40 ÅCharacteristic of single bonds within the triazole ring.
Dihedral Angles VariableDescribes the planarity of the ring system and the orientation of substituents.

Table 1: Representative Crystallographic Data for Triazolo[3,4-b]thiadiazole Derivatives

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing of triazolo[3,4-b]thiadiazole derivatives is governed by a network of weak non-covalent interactions. These interactions, while individually weak, collectively determine the stability of the crystal lattice and can influence the physicochemical properties of the solid material, such as solubility and melting point.

A detailed analysis of the crystal structure of two closely related 3,6-disubstituted-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazole derivatives revealed a variety of these interactions.[8][10] These include:

  • Hydrogen Bonds: Classical N-H···N or O-H···N hydrogen bonds are generally absent in the fused ring system itself unless substituents with these functionalities are present. However, weaker C-H···N and C-H···π hydrogen bonds are commonly observed, where a hydrogen atom attached to a carbon atom interacts with a nitrogen atom or the π-electron cloud of an aromatic ring.[8][10]

  • Halogen Bonds: When halogen substituents are present on the aromatic rings, they can participate in halogen bonding (C-X···N or C-X···O), which is a directional interaction between the electrophilic region of the halogen atom and a nucleophilic site.[10]

  • Chalcogen Bonds: The sulfur atom of the thiadiazole ring can act as a chalcogen bond donor, interacting with a nucleophilic atom like nitrogen (C-S···N) or a π-system (C-S···π).[8][10]

  • π-π Stacking Interactions: The planar aromatic rings of the substituents and the fused heterocyclic core can engage in π-π stacking interactions, where the electron-rich π-systems are arranged in a parallel or offset fashion.

  • van der Waals Forces: These non-specific attractive and repulsive forces also contribute to the overall stability of the crystal packing.

The interplay of these interactions leads to the formation of complex three-dimensional supramolecular architectures, such as chains, sheets, or more intricate networks. The specific nature and geometry of these interactions are highly dependent on the substituents at the 3- and 6-positions of the triazolothiadiazole core.

Intermolecular_Interactions cluster_interactions Types of Non-Covalent Interactions A Triazolo[3,4-b]thiadiazole Molecule 1 B Triazolo[3,4-b]thiadiazole Molecule 2 A->B Hydrogen Bonds, π-π Stacking C Triazolo[3,4-b]thiadiazole Molecule 3 A->C van der Waals Forces B->C Halogen Bonds, Chalcogen Bonds HB C-H···N/π Hydrogen Bonds XB C-X···N Halogen Bonds CB C-S···N/π Chalcogen Bonds PiPi π-π Stacking

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations forTriazolo[3,4-b]thiadiazole Systems in Drug Discovery

A Senior Application Scientist's Guide to Quantum Chemical Calculations for[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazole Systems in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Triazolo-Thiadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The fused heterocyclic system of[1][2]triazolo[3,4-b][1][3]thiadiazole is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and distribution of heteroatoms make it an exceptional scaffold for designing molecules with a wide spectrum of pharmacological activities. Derivatives have demonstrated significant potential as anticancer[4][5], antimicrobial[2][3][6][7][8][9][10], anti-inflammatory, and analgesic agents[8]. The therapeutic versatility of this scaffold arises from its ability to engage in various non-covalent interactions with biological targets, a feature that can be profoundly understood and predicted through the lens of quantum chemistry.

This guide provides an in-depth technical framework for applying quantum chemical calculations to the triazolo-thiadiazole system. It moves beyond a mere recitation of steps to explain the underlying rationale, enabling researchers to make informed decisions in their computational workflows. We will explore how to accurately model these molecules, calculate their fundamental electronic properties, and translate that data into actionable insights for rational drug design.

Theoretical Cornerstone: Why Density Functional Theory (DFT)?

For polyatomic systems like triazolo-thiadiazoles, solving the Schrödinger equation exactly is computationally intractable. Quantum chemical methods provide approximations, with Density Functional Theory (DFT) offering the optimal balance of accuracy and computational cost for molecules of this size.

Unlike wavefunction-based methods that approximate a complex many-electron wavefunction, DFT calculates the total electronic energy from the much simpler electron density. This fundamental distinction is why DFT is the workhorse for computational chemistry in drug discovery. The core principle is that the ground-state energy of a molecule is a unique functional of its electron density.

Calculations using DFT can elucidate key chemical reactivity descriptors such as electronegativity, global hardness, and softness from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11] These descriptors are invaluable for predicting how a molecule will behave in a biological environment.

The Computational Workflow: A Validated Protocol

A successful quantum chemical study is not a "black box" operation. It is a systematic process where each step validates the next. The following workflow is designed to ensure the physical and chemical relevance of the calculated results.

Diagram: Quantum Chemical Calculation Workflow

Quantum_Chemical_Workflowcluster_prepStep 1: Preparationcluster_qmStep 2: Quantum Mechanics Calculationcluster_analysisStep 3: Property Calculation & Analysismol_buildMolecular Structure Input(2D Sketch or 3D Build)pre_optInitial Conformation Search &Pre-optimization (Molecular Mechanics)mol_build->pre_optmethod_selectMethod Selection(e.g., DFT: B3LYP)Basis Set Selection(e.g., 6-311++G(d,p))pre_opt->method_selectgeom_optGeometry Optimizationmethod_select->geom_optfreq_analysisFrequency Calculation(Confirm Minimum Energy State)geom_opt->freq_analysisprop_calcElectronic Properties(HOMO, LUMO, MEP, Charges)freq_analysis->prop_calcfreq_analysis->prop_calcspec_simSpectra Simulation(IR, NMR)freq_analysis->spec_simdata_analysisData Analysis & Interpretation(Reactivity, SAR, Docking Input)prop_calc->data_analysisspec_sim->data_analysis

Caption: A validated workflow for quantum chemical calculations in drug design.

Step-by-Step Experimental Protocol

Objective: To calculate the optimized geometry and electronic properties of a substituted 3-phenyl-6-aryl-[1][2]triazolo[3,4-b][1][3]thiadiazole.

1. Molecular Structure Preparation:

  • Action: Draw the 2D structure of the target molecule in a chemical drawing program (e.g., ChemDraw, MarvinSketch).
  • Causality: A correct 2D representation is essential for generating the correct 3D connectivity.
  • Action: Convert the 2D structure to a 3D structure and perform an initial "clean-up" using a molecular mechanics force field (e.g., MMFF94). Save the coordinates in a .mol or .xyz file.
  • Causality: This pre-optimization provides the quantum mechanics software with a reasonable starting geometry, significantly reducing the number of iterations required to find the energy minimum and preventing the calculation from getting trapped in a high-energy, non-chemical conformation.

2. Selecting the Level of Theory (Functional & Basis Set):

  • Action: Choose a density functional and a basis set. For triazolo-thiadiazole systems, a well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set.[12]
  • Expertise & Causality:
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. It has a long track record of providing excellent results for the geometries and energies of organic molecules at a reasonable computational cost.
  • 6-311++G(d,p): This is a Pople-style basis set. Let's break it down:
  • 6-311: A triple-zeta basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in describing electron distribution compared to smaller sets.
  • ++G: Adds diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs (like the nitrogen and sulfur atoms in our scaffold) and for calculating properties like electron affinity and non-covalent interactions.
  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in the presence of the electric field of other atoms, which is essential for accurately modeling chemical bonds.

3. Geometry Optimization and Frequency Analysis:

  • Action: Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA). The input file will specify the atomic coordinates, the charge (usually 0), the spin multiplicity (usually 1 for a singlet state), the level of theory (B3LYP/6-311++G(d,p)), and the job type (Opt Freq).
  • Trustworthiness (Self-Validation): The Opt Freq keyword is critical. It first performs a geometry optimization, finding the lowest energy structure on the potential energy surface. It then immediately follows this with a frequency calculation at that optimized geometry.
  • Causality: The frequency calculation serves two purposes:
  • Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE correction to the electronic energy, giving a more accurate total energy.
  • Verification of Minimum: A true minimum energy structure will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state, not a stable minimum, and the optimization must be redone from a different starting geometry. This step is non-negotiable for publishing credible results.

4. Calculation of Molecular Properties:

  • Action: From the validated output of the Opt Freq calculation, extract key electronic properties.
  • Causality & Application:
  • HOMO/LUMO Energies: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons (e.g., near nitrogen or sulfur atoms) and are prime locations for electrophilic attack or hydrogen bonding. Blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting intermolecular interactions with a protein target.
  • Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, providing a quantitative measure of the charge distribution. This data is essential for parameterizing molecular mechanics force fields used in subsequent molecular docking simulations.

Data Presentation and Interpretation

For a comparative study of different derivatives, summarizing the calculated data in a structured table is essential for identifying trends.

Table 1: Calculated Quantum Chemical Properties for Hypothetical Triazolo-Thiadiazole Derivatives

Compound IDSubstituent (R)E_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
TZ-01 -H-6.85-1.205.653.45
TZ-02 -NO₂ (Electron Withdrawing)-7.25-1.855.405.80
TZ-03 -OCH₃ (Electron Donating)-6.50-1.105.403.90

Interpretation: The introduction of an electron-withdrawing nitro group (TZ-02) lowers both the HOMO and LUMO energies, making the molecule less likely to donate electrons but a better electron acceptor. Conversely, an electron-donating methoxy group (TZ-03) raises the HOMO energy, making it a better electron donor. Both substitutions decrease the energy gap compared to the parent compound (TZ-01), suggesting an increase in reactivity. This data can then be used to build Quantitative Structure-Activity Relationship (QSAR) models.

Synergy with Drug Design

Quantum chemical calculations are not an endpoint. They are a critical input for further computational studies:

  • Enhanced Molecular Docking: Standard docking programs use generic atomic charges. Using QM-calculated charges provides a more accurate representation of the molecule's electrostatic field, leading to more reliable predictions of binding poses and affinities.[1]

  • QSAR Model Development: Calculated descriptors like the HOMO-LUMO gap, dipole moment, and atomic charges serve as high-quality independent variables for building robust QSAR models that correlate a molecule's electronic structure with its biological activity.[11]

By rigorously applying the principles and protocols outlined in this guide, researchers can leverage the predictive power of quantum chemistry to accelerate the discovery and optimization of novel therapeutics based on the versatile[1][2]triazolo[3,4-b][1][3]thiadiazole scaffold.

References

  • Al-Sultani, A. A. J., et al. (2022). Synthesis, Characterization, Molecular Docking Studies and Pharmaceutical Evaluation of Some Novel[1][2]Triazolo[3,4-B][1][3]Thiadiazole. Research Journal of Pharmacy and Technology. [Link]

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An In-Depth Technical Guide to the Discovery of Novel Triazolo[3,4-b]thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of distinct pharmacologically active heterocyclic rings into a single molecular entity represents a cornerstone of modern medicinal chemistry. This strategy, known as molecular hybridization, is a powerful tool for the discovery of novel therapeutic agents with enhanced potency, novel mechanisms of action, and improved pharmacokinetic profiles. Among the myriad of fused heterocyclic systems, the 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole scaffold has emerged as a "privileged structure." This guide provides a comprehensive technical overview of this scaffold, delving into the synthetic rationale, key experimental protocols, structure-activity relationships, and diverse biological applications that underscore its significance in contemporary drug discovery.

The Strategic Imperative: Why Fuse Triazole and Thiadiazole?

The decision to focus on the triazolo[3,4-b]thiadiazole core is rooted in the proven therapeutic value of its constituent heterocycles. The fusion of the 1,2,4-triazole and 1,3,4-thiadiazole rings creates a rigid, planar system that offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions for potent and selective interaction with biological targets.[4] The combination of these two bioactive pharmacophores is a deliberate strategy to amplify their therapeutic potential.[1]

  • The 1,2,4-Triazole Moiety: This five-membered ring is a well-established pharmacophore present in numerous approved drugs. It is recognized for a vast array of biological properties, including potent antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] Its nitrogen atoms are excellent hydrogen bond acceptors and donors, facilitating strong interactions with enzyme active sites.

  • The 1,3,4-Thiadiazole Moiety: This ring is a versatile building block in medicinal chemistry, lauded for its own broad spectrum of pharmacological effects.[3][5] Critically, it is considered a bioisostere of the pyrimidine ring, a core component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in cancer cells or microbes.[2] Its unique electronic and mesoionic properties can enhance membrane permeability and bioavailability.[2] Furthermore, the 1,3,4-thiadiazole ring is a key component of several successful drugs, including the diuretic acetazolamide and the antimicrobial sulfamethizole.[2]

The resulting fused scaffold is therefore not merely a combination of two rings, but a new chemical entity designed to harness the synergistic potential of both, leading to the discovery of compounds with a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8]

Core Synthesis: Constructing the Triazolo[3,4-b]thiadiazole Scaffold

The synthetic accessibility of the triazolo[3,4-b]thiadiazole system is a key advantage for its exploration in drug discovery. The most prevalent and efficient method involves the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with carboxylic acids or their derivatives.

The causality behind this common pathway lies in its reliability and modularity. The choice of the starting triazole-thiol (which determines the substituent at the 3-position) and the carboxylic acid (which determines the substituent at the 6-position) allows for the systematic and facile generation of diverse chemical libraries for structure-activity relationship (SAR) screening.

Primary Synthetic Workflow

The general workflow involves the reaction of a 4-amino-1,2,4-triazole-3-thiol with a suitable carboxylic acid in the presence of a strong dehydrating agent, typically phosphorus oxychloride (POCl₃), which acts as both a catalyst and a solvent.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Amino-5-(R1)-1,2,4-triazole-3-thiol D Intramolecular Cyclocondensation A->D B Carboxylic Acid (R2-COOH) B->D C Phosphorus Oxychloride (POCl3) Reflux C->D Catalyst & Dehydrating Agent E Target Scaffold: 3-(R1)-6-(R2)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole D->E

Caption: General synthetic scheme for Triazolo[3,4-b]thiadiazole core.

Experimental Protocol: Synthesis of 3-Aryl-6-(5-arylfuran-2-yl)-[1][3][9]triazolo[3,4-b][1][2][3]thiadiazole

This protocol is a representative example adapted from established literature procedures and serves as a self-validating system for researchers.[6]

Step 1: Reagent Preparation

  • A mixture of 5-arylfuran-2-carboxylic acid (1.0 mmol) and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol (1.0 mmol) is prepared.

  • Causality: Equimolar amounts are used to ensure complete reaction and minimize side products. The choice of specific aryl groups on both starting materials allows for targeted library synthesis.

Step 2: Reaction Setup

  • The mixture from Step 1 is added to phosphorus oxychloride (POCl₃, 5 mL) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Causality: POCl₃ serves as the dehydrating agent essential for the cyclization reaction. The guard tube prevents atmospheric moisture from quenching the reaction.

Step 3: Cyclization Reaction

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is critical to determine the point of maximum product formation and prevent degradation from prolonged heating.

Step 4: Work-up and Isolation

  • After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure.

  • The resulting residue is poured into crushed ice with constant stirring.

  • The solid that precipitates is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining acid, and then washed with a dilute sodium bicarbonate solution to neutralize any residual acidity.

  • Causality: Pouring the reaction mixture into ice hydrolyzes any remaining POCl₃ and precipitates the water-insoluble organic product. The washing steps are crucial for purification.

Step 5: Purification

  • The crude solid is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,6-disubstituted-[1][3][9]triazolo[3,4-b][1][2][3]thiadiazole.

  • Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity suitable for characterization and biological testing.

Step 6: Characterization

  • The structure and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Structure-Activity Relationship (SAR) and Biological Impact

The biological activity of the triazolo[3,4-b]thiadiazole scaffold is highly dependent on the nature and position of its substituents. Systematic modification at the 3- and 6-positions has yielded critical insights for rational drug design.

Key SAR Insights
PositionSubstituent TypeObserved Biological ActivityRationale & Reference
Position 6 2-Chloro-4-nitrobenzenePotent antibacterial activity against resistant strainsThe electron-withdrawing nature and specific steric bulk appear favorable for target binding.[1]
Position 6 4-PyridinylDetrimental to activity against resistant bacteriaThe specific orientation and basicity of the pyridine nitrogen may lead to unfavorable interactions at the target site.[1]
Position 6 5-Arylfuran-2-ylSignificant cytotoxic (anticancer) activityThe extended, planar aromatic system can facilitate intercalation or strong binding in enzyme pockets.[6]
Position 3 & 6 Varied aromatic/heterocyclic ringsPotent and selective c-Met kinase inhibitionSpecific substitutions can be tailored to fit the ATP-binding pocket of c-Met kinase, leading to high selectivity.[10]
General Combination with SulfonamideEnhanced antimicrobial actionThe incorporation of a sulfonamide moiety, a known pharmacophore, can introduce additional binding interactions and synergistic effects.[1]
Mechanisms of Action: From Enzyme Inhibition to Pathway Modulation

The versatility of the scaffold is reflected in its diverse mechanisms of action.

  • Antimicrobial Action: Molecular docking studies suggest that these compounds exert their antifungal effects through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. The proposed antibacterial target is MurB, an enzyme involved in peptidoglycan synthesis in bacteria.[1][11]

  • Anticancer Activity: A significant breakthrough has been the discovery of triazolo[3,4-b]thiadiazole derivatives as novel, potent, and highly selective inhibitors of c-Met kinase.[10] The c-Met pathway is a crucial signaling cascade that, when dysregulated, promotes tumor growth, angiogenesis, and metastasis.

G cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream Phosphorylates Cell Tumor Proliferation, Angiogenesis, Metastasis Downstream->Cell Inhibitor Triazolo[3,4-b]thiadiazole Derivative (e.g., 7d) Inhibitor->cMet Inhibits Kinase Activity

Caption: Inhibition of the c-Met signaling pathway by a scaffold derivative.

The most promising compounds, such as derivative 7d , exhibit IC₅₀ values in the low nanomolar range for c-Met kinase inhibition and demonstrate over 2500-fold selectivity against a panel of other kinases, highlighting the potential for developing targeted therapies with reduced off-target effects.[10]

Future Outlook and Conclusion

The 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole scaffold stands as a testament to the power of rational drug design and molecular hybridization. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, confirms its status as a highly valuable core for the development of new therapeutic agents.[8]

Future research should focus on:

  • Expanding Chemical Diversity: Exploring novel and diverse substituents at the 3- and 6-positions to probe new biological targets.

  • Mechanism Deconvolution: Moving beyond initial screening to elucidate the precise molecular mechanisms for promising compounds.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for in vivo efficacy.

  • Chemo-Immunotherapy Applications: Investigating the potential of these compounds to modulate the tumor microenvironment and enhance immune responses.

References

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  • Lv, P., et al. (2015). Discovery of[1][3][9]triazolo[3,4-b][1][2][3]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 97, 238-249. Available from: [Link]

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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Triazolo[3,4-b]thiadiazol-6-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Triazolo[3,4-b]thiadiazole

The fused heterocyclic system of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole represents a "privileged scaffold" in medicinal chemistry. This unique structural motif, arising from the fusion of a 1,2,4-triazole and a 1,3,4-thiadiazole ring, has garnered significant attention from researchers worldwide.[2] The inherent chemical properties of this scaffold, including its aromaticity and the presence of multiple nitrogen and sulfur heteroatoms, confer upon its derivatives a remarkable versatility to interact with a wide array of biological targets.[4] Consequently, compounds bearing the triazolo[3,4-b]thiadiazole core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core methodologies and strategic considerations for screening the biological activities of novel triazolo[3,4-b]thiadiazol-6-amine derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and insightful approach to identifying and characterizing new therapeutic agents.

Part 1: Anticancer Activity Screening

The quest for novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of triazolo[3,4-b]thiadiazole have emerged as a promising class of compounds with significant antiproliferative activities against various cancer cell lines.[6] The screening cascade for anticancer activity typically follows a tiered approach, starting with broad in vitro cytotoxicity assays and progressing to more specific mechanistic studies.

Initial Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing the cytotoxic potential of a compound. The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HT-29 human colon cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test triazolo[3,4-b]thiadiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mechanistic Insights: Probing the PI3K/Akt Signaling Pathway

Preliminary mechanistic studies have revealed that some triazolo[3,4-b]thiadiazole derivatives exert their anticancer effects by inhibiting the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is often overactivated in cancer.[3] Western blotting is a powerful technique to investigate the modulation of specific proteins and their phosphorylation status.

Caption: Western Blot Workflow for Akt Phosphorylation Analysis.

In Vivo Efficacy: Xenograft Models

Promising candidates identified from in vitro screening should be further evaluated for their in vivo anticancer efficacy in animal models, such as human tumor xenografts in immunodeficient mice.[3] This step is crucial for assessing the compound's therapeutic potential in a whole-organism context.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Triazolo[3,4-b]thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8][9]

Antibacterial Activity Screening

A primary screen for antibacterial activity often involves determining the minimum inhibitory concentration (MIC) of the test compounds.

  • Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.[10]

  • Compound Preparation: Prepare serial twofold dilutions of the triazolo[3,4-b]thiadiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Screening

Similar to antibacterial screening, the antifungal activity is also commonly assessed by determining the MIC.

The protocol is analogous to the antibacterial broth microdilution method but with modifications appropriate for fungal species (e.g., Candida albicans, Aspergillus niger).[8][11] The incubation conditions (temperature and duration) will vary depending on the fungal species being tested.

Data Presentation of Antimicrobial Activity

The results of the antimicrobial screening are typically summarized in a table format for easy comparison of the activities of different derivatives against various microbial strains.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TDA-1 16328
TDA-2 8164
Ampicillin 48N/A
Fluconazole N/AN/A2

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Triazolo[3,4-b]thiadiazole derivatives have shown promise as anti-inflammatory agents.[5][12]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[5]

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Screening Cascade

A tiered approach is essential for the efficient screening of a library of compounds.

Screening_Cascade cluster_Primary Primary Screening cluster_Secondary Secondary Screening cluster_Lead Lead Optimization A In vitro Cytotoxicity (e.g., MTT Assay) C Mechanistic Studies (e.g., Western Blot) A->C B Antimicrobial MIC Determination D In vivo Anti-inflammatory Assay B->D E In vivo Efficacy Models (e.g., Xenograft) C->E D->E F ADMET Studies E->F

Caption: A Tiered Screening Strategy for Triazolo[3,4-b]thiadiazoles.

Conclusion

The triazolo[3,4-b]thiadiazole scaffold is a fertile ground for the discovery of new therapeutic agents. A systematic and scientifically rigorous screening approach, as outlined in this guide, is paramount to unlocking the full potential of this remarkable class of compounds. By integrating in vitro and in vivo assays with mechanistic studies, researchers can effectively identify and advance promising candidates toward clinical development.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization ofTriazolo[3,4-b]thiadiazol-6-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazol-6-amine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for[1][2]triazolo[3,4-b][1][3]thiadiazol-6-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, underpinned by established principles of chemical structure and magnetic resonance. We will explore the predicted spectral features of this heterocyclic scaffold and provide a robust experimental framework for its empirical validation.

Introduction: The[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazole Scaffold

The fused heterocyclic system of[1][2]triazolo[3,4-b][1][3]thiadiazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5]. The 6-amino substituted variant is a key building block for the synthesis of more complex and pharmacologically active molecules[3][6]. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions with biological targets. This guide will serve as a foundational reference for the NMR characterization of this important molecular entity.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for[1][2]Triazolo[3,4-b][1][3]thiadiazol-6-amine in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
NH₂~7.5 - 8.5Broad Singlet2H-The protons of the primary amine are expected to be somewhat deshielded due to the electron-withdrawing nature of the heterocyclic system and will likely exhibit exchange broadening.
C3-H~9.0 - 9.5Singlet1H-This proton is attached to a carbon atom (C3) situated between two nitrogen atoms in the triazole ring, leading to significant deshielding.

Table 2: Predicted ¹³C NMR Chemical Shifts for[1][2]Triazolo[3,4-b][1][3]thiadiazol-6-amine in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~145 - 150This carbon is in the triazole ring, bonded to a proton and flanked by two nitrogen atoms, resulting in a downfield shift.
C6~160 - 165The C6 carbon is part of the thiadiazole ring and is bonded to the exocyclic amino group. The direct attachment of the electronegative nitrogen atom causes significant deshielding.
C7a~150 - 155This is the bridgehead carbon atom shared between the triazole and thiadiazole rings. Its chemical environment, being part of both rings and adjacent to sulfur and nitrogen atoms, places it in this downfield region.

Scientific Rationale and Interpretation

The predicted chemical shifts are based on the electronic environment of each nucleus. The fused ring system is electron-deficient due to the presence of multiple heteroatoms (nitrogen and sulfur). This general electron withdrawal deshields the protons and carbons, shifting their resonances to higher ppm values[9].

  • ¹H NMR: The most downfield proton signal is expected to be from the C3-H of the triazole ring. Its position between two nitrogen atoms results in a strong inductive effect and deshielding. The amino protons (NH₂) are expected to appear as a broad signal due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with residual water in the solvent.

  • ¹³C NMR: The carbon atoms directly bonded to nitrogen and sulfur atoms (C3, C6, and C7a) are significantly deshielded. The C6 carbon, attached to the amino group, is anticipated to be the most downfield signal. The chemical shifts of these carbons are sensitive to the electronic effects of substituents, a principle that is leveraged in the synthesis of diverse chemical libraries[10].

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of[1][2]triazolo[3,4-b][1][3]thiadiazol-6-amine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for aqueous-compatible solvents like DMSO-d₆, the residual solvent peak can also be used for referencing (¹H: δ ≈ 2.50 ppm; ¹³C: δ ≈ 39.52 ppm)[11][12].

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including those with long T₁ values)

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the fused ring system.

Visualization of Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.

experimental_workflowcluster_preparationSample Preparationcluster_acquisitionData Acquisitioncluster_analysisData AnalysisweighWeigh Compound (5-10 mg)dissolveDissolve in DMSO-d₆ (0.6 mL)weigh->dissolvefilterFilter into NMR Tubedissolve->filterH1_NMR¹H NMRfilter->H1_NMRprocessProcess Spectra (FT, Phasing, Baseline Correction)H1_NMR->processC13_NMR¹³C NMRTwoD_NMR2D NMR (COSY, HSQC, HMBC)referenceReference to TMS or Solventprocess->referenceassignAssign Signalsreference->assigninterpretStructural Elucidationassign->interpret

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectroscopic data oft[1][2]riazolo[3,4-b]t[1][3]hiadiazol-6-amine are highly informative for its structural characterization. This guide provides a detailed prediction of its NMR spectra, a robust experimental protocol for data acquisition, and the underlying scientific rationale for the interpretation of the data. By following the outlined procedures and utilizing the provided reference information, researchers can confidently identify and characterize this important heterocyclic compound, facilitating its application in drug discovery and development.

References

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Mass Spectrometry Analysis of Triazolo[3,4-b]thiadiazole Derivatives: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Triazolo[3,4-b]thiadiazoles

The fused heterocyclic system of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole is a scaffold of significant interest in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] As research in this area accelerates, the unambiguous structural confirmation of novel derivatives becomes paramount. Mass spectrometry (MS) stands as the cornerstone of this analytical workflow, providing not just molecular weight confirmation but also deep structural insights through controlled fragmentation.

This guide is designed to move beyond a simple recitation of methods. It serves as a distillation of field-proven insights into the mass spectrometric behavior of this unique heterocyclic system. We will explore the causality behind methodological choices, from ionization techniques to collision energies, to empower researchers to develop robust, self-validating analytical protocols for their own drug discovery programs.

Foundational Principles: Ionization Techniques and Instrumentation

The journey of a molecule from a sample vial to a mass spectrum begins with ionization. The choice of ionization technique is the single most critical parameter influencing the quality and type of data obtained. For triazolo[3,4-b]thiadiazole derivatives, which are typically polar, semi-volatile, and can be thermally sensitive, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The "Soft" Approach for Intact Ion Generation

ESI is overwhelmingly the preferred method for analyzing these derivatives, particularly in LC-MS workflows.[7][8] This is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.

The Causality: The primary goal in the initial MS scan is to confirm the molecular weight by observing the intact molecular ion, typically the protonated species [M+H]+ or adducts like [M+Na]+.[7][9] ESI excels at this by desolvating and charging molecules directly from a liquid phase, preserving the covalent structure. This is crucial for subsequent tandem mass spectrometry (MS/MS) experiments, where this intact ion is isolated and fragmented. For most triazolo[3,4-b]thiadiazole derivatives synthesized for biological screening, ESI provides the necessary sensitivity and structural preservation.[10]

Electron Ionization (EI): The "Hard" Approach for Fragmentation-Rich Spectra

EI, often coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique. Molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and often complex fragmentation.[4][11]

The Causality: While this extensive fragmentation can create a rich, library-searchable fingerprint of a molecule, it comes with a significant risk: the molecular ion (M+•) may be weak or entirely absent.[12] For novel compounds like new triazolo[3,4-b]thiadiazole derivatives, the absence of a clear molecular ion makes spectral interpretation exceptionally difficult. Therefore, EI is generally reserved for more volatile, thermally stable analogues or in scenarios where established libraries exist.

Mass Analyzers: Resolving and Detecting the Ions

Once ionized, molecules are sorted by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Quadrupole Analyzers: These are workhorse instruments, excellent for routine analysis and quantitative studies using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3]

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments are critical for drug discovery.[13] They provide highly accurate mass measurements (typically <5 ppm), which allows for the confident determination of the elemental composition of both the parent ion and its fragments, a key requirement for characterizing novel chemical entities.[4][14]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section details a robust, self-validating protocol for the analysis of triazolo[3,4-b]thiadiazole derivatives using a typical HPLC system coupled to a high-resolution mass spectrometer.

Sample Preparation
  • Solubilization: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good peak shape and separate the analyte from impurities or starting materials.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for the moderately polar triazolothiadiazole scaffold.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive mode ESI and improves peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.[16]
Gradient 5% B to 95% B over 10 minutesA generic gradient suitable for screening novel compounds with unknown retention times.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.[16]
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.
Mass Spectrometry (MS) Parameters

These parameters are starting points and should be optimized for the specific compound and instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe triazole moiety is basic and readily accepts a proton.[15]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.[16]
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation and ion desolvation.
Drying Gas Flow 8 - 12 L/minRemoves residual solvent from the ion source.[16]
Scan Range (MS1) m/z 100 - 1000A wide range to capture the parent ion and potential low-mass fragments.
Fragmentation (MS2) Collision-Induced Dissociation (CID)Uses an inert gas (N₂ or Ar) to induce fragmentation in a controlled manner.
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of energies ensures the capture of both low-energy (substituent loss) and high-energy (ring cleavage) fragments.
Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample to structural confirmation.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Dissolve in Solvent Prep2 Dilute to Working Conc. Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 LC HPLC Separation (C18 Column) Prep3->LC MS1 Full Scan MS1 (Detect [M+H]+) LC->MS1 Eluent MS2 Isolate & Fragment [M+H]+ (Tandem MS/MS) MS1->MS2 Isolate Precursor Confirm Confirm Molecular Formula (HRMS Data) MS2->Confirm Acquire Spectra Elucidate Elucidate Structure (Fragmentation Pattern) Confirm->Elucidate

Caption: A typical workflow for the structural elucidation of novel compounds.

Decoding the Spectra: Fragmentation Analysis

The structural core of a triazolo[3,4-b]thiadiazole derivative provides a predictable set of fragmentation pathways. Understanding these pathways is key to confirming the identity of the core structure and determining the location of substituents. The fragmentation is primarily driven by the cleavage of the two fused heterocyclic rings.

General Fragmentation Pathways

Under CID conditions, the protonated molecular ion [M+H]+ undergoes several characteristic cleavages. The most common fragmentation patterns observed for related 1,2,4-triazole systems involve the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[16] For the fused triazolo[3,4-b]thiadiazole system, fragmentation involves cleavages that break open one or both rings.

Key Fragmentation Events:

  • Loss of Substituents: The most facile fragmentations are often the loss of substituents from the core structure, especially if they are linked by labile bonds.

  • Triazole Ring Cleavage: The 1,2,4-triazole ring can cleave to lose moieties such as R-CN or N₂, which are common fragmentation pathways for triazole-containing compounds.[17]

  • Thiadiazole Ring Cleavage: The 1,3,4-thiadiazole ring can undergo cleavage, potentially losing fragments like S, CS, or R-C≡S+.

  • Retro-Cycloaddition: Fused ring systems can undergo concerted cleavage reactions that break the molecule into two smaller heterocyclic fragments.

The diagram below illustrates a plausible fragmentation cascade for a generic 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Fragmentation Parent [M+H]+ FragA [M+H - R¹CN]+ Parent->FragA - R¹CN FragB [M+H - N₂]+ Parent->FragB - N₂ (less common) FragC [R¹CS]+ Parent->FragC Ring Cleavage FragD [R²C≡N-NH₂]+ Parent->FragD Ring Cleavage FragE [M+H - R¹CSN]+ Parent->FragE - R¹CSN

Caption: Plausible fragmentation pathways for the triazolo[3,4-b]thiadiazole core.

Interpreting Key Fragments

Let's consider a hypothetical derivative: 3-methyl-6-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole .

  • [M+H]+: This will be the base peak in the MS1 spectrum. Its accurate mass confirms the elemental composition.

  • Loss of Ph-CN (Benzonitrile): A major fragment could arise from the cleavage of the triazole ring, resulting in [M+H - 103]. The presence of this fragment would strongly suggest the phenyl group is at the 6-position.

  • Formation of [Ph-CS]+: Cleavage of the thiadiazole ring could lead to the formation of the thiobenzoyl cation at m/z 121.

  • Formation of [CH₃-C≡N-NH₂]+: Correspondingly, cleavage could yield the protonated methyl-cyanamide fragment from the triazole portion of the molecule.

This logical deduction, combining accurate mass measurements with the interpretation of fragmentation patterns, provides a self-validating system for structural elucidation.

Common Fragment Ions Table

The following table summarizes common neutral losses and fragment ions observed in the analysis of heterocyclic compounds related to this scaffold.

Fragment TypeDescriptionSignificance
[M+H - R-CN]+ Loss of a nitrile from the triazole ring.Helps identify the substituent on the triazole portion.
[M+H - N₂]+ Loss of molecular nitrogen.Characteristic, though sometimes minor, fragmentation of triazoles.[17]
[R-CS]+ Thioacylium ion.Indicates cleavage of the thiadiazole ring and identifies the substituent.
[M+H - H₂S]+ Loss of hydrogen sulfide.Can occur with rearrangements, indicating the presence of sulfur.[14]

Conclusion: Towards Confident Structural Assignment

The mass spectrometric analysis of triazolo[3,4-b]thiadiazole derivatives is a powerful tool, but it requires a methodical and informed approach. By selecting a soft ionization technique like ESI, leveraging the power of high-resolution mass spectrometry, and systematically interpreting the resulting fragmentation patterns, researchers can move beyond simple molecular weight confirmation to achieve confident and unambiguous structural elucidation. The causality-driven workflow presented in this guide—from sample preparation to final data interpretation—provides a robust framework for accelerating drug discovery programs built upon this promising heterocyclic scaffold.

References

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Methodological & Application

Application Note: Streamlining Discovery with One-Pot Synthesis of SubstitutedTriazolo[3,4-b]thiadiazoles

Application Note: Streamlining Discovery with One-Pot Synthesis of Substituted[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazoles

Introduction: The Therapeutic Promise of a Fused Heterocycle

The[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is a cornerstone in modern medicinal chemistry. This fused heterocyclic system, integrating the structural features of both 1,2,4-triazole and 1,3,4-thiadiazole rings, is a privileged pharmacophore found in compounds exhibiting a remarkable breadth of biological activities.[1][4] These include potent antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The therapeutic potential of these molecules drives a continuous need for efficient, scalable, and sustainable synthetic methodologies.

Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a superior strategy. It circumvents the issues of multi-step processes by improving efficiency, reducing reaction times, and minimizing environmental impact, aligning with the principles of green chemistry.[7][8]

This application note provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the one-pot synthesis of substituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. We will delve into the underlying chemical mechanisms, offer two robust experimental protocols, and provide insights into reaction optimization and product characterization.

Reaction Principle and Mechanism

The most common and versatile one-pot synthesis of 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles involves the condensation and subsequent cyclization of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a carboxylic acid or its derivative. The reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which acts as both a catalyst and a cyclizing agent.

The proposed mechanism proceeds through several key steps:

  • Activation of Carboxylic Acid: Phosphorus oxychloride activates the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The exocyclic amino group of the 4-amino-1,2,4-triazole-3-thiol attacks the activated carbonyl carbon, forming a crucial N-C bond and generating an intermediate.

  • Intramolecular Cyclization and Dehydration: A subsequent intramolecular nucleophilic attack by the thiol sulfur atom onto the newly formed imine-like carbon, followed by dehydration, leads to the formation of the stable, fused aromatic[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole ring system.

Reaction_Mechanismcluster_startStarting Materialscluster_reactionOne-Pot Reactioncluster_endFinal ProductTriazole4-Amino-5-R1-1,2,4-triazole-3-thiolActivationActivation of Acid(POCl₃)AcidR2-Carboxylic AcidAcid->Activation+AttackNucleophilic Attack(by -NH₂ group)Activation->AttackActivated IntermediateCyclizationIntramolecular Cyclization& DehydrationAttack->CyclizationAcyclic IntermediateProduct3-R1-6-R2-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleCyclization->Product

Caption: General mechanism for POCl₃-mediated one-pot synthesis.

Featured Synthetic Protocols

Here we present two robust and reproducible one-pot protocols. The first is a classic, widely applicable method using phosphorus oxychloride. The second utilizes microwave irradiation, offering a green and rapid alternative.

Protocol 1: POCl₃-Mediated Condensation of Carboxylic Acids

This method is highly effective for synthesizing a wide array of 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles from various aromatic and aliphatic carboxylic acids.[1][9]

Materials and Equipment:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Substituted Carboxylic Acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 mL per 0.01 mol of triazole)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or appropriate solvent for recrystallization

  • Standard laboratory glassware and filtration apparatus

Step-by-Step Methodology:

  • Reactant Setup: In a clean, dry round-bottom flask, combine an equimolar mixture of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (e.g., 0.01 mol) and the desired carboxylic acid (0.01 mol).[1]

    • Causality Note: Ensuring the glassware is completely dry is critical, as POCl₃ reacts violently with water.

  • Addition of POCl₃: Place the flask in a fume hood and cool it in an ice bath. Slowly and carefully add phosphorus oxychloride (8-10 mL) to the mixture with gentle swirling.

    • Causality Note: The initial reaction can be exothermic. Slow addition and cooling prevent the reaction from becoming uncontrollable. POCl₃ serves as both the solvent and the dehydrating/cyclizing agent.

  • Reaction Reflux: Attach a reflux condenser (with a guard tube to protect from atmospheric moisture) and heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Expertise Note: The reaction time may vary depending on the reactivity of the chosen carboxylic acid. Electron-donating groups on the acid may require longer reflux times.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (~100 g) in a large beaker. This step must be done in a fume hood with extreme caution.

    • Causality Note: This hydrolyzes the excess POCl₃. The process is highly exothermic and releases HCl gas.

  • Neutralization: Stir the resulting slurry for 20-30 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • Causality Note: Neutralization precipitates the solid product from the acidic solution.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, making it an excellent green chemistry approach.[2][7][10]

Materials and Equipment:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)

  • Aromatic/Aliphatic Ketone (e.g., Acetophenone) or Nitrile (1.2 eq)

  • Glacial Acetic Acid

  • Sulfuric Acid (catalytic amount)

  • Microwave reactor with sealed reaction vessels

  • Ice bath

  • Standard laboratory glassware for filtration and work-up

Step-by-Step Methodology:

  • Reactant Setup: In a microwave-safe reaction vessel, add 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 1 mmol), the desired ketone or nitrile (1.2 mmol), and glacial acetic acid (5 mL).[10]

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the mixture.

    • Causality Note: The acid catalyzes the condensation and subsequent cyclization steps.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 300-500 W) to maintain a temperature of 120-140°C for a short duration, typically 5-15 minutes.[11]

    • Expertise Note: Optimal time and temperature should be determined for each substrate pair. The short reaction time is a key advantage of this method.[2][12]

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature (an ice bath can be used to accelerate cooling). Pour the contents into a beaker of cold water (50 mL).

  • Precipitation and Filtration: Stir the mixture. A solid product will precipitate out. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with ample water to remove acetic acid and any other water-soluble impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Data Summary and Characterization

The success of the synthesis can be validated by comparing yields for different substrates and confirming the final structure using standard analytical techniques.

Table 1: Representative Yields for One-Pot Synthesis of[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazoles

EntryTriazole Substituent (R¹)Carboxylic Acid/Ketone (R²)MethodReaction Time (h)Yield (%)Reference
1Phenyl4-Chlorobenzoic acidPOCl₃585[1]
2Phenyl4-Methoxybenzoic acidPOCl₃682[6]
3Pyridin-4-ylBenzoic AcidPOCl₃490[13]
4PhenylAcetophenoneMicrowave0.292[10]
5MethylCyclohexanoneMicrowave0.1588[10]

Product Characterization:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H and S-H stretching bands from the starting triazole and the appearance of characteristic C=N and C-S-C stretching frequencies around 1600 cm⁻¹ and 685 cm⁻¹, respectively.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic protons of the final fused ring system and the substituents will appear in the expected regions (typically δ 7.0-8.5 ppm). The disappearance of the -SH and -NH₂ protons of the starting triazole is a key indicator of successful cyclization.[1]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Overall Experimental Workflow

The entire process, from reactant selection to final product validation, follows a systematic workflow.

WorkflowStartSelect Starting Materials(Triazole & Acid/Ketone)ReactionPerform One-Pot Synthesis(Protocol 1 or 2)Start->ReactionTLCMonitor Reaction Progress(TLC)Reaction->TLCWorkupReaction Work-up(Quenching & Neutralization)TLC->WorkupReaction CompleteIsolationIsolate Crude Product(Filtration)Workup->IsolationPurificationPurify Product(Recrystallization)Isolation->PurificationCharacterizationStructural Characterization(IR, NMR, MS)Purification->CharacterizationEndPure SubstitutedTriazolo[3,4-b]thiadiazoleCharacterization->End

Caption: A streamlined workflow for synthesis and analysis.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • The quenching of POCl₃ is extremely exothermic and releases toxic HCl gas. Perform this step slowly, with adequate cooling and ventilation.

  • Microwave synthesis involves elevated pressures and temperatures. Use only certified microwave reactors and vessels, and never exceed the recommended volume or temperature limits for the vessel.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

The one-pot synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles represents a significant advancement over traditional multi-step methods. The protocols detailed in this note provide reliable and efficient pathways to this important class of bioactive molecules. The conventional POCl₃-mediated method offers broad substrate scope, while the microwave-assisted protocol provides a rapid and environmentally benign alternative. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can effectively synthesize libraries of these compounds for further investigation in drug discovery and development programs.

References

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 -THIADIZOLES DERIVATIVES. African Journal of Biological Sciences, 6(14), 2481-2488. [Link available through institutional access, verification source: Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli)]
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  • Hozien, Z. A., et al. (2020). A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][1][3][4]Thiadiazine and s-Triazolo[3,4-b][1][3][4]Thiadiazole Nanoarchitectonics. Journal of Heterocyclic Chemistry, 57(5), 2258-2265. [Link]

  • da Silva, F. C., et al. (2024). A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. Green Chemistry Letters and Reviews. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. European Journal of Medicinal Chemistry, 46(8), 3578-3583. [Link]

  • Gouda, M. A., et al. (2014). Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Medicinal Chemistry Research, 23, 4230-4238. [Link]

  • Hozien, Z. A., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega, 6(39), 25777–25791. [Link]

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  • Kaplaushenko, A., et al. (2020). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][4]thiadiazole Derivatives. Scientia Pharmaceutica, 88(1), 10. [Link]

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An Application Guide to the Microwave-Assisted Synthesis ofTriazolo[3,4-b]thiadiazole Derivatives

An Application Guide to the Microwave-Assisted Synthesis of[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive technical guide on the principles, application, and advantages of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of the medicinally significant[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold.

Strategic Overview: Accelerating Heterocyclic Synthesis

The fused heterocyclic system of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Conventionally, the synthesis of these compounds involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to modest yields.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic rate enhancements, increased product yields, and improved purity profiles.[8] This guide details the application of MAOS to overcome the limitations of classical synthetic routes, enabling rapid access to diverse libraries of triazolothiadiazole derivatives for drug discovery and development programs.

The 'Why': Causality of Microwave Enhancement

Unlike conventional heating which relies on slow conductive heat transfer from the vessel walls, microwave irradiation heats the reaction mixture volumetrically and efficiently.[9] This phenomenon is driven by two primary mechanisms of dielectric heating:

  • Dipolar Polarization: Polar molecules, such as the reagents and solvents used in this synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave (typically 2.45 GHz).[1] This rapid reorientation generates internal friction, leading to a swift and uniform increase in temperature throughout the reaction medium.[3]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[3]

This direct energy transfer into the reaction mixture circumvents the thermal inertia of the reaction vessel, allowing for precise temperature control and rapid heating to the desired setpoint. The result is a significant reduction in reaction times—from hours to mere minutes—and often a decrease in the formation of side products, simplifying purification.[2][10]

Core Synthetic Strategy: A General One-Pot Protocol

A common and efficient route to synthesize the 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core involves the cyclocondensation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a carboxylic acid derivative. Microwave irradiation drastically accelerates this dehydrative cyclization.

Gcluster_startStarting Materialscluster_conditionsReaction ConditionsA4-Amino-5-R¹-4H-1,2,4-triazole-3-thiolEIntermediate(Acyloxy)A->E AcylationBCarboxylic Acid (R²-COOH)B->ECMicrowave Irradiation(Power, Temp, Time)C->EF[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole(Final Product)C->FDDehydrating Agent(e.g., POCl₃)D->EE->F IntramolecularCyclodehydration

Caption: General workflow for microwave-assisted synthesis.

Detailed Application Protocol: Synthesis of 3-methyl-6-phenyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

This protocol provides a representative example of a one-pot synthesis accelerated by microwave irradiation.[4][11]

4.1. Reagents and Equipment

Reagent/EquipmentPurposeSupplier/Grade
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolStarting MaterialSigma-Aldrich, 97%
Benzoic AcidStarting MaterialAcros Organics, 99%
Phosphorus Oxychloride (POCl₃)Dehydrating AgentAlfa Aesar, 99%
EthanolRecrystallization SolventFisher Scientific, ACS Grade
Monomode Microwave ReactorHeating Source(e.g., CEM Discover, Biotage Initiator)
10 mL Microwave Reaction Vial & Stir BarReaction VesselManufacturer Specific
TLC Plates (Silica gel 60 F₂₅₄)Reaction MonitoringMerck

4.2. Experimental Workflow Diagram

Gprep1. Reagent Prep- Add Triazole (1 mmol)- Add Benzoic Acid (1.1 mmol)- Add POCl₃ (2 mL)mw2. Microwave Irradiation- Seal Vial- Set Temp: 120°C- Set Time: 5 min- Power: 150 Wprep->mwworkup3. Work-up- Cool to RT- Pour onto crushed ice- Neutralize with K₂CO₃- Filter solidmw->workuppurify4. Purification- Wash with cold water- Recrystallize from Ethanolworkup->purifychar5. Characterization- TLC, MP, IR, ¹H NMR, MSpurify->char

Caption: Step-by-step experimental workflow diagram.

4.3. Step-by-Step Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.0 mmol, 130.15 mg) and benzoic acid (1.1 mmol, 134.33 mg).

  • Reaction Setup: Carefully add phosphorus oxychloride (2 mL) to the vial in a fume hood. Seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters: temperature at 120°C, hold time of 5 minutes, and power at 150 W with stirring.

  • Reaction Monitoring & Work-up: After the irradiation is complete, cool the vial to room temperature using compressed air. Monitor the reaction completion by TLC (e.g., Ethyl Acetate:Hexane 3:7). Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by slowly adding a saturated potassium carbonate solution until the pH is ~7-8. The crude product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water. Purify the crude product by recrystallization from hot ethanol to yield the final compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (Melting Point, IR, ¹H NMR, and Mass Spectrometry).

Comparative Analysis: The MAOS Advantage

The efficiency of microwave-assisted synthesis is best illustrated by direct comparison with conventional thermal methods.[12]

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 6 - 10 hours3 - 10 minutes>95% Reduction[2][13]
Yield 65 - 75%85 - 95%Significant Increase[12][14]
Energy Consumption High (prolonged heating)Low (short duration)Greener Chemistry[10]
Side Products Often observedMinimal / NoneHigher Purity[3]
Process Control Difficult to control localized overheatingPrecise and uniform heatingReproducible Results[15]

Protocol Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; insufficient temperature or time.Increase microwave hold time in 1-minute increments or raise the temperature by 10°C. Ensure efficient stirring.
Degradation of product.Reduce the reaction temperature or time. High temperatures can sometimes degrade sensitive functional groups.
Incomplete Reaction Inefficient dehydrating agent.While POCl₃ is effective, polyphosphoric acid (PPA) can be an alternative dehydrating agent to screen.
Charring/Darkening Localized overheating or "hot spots."Ensure the reaction volume is appropriate for the vial size. Use a solvent with a good dielectric loss tangent (e.g., DMF, NMP) if conducting a solvent-based reaction.[1]
Difficulty in Work-up Product is soluble in water.If the product does not precipitate upon neutralization, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

Applications in Drug Development

The[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents. The ability of MAOS to rapidly generate analogs is invaluable for structure-activity relationship (SAR) studies.[16]

  • Anticancer Agents: Derivatives have shown potent activity against various cancer cell lines, including acting as inhibitors of kinases like c-Met.[16]

  • Antimicrobial Agents: This scaffold is prominent in compounds exhibiting broad-spectrum antibacterial and antifungal activities.[7][17][18]

  • Enzyme Inhibitors: Certain derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase and alkaline phosphatase.[5]

The speed and efficiency of MAOS allow medicinal chemists to quickly synthesize and test a wide array of substituted analogs, accelerating the hit-to-lead and lead optimization phases of drug discovery.[8]

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and green chemistry approach for the synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives.[10] By dramatically reducing reaction times and improving yields, this technology empowers researchers to accelerate the discovery and development of new chemical entities with significant therapeutic potential. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of MAOS in both academic and industrial research settings.

References

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Sources

Application Notes and Protocols for the N-arylation of 3-(Alkyl/Aryl)-6-amino-7H-triazolo[3,4-b]thiadiazines

Application Notes and Protocols for the N-arylation of 3-(Alkyl/Aryl)-6-amino-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines

Introduction: The Significance of N-Aryl Triazolo-Thiadiazine Scaffolds

The fused heterocyclic system of[1][2]triazolo[3,4-b][2][3]thiadiazine is a privileged scaffold in medicinal chemistry. Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4] The introduction of an N-aryl substituent at the 6-amino position can significantly modulate the pharmacological profile of these molecules. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties, and lead to the discovery of novel therapeutic agents.[2][3][5][6] The development of robust and efficient protocols for the N-arylation of 6-amino-triazolo[3,4-b]thiadiazines is therefore of considerable interest to researchers in drug discovery and development.

This application note provides a detailed protocol for the palladium-catalyzed N-arylation of 3-(alkyl/aryl)-6-amino-7H-[1][2]triazolo[3,4-b][2][3]thiadiazines, leveraging the principles of the Buchwald-Hartwig amination. We will delve into the mechanistic rationale for the selection of catalytic components, provide a step-by-step experimental procedure, and offer guidance on troubleshooting and characterization of the final products.

Mechanistic Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1][7] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

A generic catalytic cycle for the Buchwald-Hartwig amination begins with a Pd(0) species. This active catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. Subsequently, the amine (R-NH2) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the N-arylated product and regenerates the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Mechanismcluster_cycleCatalytic CyclePd(0)L_nActive Pd(0) CatalystOxidative_AdditionAr-Pd(II)(X)L_nAmine_Coordination[Ar-Pd(II)(NH2R)L_n]XReductive_EliminationProduct Formation

For challenging substrates, such as the electron-rich and potentially coordinating 6-amino-triazolo[3,4-b]thiadiazine, the choice of ligand and palladium precatalyst is critical to achieving high yields and selectivity. The amino group on the heterocyclic core can chelate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step and prevent catalyst deactivation.[9][10]

Experimental Protocol: N-arylation of 3-Phenyl-6-amino-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine

This protocol details the N-arylation of a model substrate, 3-phenyl-6-amino-7H-[1][2]triazolo[3,4-b][2][3]thiadiazine, with 4-bromotoluene.

Materials and Equipment
  • Substrates: 3-Phenyl-6-amino-7H-[1][2]triazolo[3,4-b][2][3]thiadiazine, 4-bromotoluene

  • Catalyst: [Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) or a similar bulky NHC-Pd precatalyst

  • Ligand (if not using a precatalyst): A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Reagents for workup and purification: Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer hotplate, argon or nitrogen gas supply, syringes, needles, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

Reaction Setup and Procedure

The following workflow outlines the key steps for the N-arylation reaction.

Experimental_WorkflowstartStartreagentsCombine Substrates, Catalyst, and Base in a Schlenk Flaskstart->reagentsinertEvacuate and Backfill with Inert Gas (3x)reagents->inertsolventAdd Anhydrous, Degassed Solventinert->solventreactionHeat Reaction Mixture (e.g., 100-110 °C) with Stirringsolvent->reactionmonitoringMonitor Reaction Progress by TLC/LC-MSreaction->monitoringworkupQuench, Extract, and Drymonitoring->workupUpon CompletionpurificationPurify by Column Chromatographyworkup->purificationendCharacterize Productpurification->end

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-phenyl-6-amino-7H-[1][2]triazolo[3,4-b][2][3]thiadiazine (1.0 mmol, 1.0 eq), the palladium precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

    • Expertise & Experience: The use of a modern palladium precatalyst is recommended as it often leads to more reproducible results by ensuring the efficient in situ generation of the active Pd(0) species.[7] The base should be fresh and handled under an inert atmosphere to avoid degradation.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the aryl halide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 eq) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Data Presentation: Expected Results

The following table presents hypothetical data for a series of N-arylated products synthesized using the described protocol.

EntryAryl HalideProductYield (%)
14-BromotolueneN-(p-tolyl)-3-phenyl-7H-[2]triazolo[3,4-b][2][3]thiadiazin-6-amine85
24-ChloroanisoleN-(4-methoxyphenyl)-3-phenyl-7H-[2]triazolo[3,4-b][2][3]thiadiazin-6-amine78
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-3-phenyl-7H-[2]triazolo[3,4-b][2][3]thiadiazin-6-amine82
42-Bromopyridine3-Phenyl-N-(pyridin-2-yl)-7H-[2]triazolo[3,4-b][2][3]thiadiazin-6-amine65

Characterization of N-arylated Products

The structure of the synthesized compounds should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expect to see the appearance of new aromatic signals corresponding to the introduced aryl group, and a downfield shift of the N-H proton signal (which may be broad or absent depending on the solvent and concentration).

  • ¹³C NMR: The spectrum should show new signals in the aromatic region corresponding to the carbons of the N-aryl substituent.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the N-arylated product.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality base or solvent; Low reaction temperature.Use a fresh batch of catalyst and base. Ensure the solvent is anhydrous and degassed.[11] Increase the reaction temperature in increments of 10 °C.
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources; Suboptimal ligand/catalyst system.Ensure all reagents and solvents are scrupulously dry. Screen different ligands; a more electron-rich ligand may suppress this side reaction.
Homocoupling of Amine or Aryl Halide High catalyst loading; Inappropriate ligand.Reduce the catalyst loading to 1-1.5 mol%. Screen alternative ligands that may favor the cross-coupling pathway.
Reaction Stalls Catalyst deactivation.The coordinating nature of the amino-heterocycle can be challenging. Consider switching to a more robust NHC-ligated palladium precatalyst.[9][10]

Conclusion

The Buchwald-Hartwig amination provides a versatile and effective method for the N-arylation of 3-(alkyl/aryl)-6-amino-7H-[1][2]triazolo[3,4-b][2][3]thiadiazines. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and avoiding common side reactions. The protocol and insights provided in this application note offer a solid foundation for researchers to synthesize novel N-arylated triazolo-thiadiazine derivatives for further investigation in medicinal chemistry and drug discovery programs.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Activity of Some Triazolothiadiazoles. Retrieved from [Link]

  • MDPI. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Retrieved from [Link]

  • ResearchGate. (2024). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][2][3]thiadiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][2][3]thiadiazole Series. Retrieved from [Link]

  • PubMed. (2011). Synthesis of some new[2]triazolo[3,4-b][2][3]thiadiazines and[2]triazolo[3,4-b][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of Triazolo [3, 4-B][2][3] Thiadiazoles Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Retrieved from [Link]

  • MDPI. (2022). Novel[2]triazolo[3,4-b][2][3]thiadiazine and[2]triazolo[3,4-b][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Retrieved from [Link]

  • ResearchGate. (2023). First Synthesis of the Novel Triazolo[3,4- b ][2][3]Thiadiazoles and Triazolo[3,4- b ][2][3]Thiadiazines Linked Chromeno[2,3- b ]Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig cross-coupling synthesis of N,N-disubstituted-arylamino-1,2,3-triazole-2,1,3-benzothiadiazoles 6a–l. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Retrieved from [Link]

  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved from [Link]

Application Notes and Protocols: Triazolo[3,4-b]thiadiazole as a Scaffold for Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Fused Heterocyclic System

The global burden of cancer necessitates the continuous search for novel and effective therapeutic agents.[1] Among the myriad of chemical scaffolds explored in medicinal chemistry, fused heterocyclic systems have emerged as a particularly fruitful area of investigation. The 1,2,4-triazolo[3,4-b][2][3][4]thiadiazole core, formed by the fusion of a 1,2,4-triazole and a 1,3,4-thiadiazole ring, represents a class of compounds with a remarkable breadth of pharmacological activities.[5][6][7] This scaffold's unique structural and electronic properties, conferred by the presence of multiple nitrogen and sulfur heteroatoms, allow for diverse chemical modifications and interactions with biological targets.[8] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and mechanistic investigation of triazolo[3,4-b]thiadiazole derivatives as potential anticancer agents.

Part 1: Synthesis of Triazolo[3,4-b]thiadiazole Derivatives

A common and effective route to synthesize 3,6-disubstituted-1,2,4-triazolo[3,4-b][2][3][4]thiadiazoles involves a two-step process starting from a suitable hydrazide.[1] This method offers versatility in introducing various substituents at the 3 and 6 positions of the fused ring system, which is crucial for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of 3,6-Disubstituted-1,2,4-triazolo[3,4-b][2][3][4]thiadiazoles[1][3][9]

Step 1: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the starting substituted phenylacetyl hydrazide (0.01 mol) in absolute ethanol (150 mL).[1]

  • Addition of Reagents: To this stirred solution, add potassium hydroxide (0.015 mol) and gradually add carbon disulfide (0.015 mol) at room temperature.[1]

  • Reflux: Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The evolution of hydrogen sulfide gas may be observed.[9]

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Acidify with dilute hydrochloric acid to precipitate the crude triazole.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Step 2: Cyclization to form the Triazolo[3,4-b]thiadiazole Core

  • Reaction Mixture: Take an equimolar mixture of the synthesized triazole intermediate (0.01 mol) and an appropriate aromatic carboxylic acid (0.01 mol) in phosphorus oxychloride (5 mL).[1][3][10]

  • Reflux: Reflux the mixture for 2-4 hours.[1]

  • Work-up: After cooling, carefully pour the reaction mixture into cold water or onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivative.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl3): Serves as both a dehydrating and cyclizing agent, facilitating the condensation reaction between the amino group of the triazole and the carboxylic acid.[3][10]

  • Stepwise Synthesis: The two-step approach allows for the modular construction of the final molecule, enabling the systematic variation of substituents at two key positions to explore the structure-activity relationship (SAR).

Caption: Synthetic workflow for triazolo[3,4-b]thiadiazole derivatives.

Part 2: In Vitro Anticancer Screening

The initial evaluation of newly synthesized compounds involves assessing their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.[11]

Protocol 2: Cell Viability Assessment using MTT or XTT Assay[2][12][13][14]

This protocol outlines the use of tetrazolium salt-based colorimetric assays to quantify cell viability by measuring the metabolic activity of living cells.[2] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, DLD-1, PC-3)[5]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution[2]

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)[2][4]

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazolo[3,4-b]thiadiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Tetrazolium Salt Addition:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • For XTT Assay: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization (MTT Assay only): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450-500 nm for XTT).[4][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Trustworthiness through Self-Validation:

  • Positive and Negative Controls: The inclusion of a known cytotoxic agent (positive control) validates the assay's ability to detect cell death, while the vehicle control establishes the baseline viability.

  • Dose-Response Curve: Generating a dose-response curve for each compound allows for the robust calculation of IC50 values and provides insight into the compound's potency.

Data Presentation: Cytotoxicity of Novel Triazolo[3,4-b]thiadiazole Derivatives

Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines.

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)HT-29 IC50 (µM)DLD-1 IC50 (µM)PC-3 IC50 (µM)
KA39 Example Group AExample Group XDataDataDataData
KA25 Example Group BExample Group YDataDataDataData
KA26 Example Group CExample Group ZDataDataDataData
Doxorubicin (Positive Control)DataDataDataData

Note: The data presented above are for illustrative purposes and will vary depending on the specific compounds and experimental conditions.

Part 3: Elucidating the Mechanism of Action

Once promising lead compounds are identified, the next critical step is to investigate their mechanism of action. Many anticancer agents induce cell death through apoptosis and/or cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining[15][16][17]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[12][15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Flow Cytometry[18][19]

This protocol determines the effect of the test compounds on cell cycle progression. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16][17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. The RNase treatment is crucial to prevent the staining of RNA.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

ExperimentalWorkflow cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies A Synthesized Triazolo[3,4-b]thiadiazole Derivatives B MTT/XTT Assay on Cancer Cell Panel A->B C Determine IC50 Values B->C D Identify Lead Compounds C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Target Validation Assays (e.g., Kinase Inhibition, Tubulin Polymerization) D->G H Elucidate Mechanism E->H F->H G->H

Caption: Workflow for anticancer evaluation of triazolo[3,4-b]thiadiazole derivatives.

Part 4: Target Identification and Validation

The anticancer activity of triazolo[3,4-b]thiadiazole derivatives has been attributed to the inhibition of various molecular targets. Preliminary mechanistic studies have shown that some derivatives can inhibit Akt phosphorylation, suggesting they may bind to the ATP binding site of Akt1 and Akt2.[5][7][18] Other potential targets for heterocyclic compounds of this class include tubulin and various protein kinases like EGFR.[19][20]

Protocol 5: In Vitro Kinase Inhibition Assay (Example: EGFR)[23][25][26]

This protocol describes a general method to assess the inhibitory effect of the compounds on a specific kinase.

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFR), a suitable substrate peptide, and the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production or antibody-based detection of the phosphopeptide.[21]

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Protocol 6: Tubulin Polymerization Assay[24][27][28][29]

This assay determines if a compound interferes with the assembly of microtubules, a critical process in cell division.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.[20][22]

  • Add Compound: Add the test compound or a known tubulin inhibitor/stabilizer (e.g., vinblastine/paclitaxel) to the reaction mixture.[20]

  • Monitor Polymerization: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in fluorescence or light scattering over time using a plate reader.[23]

  • Data Analysis: Compare the polymerization curves in the presence of the test compound to the control curves to determine if the compound inhibits or enhances tubulin polymerization.

SignalingPathways cluster_akt Akt Pathway Inhibition cluster_tubulin Tubulin Polymerization Disruption Akt Akt Kinase P_Akt Phosphorylated Akt (Active) Akt->P_Akt Phosphorylation Proliferation Cell Proliferation & Survival P_Akt->Proliferation Compound_Akt Triazolo[3,4-b]thiadiazole Derivative Compound_Akt->Akt Inhibits Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Compound_Tubulin Triazolo[3,4-b]thiadiazole Derivative Compound_Tubulin->Tubulin Inhibits Polymerization

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Triazolo[3,4-b]thiadiazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Scientific Rationale and Potential

The fused heterocyclic system of[1][2]triazolo[3,4-b][1][3][4]thiadiazole represents a class of compounds with significant pharmacological interest.[5][6] As the challenge of antimicrobial resistance continues to grow into a global health crisis, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation therapeutic agents.[1][4] Derivatives of triazolothiadiazole, particularly those with an amine substitution at the 6-position, have demonstrated potent and broad-spectrum antimicrobial activities, positioning them as a promising area for drug discovery.[7][8]

Mechanism of Action: Targeting Essential Microbial Pathways

The efficacy of these compounds stems from their ability to interfere with crucial microbial processes. Molecular docking studies have provided valuable insights into their potential mechanisms:

  • Antibacterial Action: A probable target for the antibacterial effects of these derivatives is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[7][8] MurB is a key enzyme in the cytoplasmic steps of peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. Inhibition of MurB disrupts this pathway, leading to cell lysis and bacterial death.

  • Antifungal Action: For antifungal activity, the likely target is the lanosterol 14α-demethylase enzyme (CYP51).[7][8] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt membrane integrity and function, ultimately leading to fungal cell death. This mechanism is shared by widely used azole antifungal drugs.

Structure-Activity Relationship (SAR): The Key to Potency

The antimicrobial potency and spectrum of triazolothiadiazole derivatives are heavily influenced by the nature of the substituents on the heterocyclic core.[9] SAR studies have revealed that the group at the 6-position of the triazolo-thiadiazole ring is a critical determinant of biological activity.[3][7] For instance, the presence of specific substituted phenyl or benzyl groups can significantly enhance potency against both bacterial and fungal pathogens.[7][10] This understanding allows for the rational design of new derivatives with improved efficacy and selectivity.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of Triazolo[3,4-b]thiadiazol-6-amine derivatives.

Protocol 1: General Synthesis of 3,6-Disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles

This protocol describes a common and effective method for synthesizing the core scaffold, which involves the cyclocondensation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an aromatic carboxylic acid.[11][12]

  • Precursor Synthesis: Synthesize the starting material, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol, from the corresponding acid hydrazide by reacting it with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate.[13][14]

  • Cyclocondensation Reaction:

    • In a round-bottom flask, add an equimolar mixture of the 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol (1 mmol) and the desired aromatic carboxylic acid (1 mmol).

    • Add phosphorus oxychloride (POCl₃) (5-10 mL) dropwise to the mixture under cooling in an ice bath. Rationale: POCl₃ acts as both a solvent and a dehydrating agent, facilitating the cyclization.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture slowly onto crushed ice with constant stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is approximately 7-8.

    • The solid product that precipitates out is collected by vacuum filtration.

  • Purification:

    • Wash the crude solid thoroughly with cold water.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain the pure 3,6-disubstituted-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3 & 4: Isolation & Purification AcidHydrazide Acid Hydrazide CS2_KOH CS₂ / KOH AcidHydrazide->CS2_KOH Hydrazine Hydrazine Hydrate CS2_KOH->Hydrazine TriazoleThiol 4-Amino-5-R₁-4H-1,2,4- triazole-3-thiol Hydrazine->TriazoleThiol Reaction Reaction Mixture TriazoleThiol->Reaction AromaticAcid Aromatic Carboxylic Acid (R₂-COOH) AromaticAcid->Reaction POCl3 POCl₃, Reflux Workup Ice Water Quench & Neutralization POCl3->Workup Reaction->POCl3 Filtration Vacuum Filtration Workup->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: Workflow for the synthesis of Triazolo[3,4-b]thiadiazole derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is the gold standard for quantitatively determining the antimicrobial susceptibility of a compound.[1][15] This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[16] Sterilize by autoclaving.

    • Microbial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Within 15 minutes, dilute this adjusted suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Plate Setup (Serial Dilution):

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted to 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[2]

    • This creates a concentration gradient of the test compound. Columns 11 and 12 are reserved for controls.

  • Inoculation and Controls:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Growth Control (Positive Control): Column 11 contains broth and inoculum but no drug. This well must show turbidity for the test to be valid.

    • Sterility Control (Negative Control): Column 12 contains only sterile broth. This well must remain clear.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for yeast.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15][18]

    • Visually inspect the wells for turbidity. The MIC is the concentration in the first clear well. An ELISA reader can also be used to measure absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_controls Controls A Prepare 0.5 McFarland Inoculum Suspension B Dilute Inoculum to ~5x10⁵ CFU/mL A->B F Add 100µL Inoculum to Wells (Col 1-11) B->F C Prepare 2x Drug Concentrations E Add 100µL of 2x Drug to Col 1, then Serially Dilute to Col 10 C->E D Add 100µL Broth to all wells D->E E->F G Col 11: Growth Control (Broth + Inoculum) H Col 12: Sterility Control (Broth Only) I Incubate Plate (37°C, 18-24h) F->I J Read MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for the determination of MIC by broth microdilution.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

To assess the therapeutic potential, it is crucial to determine if the compounds are selectively toxic to microbes over mammalian cells. The MTT assay is a reliable colorimetric method for measuring cell viability.[19][20]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK-293, non-cancerous kidney cells) in DMEM or appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media at 2x the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.5% DMSO).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Presentation

The results from these protocols should be organized clearly to allow for direct comparison and analysis. The goal is to identify compounds with low MIC values (high antimicrobial potency) and high IC₅₀ values (low cytotoxicity), indicating a favorable therapeutic index.

Example Data Summary Table:
Compound IDR₁ SubstituentR₂ SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicansIC₅₀ (µg/mL) vs HEK-293
REF-AMP --2.04.0NA>100
REF-FLC --NANA1.0>100
XYZ-01 -CH₃-Phenyl8.016.032.0>100
XYZ-02 -CH₃-4-Cl-Phenyl1.04.08.085.6
XYZ-03 -CH₃-4-NO₂-Phenyl4.08.016.0>100
XYZ-04 -Phenyl-4-Cl-Phenyl0.52.02.064.2

REF-AMP: Ampicillin; REF-FLC: Fluconazole; NA: Not Applicable.

References

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  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIV
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  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • Synthesis of some new[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[3,4-b][1][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. PubMed.

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Sources

Application Notes and Protocols for Antifungal Screening of Novel Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungals and the Promise of Triazolo[3,4-b]thiadiazoles

The global rise in invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2] The existing antifungal armamentarium is limited, and the shared eukaryotic nature of fungal and human cells narrows the therapeutic window, often leading to host toxicity.[3] This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved safety profiles.

Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole scaffold has garnered significant attention. This bicyclic system, integrating both triazole and thiadiazole moieties, has been shown to exhibit a wide spectrum of pharmacological activities, including potent antifungal effects.[4][5][6] The mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[4] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel triazolo[3,4-b]thiadiazole derivatives for their antifungal properties. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[7][8][9][10]

A Tiered Approach to Antifungal Screening

A logical and resource-efficient strategy for screening novel compounds involves a tiered approach, starting with broad primary screening and progressing to more specific and complex assays for promising candidates.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Evaluation cluster_2 Tier 3: Preclinical Candidate Evaluation Primary Screening Primary Antifungal Susceptibility Testing (e.g., Broth Microdilution MIC) Cytotoxicity Screening Preliminary Cytotoxicity Assay (e.g., MTT Assay on a standard cell line) Primary Screening->Cytotoxicity Screening Active Compounds Expanded Spectrum Expanded Fungal Panel MIC Testing Cytotoxicity Screening->Expanded Spectrum Compounds with Favorable Therapeutic Index Hemolytic Activity Hemolysis Assay Expanded Spectrum->Hemolytic Activity Mechanism of Action Preliminary MoA Studies (e.g., Ergosterol Assay) Hemolytic Activity->Mechanism of Action In Vivo Efficacy In Vivo Efficacy Models (e.g., Murine Candidiasis Model) Mechanism of Action->In Vivo Efficacy Lead Candidates Advanced Toxicology Advanced Toxicology Studies In Vivo Efficacy->Advanced Toxicology Promising Leads

Figure 1: A tiered workflow for antifungal drug discovery.

Part 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of antifungal screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[11][12] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[7][8]

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)

This protocol is adapted from the CLSI M27-A3 guidelines.[13]

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Test compounds (Triazolo[3,4-b]thiadiazoles) dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Yeast strains (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[12]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7][12]

  • Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO. Further dilutions are made in RPMI-1640 medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the working antifungal solution (2x the highest desired final concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (inoculum without compound), and column 12 serves as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared yeast inoculum to each well from columns 1 to 11.

    • Incubate the plate at 35°C for 24-48 hours.[7]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[8] This can be assessed visually or by using a microplate reader to measure optical density (OD) at a specific wavelength (e.g., 600 nm).[11]

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (e.g., Aspergillus niger)

This protocol is based on the CLSI M38-A2 guidelines.[14]

Materials:

  • Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

Procedure:

  • Inoculum Preparation:

    • Culture the filamentous fungus on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow the larger particles to settle for 3-5 minutes.

    • Adjust the conidial suspension concentration to 0.4-5 x 10^4 CFU/mL using a hemocytometer.[12]

  • Plate Preparation and Inoculation:

    • Follow the same procedure for plate preparation and inoculation as described in the yeast protocol.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[12]

  • Endpoint Determination:

    • For filamentous fungi, the MIC is defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth (optically clear well).[15]

Data Presentation: Summarizing Antifungal Efficacy

The results of the MIC testing should be presented in a clear and concise tabular format, allowing for easy comparison of the activity of the novel compounds against different fungal species and in relation to control drugs.

Table 1: In Vitro Antifungal Activity of Novel Triazolo[3,4-b]thiadiazoles (MIC in µg/mL)

CompoundCandida albicans ATCC 90028Candida auris CDC B11903Aspergillus niger ATCC 16404Fusarium oxysporum ATCC 48112
TZT-001 0.250.512
TZT-002 0.1250.250.51
TZT-003 >64>6432>64
Fluconazole 0.5≥32[16]N/AN/A
Amphotericin B 0.5112

N/A: Not applicable, as fluconazole has limited activity against filamentous fungi.

Part 2: Preliminary Safety and Selectivity Assessment

A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells, thereby establishing a preliminary therapeutic index.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, flat-bottom microtiter plates

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with the mammalian cells at a density of approximately 1 x 10^4 cells per well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Protocol 4: Hemolytic Activity Assay

This assay assesses the lytic effect of the compounds on red blood cells (RBCs), providing an early indication of potential in vivo toxicity.[1]

Materials:

  • Freshly collected defibrinated sheep or human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Positive control (0.1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Compound Incubation:

    • In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound at various concentrations.

    • Prepare a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS).

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Data Presentation: Summarizing Cytotoxicity and Selectivity

The cytotoxicity and hemolytic activity data should be presented in a table to allow for a direct comparison with the antifungal activity and to calculate the selectivity index.

Table 2: Cytotoxicity and Hemolytic Activity of Lead Triazolo[3,4-b]thiadiazoles

CompoundIC50 on HeLa cells (µg/mL)HC10 (µg/mL)Selectivity Index (SI) = IC50 / MIC for C. albicans
TZT-001 50>100200
TZT-002 80>100640
Fluconazole >1000>1000>2000

HC10: The concentration causing 10% hemolysis. A higher Selectivity Index indicates greater selectivity for the fungal pathogen over mammalian cells.

Visualizing the Experimental Workflow

G cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay (MTT) prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for Yeast) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate prep_plate->inoculate incubate_mic Incubate at 35°C (24-72h) inoculate->incubate_mic read_mic Read MIC (Visual or Spectrophotometric) incubate_mic->read_mic seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells incubate_cyto Incubate at 37°C (24-48h) treat_cells->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt read_ic50 Read Absorbance & Calculate IC50 add_mtt->read_ic50

Figure 2: Workflow for in vitro antifungal and cytotoxicity screening.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial screening and evaluation of novel triazolo[3,4-b]thiadiazole derivatives as potential antifungal agents. Promising compounds identified through this tiered approach, characterized by potent antifungal activity and a high selectivity index, should be advanced to further studies. These would include mechanism of action elucidation, time-kill kinetic studies, and ultimately, evaluation in in vivo models of fungal infection to assess their therapeutic potential.[17][18][19] The systematic application of these methodologies will facilitate the identification of new and effective treatments to combat the growing threat of fungal diseases.

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Application Notes and Protocols for In Vitro Cytotoxicity Assays of Triazolo[3,4-b]thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Triazolo[3,4-b]thiadiazoles and the Critical Role of Cytotoxicity Profiling

The fused heterocyclic system of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Several studies have highlighted the potent in vitro and in vivo anticancer activities of this class of compounds against various cancer cell lines, making them promising candidates for novel therapeutic agents.[2][5] The anticancer mechanism of some derivatives has been linked to the inhibition of key signaling pathways, such as the Akt phosphorylation pathway, which is crucial for cell survival and proliferation.[2][5]

Given the therapeutic potential of Triazolo[3,4-b]thiadiazole compounds, a rigorous and systematic evaluation of their cytotoxic effects is paramount in the early stages of drug discovery and development. In vitro cytotoxicity assays serve as a critical primary screening tool to identify promising lead compounds, determine their potency (e.g., IC50 values), and elucidate their mechanisms of action. This comprehensive guide provides detailed protocols and expert insights for conducting robust and reliable in vitro cytotoxicity assessments of Triazolo[3,4-b]thiadiazole compounds, ensuring scientific integrity and adherence to international standards.[6][7]

Pillar 1: Strategic Selection of Cytotoxicity Assays

The choice of cytotoxicity assay is a critical decision that can significantly impact the interpretation of results. It is essential to select an assay that is not only sensitive and reproducible but also appropriate for the specific chemical properties of the Triazolo[3,4-b]thiadiazole compounds and the biological questions being addressed. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.

Primary Screening Assays: Assessing Overall Cell Viability

For initial high-throughput screening of a library of Triazolo[3,4-b]thiadiazole derivatives, assays that measure overall cell viability are ideal. These assays are typically rapid, cost-effective, and provide a quantitative measure of a compound's ability to reduce the number of viable cells in a culture.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay that measures the metabolic activity of cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of living cells.[8]

  • SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content.[11][12][13][14] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions.[11] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.[11]

Expert Insight: While both MTT and SRB are excellent for primary screening, the SRB assay is generally less susceptible to interference from compounds that may alter cellular metabolism without directly causing cell death. Some Triazolo[3,4-b]thiadiazole derivatives might modulate mitochondrial function, potentially leading to misleading results in an MTT assay. Therefore, cross-validation with an assay based on a different principle, like SRB, is highly recommended.

Secondary Assays: Elucidating the Mechanism of Cell Death

Once promising compounds have been identified through primary screening, secondary assays are employed to understand how these compounds induce cell death.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[15][16][17][18] LDH release is a hallmark of necrosis and late-stage apoptosis.[16] This assay is useful for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

  • Caspase Activity Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Caspases are a family of proteases that are activated during apoptosis.[19][20][21] Fluorometric or colorimetric assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis.[19]

  • Reactive Oxygen Species (ROS) Measurement: Some anticancer agents induce cytotoxicity by generating ROS, which can lead to oxidative stress and cellular damage.[22][23] Fluorescent probes like DCFDA can be used to quantify intracellular ROS levels.[24][25]

  • Cell Cycle Analysis by Flow Cytometry: Many anticancer drugs interfere with the cell cycle, leading to cell cycle arrest and subsequent cell death.[26][27][28] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[27][29]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Studies Compound Library Compound Library MTT Assay MTT Assay Compound Library->MTT Assay High-throughput SRB Assay SRB Assay Compound Library->SRB Assay High-throughput Identify Hit Compounds (IC50) Identify Hit Compounds (IC50) MTT Assay->Identify Hit Compounds (IC50) SRB Assay->Identify Hit Compounds (IC50) LDH Release Assay LDH Release Assay Identify Hit Compounds (IC50)->LDH Release Assay Membrane Integrity Caspase Activity Assay Caspase Activity Assay Identify Hit Compounds (IC50)->Caspase Activity Assay Apoptosis ROS Measurement ROS Measurement Identify Hit Compounds (IC50)->ROS Measurement Oxidative Stress Cell Cycle Analysis Cell Cycle Analysis Identify Hit Compounds (IC50)->Cell Cycle Analysis Proliferation Mechanism of Cell Death Mechanism of Cell Death LDH Release Assay->Mechanism of Cell Death Caspase Activity Assay->Mechanism of Cell Death ROS Measurement->Mechanism of Cell Death Cell Cycle Analysis->Mechanism of Cell Death

Caption: Workflow for cytotoxicity testing of Triazolo[3,4-b]thiadiazole compounds.

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and clear data analysis steps. Adherence to these detailed procedures will ensure the generation of reliable and reproducible data.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the Triazolo[3,4-b]thiadiazole compounds.[30] A panel of cell lines representing different cancer types is often used in initial screenings.[31] For example, studies on similar compounds have utilized human colorectal adenocarcinoma (HT-29, DLD-1), ovarian cancer (SKOV-3), and prostate cancer (PC-3, DU-145) cell lines.[2]

General Cell Culture Conditions:

  • Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells should be in the logarithmic growth phase and at a confluency of 70-80% at the time of the experiment.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for adherent cells in a 96-well format.[8][9][10][32][33]

Materials:

  • Triazolo[3,4-b]thiadiazole compounds (dissolved in DMSO)

  • Selected cancer cell line

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Triazolo[3,4-b]thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate End End Incubate 24h Incubate 24h Seed cells in 96-well plate->Incubate 24h Treat with compounds Treat with compounds Incubate 24h->Treat with compounds Incubate 24-72h Incubate 24-72h Treat with compounds->Incubate 24-72h Add MTT solution Add MTT solution Incubate 24-72h->Add MTT solution Incubate 2-4h Incubate 2-4h Add MTT solution->Incubate 2-4h Solubilize formazan Solubilize formazan Incubate 2-4h->Solubilize formazan Read absorbance at 570 nm Read absorbance at 570 nm Solubilize formazan->Read absorbance at 570 nm Calculate % viability and IC50 Calculate % viability and IC50 Read absorbance at 570 nm->Calculate % viability and IC50 Calculate % viability and IC50->End

Caption: Step-by-step workflow of the MTT assay.

Protocol: SRB Cytotoxicity Assay

This protocol is based on the method optimized by the National Cancer Institute for drug screening.[14]

Materials:

  • Triazolo[3,4-b]thiadiazole compounds

  • Selected cancer cell line

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Protocol: LDH Release Assay

This protocol provides a method to quantify cytotoxicity by measuring LDH release.[17][18]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Treated cell culture supernatants

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Prepare Controls: Set up wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium alone.

  • Collect Supernatant: After compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Pillar 3: Data Interpretation and Presentation

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

CompoundCell LineAssayExposure Time (h)IC50 (µM) ± SD
TZT-1HT-29MTT4812.5 ± 1.2
TZT-1HT-29SRB4815.2 ± 1.8
TZT-2HT-29MTT488.7 ± 0.9
TZT-2HT-29SRB489.1 ± 1.1
DoxorubicinHT-29MTT480.5 ± 0.1

Table 1: Example of IC50 value presentation for Triazolo[3,4-b]thiadiazole compounds.

Visual Representation of Data

Dose-response curves should be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. These curves allow for a visual representation of the compound's potency.

Mechanism of Action Visualization

G cluster_0 Cellular Response to Triazolo[3,4-b]thiadiazole Compound Compound Akt Pathway Inhibition Akt Pathway Inhibition Compound->Akt Pathway Inhibition ROS Generation ROS Generation Compound->ROS Generation Cell Cycle Arrest Cell Cycle Arrest Compound->Cell Cycle Arrest Decreased Proliferation Decreased Proliferation Akt Pathway Inhibition->Decreased Proliferation Oxidative Damage Oxidative Damage ROS Generation->Oxidative Damage Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Cytotoxicity Cytotoxicity Decreased Proliferation->Cytotoxicity Oxidative Damage->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential mechanisms of cytotoxicity for Triazolo[3,4-b]thiadiazole compounds.

Trustworthiness and Validation

To ensure the trustworthiness of the results, all experiments should be performed in at least triplicate. The data should be presented as mean ± standard deviation. Furthermore, the cytotoxicity testing should be conducted in accordance with the principles of ISO 10993-5, which provides a framework for the biological evaluation of medical devices and can be adapted for drug screening.[6][7][34][35][36] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[34]

Conclusion

The systematic in vitro cytotoxicity evaluation of Triazolo[3,4-b]thiadiazole compounds is a critical step in their development as potential anticancer agents. By employing a strategic combination of primary screening assays and secondary mechanistic studies, researchers can gain a comprehensive understanding of a compound's potency and mode of action. The detailed protocols and expert insights provided in this guide are intended to facilitate the generation of high-quality, reliable, and reproducible data, thereby accelerating the discovery of novel and effective cancer therapeutics.

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Probing Molecular Interactions: A Guide to Docking Triazolo[3,4-b]thiadiazol-6-amine Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Triazolo[3,4-b]thiadiazole Scaffold

The[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This fused ring system has been the focus of extensive research, leading to the development of compounds with significant antimicrobial, antifungal, and anticancer properties.[1][5][6][7] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This application note will provide a comprehensive guide to performing molecular docking studies with a representative member of this class, Triazolo[3,4-b]thiadiazol-6-amine derivatives, to elucidate their binding mechanisms with relevant protein targets. Such in silico investigations are a cornerstone of modern drug discovery, offering a rational approach to understanding structure-activity relationships and guiding the design of more potent and selective therapeutic agents.[8][9][10]

The Power of In Silico Insights: Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[8][10] By simulating the interactions at an atomic level, researchers can gain crucial insights into the key residues and forces driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This knowledge is instrumental in identifying promising drug candidates, optimizing lead compounds, and elucidating mechanisms of action.[11]

This guide will walk you through a complete molecular docking workflow, from ligand and protein preparation to the analysis and visualization of the results. We will use a specific example to illustrate the practical steps involved: the docking of 6-(4-chlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-amine with the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-validated target in oncology.[12][13][14]

Experimental Workflow: A Step-by-Step Protocol

A successful molecular docking study hinges on the meticulous preparation of both the ligand and the protein. The following protocol outlines the essential steps using widely accessible bioinformatics tools.

Part 1: Ligand Preparation

The accuracy of the ligand's 3D structure and its physicochemical properties are critical for a meaningful docking simulation.

Step 1: Acquiring the Ligand Structure

  • Navigate to the PubChem database ([Link]), a public repository for chemical substance information.[15]

  • Download the 3D conformer of the ligand in SDF format.

Step 2: Ligand Energy Minimization and Format Conversion

  • Use a molecular modeling tool such as Avogadro or the Open Babel command-line interface to perform energy minimization of the ligand structure. This step ensures a low-energy, stable conformation.

  • Convert the energy-minimized ligand from SDF to the PDBQT format, which is required by AutoDock Vina. PDBQT files contain atomic coordinates, partial charges, and atom type definitions.

Part 2: Target Protein Preparation

The quality of the protein structure is equally important for a reliable docking outcome.

Step 1: Obtaining the Protein Structure

  • Access the RCSB Protein Data Bank (PDB) ([Link]), the primary repository for 3D structural data of large biological molecules.[4][12]

  • Search for the target protein. For our example, the EGFR kinase domain. A suitable PDB entry is 1M17 , which is the crystal structure of the EGFR kinase domain in complex with an inhibitor.[1][12]

  • Download the PDB file.

Step 2: Preparing the Protein for Docking

  • Load the PDB file into a molecular visualization and preparation tool like AutoDockTools (ADT) or UCSF Chimera .

  • Clean the Protein Structure:

    • Remove all water molecules.

    • Delete any co-crystallized ligands and other heteroatoms that are not relevant to the binding site.

  • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to the protein structure to correctly model hydrogen bonding.

  • Assign Charges: Compute and assign partial charges to the protein atoms. Kollman charges are commonly used for proteins in AutoDock.

  • Save the prepared protein in the PDBQT format.

Part 3: Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and protein, we can now perform the docking simulation.

Step 1: Defining the Binding Site (Grid Box)

  • In ADT, define the search space for the docking simulation by creating a grid box. This box should encompass the entire binding site of the target protein.

  • The center and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or through literature knowledge of the active site residues.

Step 2: Configuring and Running AutoDock Vina

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[13]

  • Run the AutoDock Vina executable from the command line, providing the configuration file as input.[14]

  • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Workflow Visualization

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Download Ligand (SDF) from PubChem l2 Energy Minimization (e.g., Avogadro) l1->l2 l3 Convert to PDBQT (Open Babel) l2->l3 d1 Define Grid Box (Binding Site) l3->d1 p1 Download Protein (PDB) from RCSB PDB p2 Clean Structure (Remove water, heteroatoms) p1->p2 p3 Add Polar Hydrogens Assign Charges p2->p3 p4 Save as PDBQT (AutoDockTools) p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 d3 Generate Docked Poses & Binding Affinity d2->d3 a1 Analyze Binding Scores d3->a1 a2 Visualize Interactions (PyMOL, Discovery Studio) a1->a2 a3 Identify Key Residues a2->a3

Caption: A schematic overview of the molecular docking workflow.

Analysis and Visualization of Docking Results

The output of a docking simulation provides a wealth of information that needs careful interpretation.

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score for each predicted pose, with more negative values indicating stronger binding. The top-ranked pose (lowest binding energy) is generally considered the most likely binding conformation. However, it is good practice to visually inspect the top few poses to assess their plausibility and the consistency of the binding mode.

Parameter Description Example Value
Binding Affinity Estimated free energy of binding (kcal/mol).-8.5
RMSD (lower bound) Root-mean-square deviation from the best mode.0.000
RMSD (upper bound) Root-mean-square deviation from the best mode.0.000

Table 1: Example output from an AutoDock Vina docking simulation.

Visualizing Protein-Ligand Interactions

Visual inspection of the docked complex is crucial for understanding the nature of the interaction. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.[3]

Steps for Visualization in PyMOL:

  • Load the prepared protein PDBQT file and the output PDBQT file from Vina into PyMOL.

  • Display the protein as a cartoon and the ligand as sticks for clarity.

  • Use the "find polar contacts" command to identify hydrogen bonds between the ligand and the protein.

  • Identify and label the key amino acid residues in the binding pocket that are interacting with the ligand.

  • Measure the distances of key interactions, such as hydrogen bonds, to assess their strength.

Interaction Diagram

protein_ligand_interaction ligand Triazolo[3,4-b]thiadiazole Derivative met793 Met793 ligand->met793 H-bond (gatekeeper) leu718 Leu718 ligand->leu718 Hydrophobic thr790 Thr790 ligand->thr790 van der Waals asp855 Asp855 ligand->asp855 H-bond (DFG motif) protein EGFR Kinase Domain (Binding Pocket) protein->met793 protein->leu718 protein->thr790 protein->asp855

Caption: Key interactions between the ligand and EGFR kinase domain.

Conclusion and Future Perspectives

This application note has provided a detailed protocol for conducting molecular docking studies of Triazolo[3,4-b]thiadiazol-6-amine derivatives with target proteins, using the EGFR kinase domain as a case study. By following these steps, researchers can gain valuable insights into the molecular basis of ligand binding, which can accelerate the drug discovery and development process.

It is important to remember that molecular docking is a computational prediction and should be validated by experimental methods. The findings from these in silico studies can guide the design of in vitro and in vivo experiments, such as enzyme inhibition assays and cell-based assays, to confirm the biological activity of the compounds. The iterative cycle of computational prediction and experimental validation is a powerful paradigm in the quest for novel and effective therapeutics.

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Triazolo[3,4-b]thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Triazolo[3,4-b]thiadiazole in Medicinal Chemistry

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole represents a "privileged scaffold" in modern medicinal chemistry. This unique arrangement of nitrogen and sulfur atoms within a rigid bicyclic structure imparts favorable physicochemical properties and offers multiple points for chemical diversification. Consequently, analogs of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and antitubercular properties.[1][2][3][4] The inherent biological significance of the individual 1,2,4-triazole and 1,3,4-thiadiazole moieties is amplified upon their fusion, leading to compounds with enhanced therapeutic potential.[5]

This application note provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel triazolo[3,4-b]thiadiazole analogs. We will delve into the core principles of their structure-activity relationships (SAR), offering detailed protocols and expert insights to facilitate the rational design of next-generation therapeutic agents.

Synthetic Strategies: Building the Triazolo[3,4-b]thiadiazole Core

The most versatile and widely adopted synthetic route to 3,6-disubstituted triazolo[3,4-b]thiadiazoles commences with the construction of a 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediate.[3][6][7] This key intermediate serves as the foundational building block for the subsequent cyclization to form the fused ring system. The general workflow is depicted below.

G cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Cyclization RCOOH Carboxylic Acid (R1-COOH) Thiocarbohydrazide Thiocarbohydrazide TriazoleThiol 4-Amino-5-(R1)-1,2,4-triazole-3-thiol RCOOH->TriazoleThiol Fusion or Reflux Thiocarbohydrazide->TriazoleThiol R2_reagent Second Component (e.g., R2-COOH, R2-CHO, CS2) FinalProduct 3-(R1)-6-(R2)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole TriazoleThiol->FinalProduct Cyclizing Agent (e.g., POCl3) R2_reagent->FinalProduct

Caption: General synthetic workflow for triazolo[3,4-b]thiadiazole analogs.

The causality behind this synthetic strategy lies in the nucleophilic character of the amino and thiol groups of the triazole intermediate, which readily react with various electrophilic reagents to achieve cyclization. The choice of the second component (R2-reagent) and the cyclizing agent dictates the nature of the substituent at the 6-position of the final product.

Protocol 1: Synthesis of a 3,6-Disubstituted[1][6][8]triazolo[3,4-b][1][2][8]thiadiazole Analog

This protocol details a representative synthesis, adapted from established methodologies.[5][6]

Part A: Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • Reactant Preparation: In a 250 mL round-bottom flask, combine 4-chlorobenzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol).

  • Fusion Reaction: Heat the mixture gently in an oil bath to 150-160 °C. The mixture will melt, and ammonia and hydrogen sulfide gas will evolve (ensure the reaction is conducted in a well-ventilated fume hood).

  • Reaction Monitoring: Maintain the temperature for 2-3 hours until the evolution of gas ceases and the mixture solidifies.

  • Work-up: Cool the flask to room temperature. Add a 10% aqueous sodium carbonate solution to the solid mass and heat until the solid dissolves.

  • Purification: Treat the solution with activated charcoal and filter. Allow the filtrate to cool to room temperature and acidify with dilute acetic acid to precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Part B: Cyclization to form 3-(4-chlorophenyl)-6-(4-nitrophenyl)-[1][6][8]triazolo[3,4-b][1][2][8]thiadiazole

  • Reactant Mixture: In a 100 mL round-bottom flask, suspend the 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and 4-nitrobenzoic acid (0.01 mol) in phosphorus oxychloride (10 mL).

  • Cyclization: Reflux the mixture for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence stops.

  • Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,6-disubstituted triazolo[3,4-b]thiadiazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Expert Insight: The use of phosphorus oxychloride as both a solvent and a cyclizing agent is a common and effective strategy. However, it is a hazardous reagent and must be handled with extreme care in a fume hood. The work-up procedure is critical to ensure the complete removal of POCl₃ and to obtain a clean product.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolo[3,4-b]thiadiazole analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The primary points of diversification are the 3- and 6-positions.

SAR cluster_R1 Position 3 (R1) cluster_R2 Position 6 (R2) Core [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Core R1_Aryl Aromatic/Heteroaromatic Rings (e.g., Phenyl, Pyridyl) Core->R1_Aryl R2_Aryl Substituted Phenyl Rings - Modulates anticancer & antimicrobial activity Core->R2_Aryl R1_Halogen Halogen Substitution (e.g., p-Cl, p-F) - Enhances antitubercular activity R1_Aryl->R1_Halogen Modification R2_Alkyl Alkyl/Arylalkyl Groups (e.g., Benzyl, Phenoxymethyl) - Impacts antifungal activity R2_Aryl->R2_Alkyl R2_Hetero Heterocyclic Moieties (e.g., Furan, Thiophene) - Influences antiproliferative effects R2_Aryl->R2_Hetero

Caption: Key SAR points on the triazolo[3,4-b]thiadiazole scaffold.

Antimicrobial and Antifungal Activity

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of this class of compounds.[1][9][10] Molecular docking studies suggest that these analogs may exert their effects by inhibiting key microbial enzymes such as E. coli MurB and fungal CYP51 (lanosterol 14α-demethylase).[11]

Compound Ref.R1 SubstituentR2 SubstituentTarget OrganismActivity (MIC/IC₅₀)Source
Compound 33,4-DimethoxyphenylBenzylP. aeruginosaPotent antibiofilm activity[1][11]
Compound 43,4-Dimethoxyphenyl2-(2-methoxyphenyl)ethylFungiBest antifungal activity[9]
Compound 63,4-DimethoxyphenylPhenoxymethylFungiHigh antifungal activity[9]
Compound 194-Bromophenyl3-Bromopyridin-2-ylE. coli MurBDocked as most active[1][11]

SAR Summary for Antimicrobial/Antifungal Activity:

  • Position 6: The nature of the substituent at the 6-position is critical. The presence of bulky and lipophilic groups, such as a 2-(2-methoxy-phenyl)-ethyl group, appears to be favorable for antifungal activity.[9] Phenoxymethyl and dimethoxybenzyl groups also confer significant activity.[9]

  • Position 3: Aromatic and heteroaromatic rings at the 3-position are common features in active compounds.

Anticancer Activity

Numerous studies have highlighted the potential of triazolo[3,4-b]thiadiazole analogs as anticancer agents, with activities reported against a wide range of human cancer cell lines.[6][7][12][13][14] Some analogs have been shown to inhibit kinases like Akt, which are crucial for cancer cell survival and proliferation.[12][15]

Compound Ref.R1 SubstituentR2 SubstituentCell LineActivity (IC₅₀/GI₅₀)Source
Compound 6i3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenylSGC-7901, A549, HT-10800.011-0.015 µM[16]
Compound 7b4-FluorophenylChalcone hybridA549, MCF-7, Colo-205, A2780Potent activity[13]
KA25Varied arylVaried arylHT-29 (in vivo)Potent anticancer activity[12][15]
KA39Varied arylVaried arylHT-29 (in vivo)Potent anticancer activity[12][15]

SAR Summary for Anticancer Activity:

  • Aromatic Substituents: The presence of substituted aryl rings at both the 3- and 6-positions is a common feature of highly active anticancer analogs.

  • Classic Pharmacophores: Analogs designed to mimic known anticancer agents, such as combretastatin A-4 (CA-4), by incorporating moieties like the 3,4,5-trimethoxyphenyl group, have shown excellent antiproliferative activities.[16] Interestingly, SAR studies revealed that this classic group could be successfully replaced by others like 3,4-dimethoxyphenyl or 3-hydroxy-4-methoxyphenyl while maintaining high potency.[16]

  • Hybrid Molecules: Tethering the triazolo[3,4-b]thiadiazole core to other pharmacologically active motifs, such as chalcones, has yielded hybrid compounds with potent anticancer activity.[13]

Antitubercular Activity

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. Triazolo[3,4-b]thiadiazole analogs have been identified as promising inhibitors of Mycobacterium tuberculosis (Mtb) shikimate dehydrogenase, an essential enzyme for the bacterium's survival.[17][18]

SAR Summary for Antitubercular Activity:

  • Position 3: An extensive SAR study revealed that the presence of a para-halogenated phenyl group at the 3-position is crucial for potent antitubercular activity.[18]

  • Lead Optimization: Systematic modification of substituents at both the 3- and 6-positions has led to the discovery of advanced lead compounds with MIC values as low as 0.5 µg/mL against the H37Rv strain of Mtb.[17]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a standard microdilution method to determine the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds, a critical step in evaluating their antimicrobial potential.[1][9][10]

Materials and Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculums (e.g., 5 x 10⁵ CFU/mL).

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotics (e.g., Ampicillin, Ketoconazole).

  • Negative control (broth with solvent).

Procedure:

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in the 96-well plates using the appropriate broth to achieve a final concentration range (e.g., 256 to 0.5 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Data Validation: The experiment is considered valid if there is no growth in the sterility control and clear growth in the negative control. The positive control should show inhibition of growth.

Trustworthiness of the Protocol: This self-validating system, with the inclusion of positive, negative, and sterility controls, ensures the reliability of the obtained MIC values. Any deviation in the controls would indicate a systemic issue, such as contamination or inactive reference drugs, thereby invalidating the results for that specific run.

Conclusion and Future Directions

The triazolo[3,4-b]thiadiazole scaffold is a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diversification at the 3- and 6-positions allow for fine-tuning of the pharmacological profile. The SAR insights summarized herein provide a rational basis for the design of more potent and selective analogs. Future research should focus on exploring novel substitutions, developing multi-target ligands, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this remarkable class of compounds.

References

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Application Notes and Protocols for the Use of Triazolo[3,4-b]thiadiazol-6-amine in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Agricultural Fungicides and the Promise of the Triazolo[3,4-b]thiadiazole Scaffold

Global food security is under constant threat from phytopathogenic fungi, which can cause devastating crop losses.[1] The widespread use of existing fungicides has led to the emergence of resistant strains, necessitating a continuous search for new and effective control agents with novel modes of action.[1] In modern agriculture, the development of new-generation fungicides that are highly efficient at low doses, target-specific, and have minimal environmental impact is a paramount goal.[2]

Heterocyclic compounds containing nitrogen and sulfur atoms are foundational scaffolds in many successful agrochemicals. Among these, the fused heterocyclic system of[3][4]triazolo[3,4-b][2][3][4]thiadiazole has garnered significant attention due to its diverse biological activities, including potent antifungal properties.[5][6] This guide focuses on the application of a key intermediate, Triazolo[3,4-b]thiadiazol-6-amine , as a versatile building block for the synthesis and development of a new generation of agricultural fungicides. We will explore its synthesis, derivatization, and the protocols for evaluating the antifungal efficacy of its derivatives, providing researchers with the foundational knowledge to innovate in this critical field.

Part 1: Synthesis of Triazolo[3,4-b]thiadiazol-6-amine and Its Derivatives

The synthetic pathway to Triazolo[3,4-b]thiadiazol-6-amine and its subsequent derivatization is a critical first step in the development of novel fungicides. The following protocols are based on established synthetic methodologies for this class of compounds.

Protocol 1.1: Synthesis of 3-Substituted-4-amino-5-mercapto-1,2,4-triazole

This precursor is the cornerstone for building the triazolothiadiazole core.

Materials:

  • Substituted carboxylic acid

  • Thiocarbohydrazide

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of Potassium Dithiocarbazinate: A solution of potassium hydroxide, hydrazine hydrate, and carbon disulfide in ethanol is stirred at a low temperature to form potassium dithiocarbazinate.

  • Formation of Thiocarbohydrazide: The potassium dithiocarbazinate is then reacted with hydrazine hydrate to yield thiocarbohydrazide.

  • Condensation with Carboxylic Acid: The thiocarbohydrazide is condensed with a selected substituted carboxylic acid by heating under reflux to form the corresponding 1-acylthiocarbohydrazide.

  • Cyclization to Triazole: The 1-acylthiocarbohydrazide is cyclized by refluxing with a basic solution (e.g., potassium hydroxide), followed by acidification with hydrochloric acid to precipitate the 3-substituted-4-amino-5-mercapto-1,2,4-triazole.

Protocol 1.2: Synthesis of 3-Substituted-6-amino-[3][4][5]triazolo[3,4-b][2][3][5]thiadiazole

Materials:

  • 3-Substituted-4-amino-5-mercapto-1,2,4-triazole

  • Cyanogen bromide (CNBr)

  • Ethanol

  • Saturated aqueous potassium carbonate (K₂CO₃)

Procedure:

  • A solution of the 3-substituted-4-amino-5-mercapto-1,2,4-triazole in ethanol is prepared.

  • Cyanogen bromide is added portion-wise to the solution, and the mixture is refluxed for several hours.[7]

  • After cooling, the reaction mixture is neutralized with a saturated aqueous solution of K₂CO₃ to precipitate the crude product.[7]

  • The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-6-amino-[3][4]triazolo[3,4-b][2][3][4]thiadiazole.[7]

Protocol 1.3: Derivatization of the 6-Amino Group (Example: Schiff Base Formation)

The 6-amino group serves as a versatile handle for introducing chemical diversity to modulate the antifungal activity.

Materials:

  • 3-Substituted-6-amino-[3][4]triazolo[3,4-b][2][3][4]thiadiazole

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • The 3-substituted-6-amino-[3][4]triazolo[3,4-b][2][3][4]thiadiazole is dissolved in ethanol.

  • A stoichiometric amount of the desired substituted aromatic aldehyde is added, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Synthesis cluster_2 Derivatization A Substituted Carboxylic Acid + Thiocarbohydrazide B 3-Substituted-4-amino-5-mercapto-1,2,4-triazole A->B Cyclization C 3-Substituted-6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole B->C Reaction with CNBr E Schiff Base Derivatives (Fungicide Candidates) C->E D Substituted Aromatic Aldehyde D->E

Caption: Synthetic workflow for Triazolo[3,4-b]thiadiazole-based fungicides.

Part 2: Evaluation of Antifungal Activity

A systematic evaluation of the antifungal activity of the synthesized derivatives is crucial to identify lead compounds. This involves both in vitro and in vivo assays.

Protocol 2.1: In Vitro Antifungal Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds against a panel of phytopathogenic fungi.

Materials:

  • Synthesized Triazolo[3,4-b]thiadiazol-6-amine derivatives

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Commercial fungicide (e.g., Ketoconazole, Bifonazole) as a positive control[5]

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the positive control in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plates using the fungal growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in the growth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at an optimal temperature and humidity for fungal growth for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MFC is the lowest concentration from which no fungal growth is observed on the agar plates.

Data Presentation: Hypothetical Antifungal Activity Data
Compound IDR-Group at Position 3R'-Group at Position 6 (Schiff Base)MIC (µg/mL) vs. B. cinereaMFC (µg/mL) vs. B. cinerea
TZT-Amine 4-chlorophenyl-NH₂>100>100
TZT-SB-1 4-chlorophenyl4-nitrophenyl12.525
TZT-SB-2 4-chlorophenyl2,4-dichlorophenyl6.2512.5
TZT-SB-3 4-methylphenyl4-nitrophenyl2550
Ketoconazole --3.126.25
Protocol 2.2: In Vivo Antifungal Assay (Detached Leaf Method)

This assay evaluates the protective and curative efficacy of the lead compounds on plant tissue.

Materials:

  • Healthy, susceptible host plants (e.g., tomato, cucumber)

  • Lead compounds identified from in vitro screening

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)

  • Wetting agent (e.g., Tween 20)

  • Sterile water

  • Petri dishes with moist filter paper

Procedure:

  • Preparation of Treatment Solutions: Prepare solutions of the lead compounds at various concentrations in sterile water with a small amount of wetting agent.

  • Detached Leaves: Detach healthy leaves from the host plants.

  • Protective Assay:

    • Spray the leaves with the treatment solutions.

    • Allow the leaves to air dry.

    • Inoculate the treated leaves with the fungal spore suspension.

  • Curative Assay:

    • Inoculate the leaves with the fungal spore suspension.

    • After a set incubation period (e.g., 24 hours), spray the infected leaves with the treatment solutions.

  • Incubation: Place the leaves in Petri dishes with moist filter paper and incubate under conditions favorable for disease development.

  • Disease Assessment: After a few days, assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

Part 3: Mechanism of Action

Understanding the mechanism of action is crucial for optimizing the fungicide's efficacy and managing resistance. For triazole-based fungicides, a common mechanism is the inhibition of ergosterol biosynthesis.

Proposed Mechanism of Action:

Triazole fungicides, including many derivatives of the triazolothiadiazole scaffold, are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, the fungicide disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This ultimately results in the cessation of fungal growth and cell death.[8] Molecular docking studies can further elucidate the binding interactions of the novel derivatives with the active site of the CYP51 enzyme.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Inhibitor Triazolo[3,4-b]thiadiazole Derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Proposed mechanism of action for triazolothiadiazole fungicides.

Part 4: Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies based on the synthesized derivatives can guide the rational design of more potent fungicides.

  • Substitution at the 3-position: The nature of the substituent on the triazole ring can significantly influence antifungal activity. Electron-withdrawing or lipophilic groups may enhance efficacy.

  • Derivatization of the 6-amino group: Converting the 6-amino group into Schiff bases or other substituted amines can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby affecting its antifungal potency. For instance, the introduction of halogenated phenyl rings on the Schiff base can lead to increased activity.[5]

Conclusion

The Triazolo[3,4-b]thiadiazol-6-amine scaffold represents a promising starting point for the development of novel agricultural fungicides. The synthetic flexibility of this core allows for the creation of diverse chemical libraries, and the established protocols for in vitro and in vivo screening provide a robust framework for identifying lead compounds. Further research focusing on optimizing the substituents based on SAR studies and elucidating the precise molecular interactions with the target enzyme will be instrumental in bringing these promising compounds from the laboratory to the field, contributing to sustainable crop protection and global food security.

References

  • Almajan, G. L., Barbuceanu, S., Saramet, I., & Draghici, C. (2010). New 6‐Amino‐[3][4]triazolo[3,4‐b][2][3][4]thiadiazines and[3][4]Triazolo[3,4‐b][2][3][4]thiadiazin‐6‐ones: Synthesis, Characterization and Antibacterial Activity Evaluation. ChemInform, 41(42). [Link]

  • Barbuceanu, S. F., Almajan, G. L., Saramet, I., Draghici, C., & Badoiu, A. (2010). Synthesis of some new 3,7-disubstituted-4H-1,2,4-triazolo[3,4-b][2][3][4]thiadiazines and their antibacterial activity. European Journal of Medicinal Chemistry, 45(11), 5348-5352. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis of some new[3][4]triazolo[3,4-b][2][3][4]thiadiazines and[3][4]triazolo[3,4-b][2][3][4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-4512. [Link]

  • EBSCO. (2024). Thiazole antifungals. Research Starters. [Link]

  • Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & El-Kholy, M. M. (2020). Novel[3][4]triazolo[3,4-b][2][3][4]thiadiazine and[3][4]triazolo[3,4-b][2][3][4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 25(21), 5052. [Link]

  • Stoyanova, M., Kostova, N., & Nikolova, I. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics, 10(7), 823. [Link]

  • Munkvold, G. P. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]

  • Song, Y., Zhang, J., Wu, J., & Chen, Q. (2024). Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[3][4]triazolo[3,4-b][2][3][4]thiadiazole derivatives. Pest Management Science. [Link]

  • Kamal, A., & Hussaini, S. M. A. (2012). Advances in synthetic approach to and antifungal activity of triazoles. Recent Patents on Anti-Infective Drug Discovery, 7(1), 43-60. [Link]

  • ResearchGate. (n.d.). Synthesis of[3][4]triazolo[3,4-b][2][3][4]thiadiazole derivatives 6a–n. Retrieved from [Link]

  • Lin, L., Wang, Y., & Liu, X. (2013). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4- thiadiazole derivatives. ResearchGate. [Link]

  • Stoyanova, M., Kostova, N., & Nikolova, I. (2021). (PDF) Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Fan, Z., Zheng, Z., & Zhu, J. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][2][3][4]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. [Link]

  • Singh, K., & Kumar, R. (2012). Synthesis and fungitoxicity of some new 1,2,4-triazolo -1,3,4-thiadiazolo-s-triazine derivatives. Ultra Chemistry, 8(3), 373-376. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Retrieved from [Link]

  • Taha, M., Ismail, N. H., & Imran, S. (2017). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 22(10), 1622. [Link]

  • Kumar, A., & Sharma, S. (2012). Biological activities of[3][4]triazolo-[3,4-b],[2][3][4]-thiadiazole-6-yl) (o-tolyamino)methylazetidin-2-one. Journal of Applied Pharmaceutical Science, 2(10), 058-063. [Link]

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  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolo[3,4-b]thiadiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and improve your reaction yields.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of triazolo[3,4-b]thiadiazoles. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Consistently Low Yield of the Desired Triazolo[3,4-b]thiadiazole Product

Question: My reaction to synthesize a 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole from a 4-amino-5-substituted-3-mercapto-1,2,4-triazole and an aromatic carboxylic acid using phosphorus oxychloride (POCl₃) is resulting in a low yield (<30%). What are the potential causes and how can I improve it?

Answer:

Low yields in this classic cyclization reaction are a common challenge. The issue often stems from several factors related to the reagents, reaction conditions, and work-up procedure.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of the 4-amino-3-mercapto-1,2,4-triazole precursor is critical. Impurities can interfere with the cyclization process. Ensure your starting triazole is pure, recrystallizing it if necessary.

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours.[1][2] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged heating at very high temperatures might cause degradation of the product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reagents: While an equimolar ratio of the triazole and the carboxylic acid is generally used, slight adjustments might be necessary depending on the specific substrates.[1]

  • The Role of Phosphorus Oxychloride (POCl₃): POCl₃ acts as both a dehydrating agent and a catalyst. It is crucial to use a sufficient amount of dry POCl₃.[1] Moisture can deactivate the POCl₃, hindering the reaction. The reaction should be carried out under anhydrous conditions.

  • Work-up Procedure: The work-up is a critical step where product loss can occur. The reaction mixture is typically poured onto crushed ice to hydrolyze the excess POCl₃.[1] This process is highly exothermic and must be done slowly and with vigorous stirring to avoid localized heating that could decompose the product. The pH of the solution is then adjusted to be basic (pH 8-9) using a base like potassium carbonate or potassium hydroxide to precipitate the product.[1] Inadequate pH adjustment can lead to incomplete precipitation.

Experimental Protocol for Yield Improvement:

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous phosphorus oxychloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add an equimolar mixture of your 4-amino-5-substituted-3-mercapto-1,2,4-triazole and the desired aromatic carboxylic acid.

  • Addition of POCl₃: Carefully add phosphorus oxychloride (typically 5-10 mL per 0.01 mol of triazole) to the mixture at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with constant, vigorous stirring.

  • Neutralization and Precipitation: Once the addition is complete, slowly add a saturated solution of potassium carbonate or solid potassium hydroxide until the pH of the mixture reaches 8-9. This should cause the product to precipitate.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water to remove any inorganic salts, and then dry it.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of methanol and dichloromethane.[1]

Issue 2: Formation of an Unexpected Isomer or Side Product

Question: I am attempting a synthesis of a 7H-[1][3][4]triazolo[3,4-b][3][4]thiadiazine by reacting a 4-amino-3-mercapto-1,2,4-triazole with a phenacyl bromide. However, I am observing the formation of multiple products, and I suspect isomerism. What could be happening and how can I control the regioselectivity?

Answer:

The reaction between a 4-amino-3-mercapto-1,2,4-triazole and an α-haloketone like phenacyl bromide can indeed lead to the formation of regioisomers. The key lies in understanding the reaction mechanism, which typically involves an initial S-alkylation followed by an intramolecular cyclization.

Mechanistic Insight:

The 4-amino-3-mercapto-1,2,4-triazole has two potential nucleophilic sites for the initial attack on the phenacyl bromide: the sulfur atom of the mercapto group and one of the nitrogen atoms of the triazole ring. S-alkylation is generally favored, leading to an intermediate that then cyclizes. However, under certain conditions, N-alkylation can occur, potentially leading to a different isomeric product.

Controlling Regioselectivity:

  • Reaction Conditions: The choice of solvent and base can influence the regioselectivity. The use of a non-polar solvent and a mild base often favors S-alkylation. Many procedures successfully employ refluxing in ethanol with a catalytic amount of triethylamine.[3]

  • Stepwise Synthesis: A more controlled approach is a two-step synthesis. First, perform the S-alkylation of the triazole with the phenacyl bromide under basic conditions at a lower temperature to isolate the S-alkylated intermediate. Then, in a separate step, induce cyclization by heating the intermediate, often in the presence of an acid catalyst like acetic acid.[3]

Visualizing the Reaction Pathway:

Reaction Pathway 4-Amino-3-mercapto-1,2,4-triazole 4-Amino-3-mercapto-1,2,4-triazole S-Alkylated Intermediate S-Alkylated Intermediate 4-Amino-3-mercapto-1,2,4-triazole->S-Alkylated Intermediate Phenacyl Bromide, Base N-Alkylated Intermediate N-Alkylated Intermediate 4-Amino-3-mercapto-1,2,4-triazole->N-Alkylated Intermediate Side Reaction 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine S-Alkylated Intermediate->7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Heat, Acid Catalyst Isomeric Product Isomeric Product N-Alkylated Intermediate->Isomeric Product

Caption: General reaction pathway for the synthesis of 7H-[1][3][4]triazolo[3,4-b][3][4]thiadiazines.

Issue 3: Difficulty in Product Purification and Isolation

Question: After my synthesis, the crude product of my triazolo[3,4-b]thiadiazole is a sticky solid or an oil, and I am struggling to purify it by recrystallization. What are some alternative purification strategies?

Answer:

Purification challenges are common, especially when dealing with complex organic molecules. If recrystallization is proving ineffective, several other techniques can be employed.

Purification Strategies:

  • Solvent Trituration: This is a simple yet effective technique for removing soluble impurities from a solid product. Suspend your crude product in a solvent in which it is poorly soluble, but the impurities are soluble. Stir the suspension for a period, then filter the solid product. Repeat with different solvents if necessary.

  • Column Chromatography: This is a powerful purification technique for separating compounds based on their polarity.[5] A silica gel column is typically used for triazolo[3,4-b]thiadiazoles. You will need to first determine a suitable solvent system using TLC that provides good separation between your product and the impurities.

  • Acid-Base Extraction: If your product has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent, extract with an aqueous acid or base to move your product into the aqueous layer, wash the aqueous layer with an organic solvent to remove any remaining impurities, and then neutralize the aqueous layer to precipitate your purified product.

Troubleshooting Workflow for Purification:

Purification Workflow Crude Product Crude Product Trituration Trituration Crude Product->Trituration Attempt first Pure Solid? Pure Solid? Trituration->Pure Solid? Characterize Characterize Pure Solid?->Characterize Yes Column Chromatography Column Chromatography Pure Solid?->Column Chromatography No Pure Fractions? Pure Fractions? Column Chromatography->Pure Fractions? Pure Fractions?->Characterize Yes Consider Acid-Base Extraction Consider Acid-Base Extraction Pure Fractions?->Consider Acid-Base Extraction No

Caption: A decision-making workflow for the purification of triazolo[3,4-b]thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 4-amino-3-mercapto-1,2,4-triazole precursor?

The 4-amino-3-mercapto-1,2,4-triazole scaffold is a key building block. A widely used method involves the reaction of a carboxylic acid with thiocarbohydrazide.[6][7] The carboxylic acid is first converted to its corresponding acid hydrazide, which is then reacted with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazinate salt. This salt is subsequently cyclized with hydrazine hydrate to yield the desired 4-amino-3-mercapto-1,2,4-triazole.[2]

Q2: Are there any "greener" or more efficient synthetic methods for triazolo[3,4-b]thiadiazoles?

Yes, the field is evolving towards more sustainable synthetic practices.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of triazolo[3,4-b]thiadiazoles and related structures.[3][4]

  • One-Pot, Multi-Component Reactions: These reactions are highly efficient as they combine multiple synthetic steps into a single operation without isolating intermediates. This reduces solvent waste and improves overall efficiency.[3]

  • Use of Heterogeneous Catalysts: The use of recyclable catalysts, such as chitosan, is being explored to facilitate easier separation and reduce waste.[8]

Q3: How can I confirm the structure of my synthesized triazolo[3,4-b]thiadiazole?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps in identifying the presence of key functional groups.

  • Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen in the sample.

For complex cases, especially those involving potential isomerism, 2D NMR techniques like HMBC and HMQC, and single-crystal X-ray diffraction can provide definitive structural proof.[9]

Q4: What are some of the key factors that influence the biological activity of triazolo[3,4-b]thiadiazoles?

The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the fused ring system. For instance, different aryl or alkyl groups at the 3- and 6-positions can significantly modulate their anticancer, antimicrobial, or anti-inflammatory properties.[1][10][11] Structure-activity relationship (SAR) studies are a major focus of research in this area to design more potent and selective therapeutic agents.

Data Summary Table

The following table summarizes the reaction conditions and reported yields for the synthesis of some 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, providing a comparative overview.

Starting Triazole SubstituentAromatic Acid SubstituentCatalyst/ReagentSolventReaction Time (h)Yield (%)Reference
2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzylBenzylacetic acidPOCl₃-218[1]
2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzylPhenoxyacetic acidPOCl₃-241[1]
4-pyridylIsonicotinic acidPOCl₃-271[12]

References

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  • El-Sayed, W. M., Al-Otaibi, F. M., & Al-Omair, M. A. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1298. [Link]

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  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. S. (2023). First Synthesis of the Novel Triazolo[3,4-b][3][4]Thiadiazoles and Triazolo[3,4-b][3][4]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds, 43(2), 1544-1558. [Link]

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Technical Support Center: Purification of Triazolo[3,4-b]thiadiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, with a specific focus on Triazolo[3,4-b]thiadiazol-6-amine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of nitrogen-rich heterocyclic compounds.[1][2][3][4] The inherent basicity of the amine functionality coupled with the fused heterocyclic system can present unique purification hurdles.[5][6] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Triazolo[3,4-b]thiadiazol-6-amine and offers systematic solutions.

Issue 1: Oily or Gummy Product After Initial Work-up

Plausible Causes:

  • Residual Solvent: The presence of high-boiling point solvents used in the synthesis, such as DMF or POCl₃, can be difficult to remove and may result in an oily product.[7]

  • Incomplete Reaction: The presence of unreacted starting materials or low-molecular-weight byproducts can act as impurities that hinder crystallization.

  • Supersaturation or Rapid Cooling: If attempting crystallization, cooling the solution too quickly or having a highly concentrated solution can lead to the product "oiling out" instead of forming crystals.[8]

Solutions:

  • Thorough Drying: Ensure the crude product is dried under high vacuum for an extended period to remove volatile organic solvents. Gentle heating may be applied if the compound is thermally stable.

  • Trituration: Attempt to solidify the product by trituration. This involves suspending the oily residue in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Sonication can aid this process. Common trituration solvents for polar compounds include diethyl ether or hexanes.[9]

  • Solvent-Mediated Crystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., hot methanol or ethanol) and add a poor solvent (e.g., water or hexanes) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[8]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8] If available, adding a seed crystal of the pure compound can be highly effective.[8]

Issue 2: Streaking and Poor Separation during Silica Gel Column Chromatography

Plausible Causes:

  • Acid-Base Interaction: The basic amine group of the Triazolo[3,4-b]thiadiazol-6-amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[5][6] This interaction leads to peak tailing (streaking) and poor separation.[8][10]

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimized for the compound, leading to either no elution or co-elution with impurities.[8]

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.[8]

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to the mobile phase.[5][8][10] A common choice is triethylamine (0.1-1% v/v) or ammonia solution in methanol.[5] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative for the purification of basic compounds.[8] Amine-functionalized silica is also an excellent option that minimizes strong acid-base interactions.[5]

  • Solvent System Optimization: Systematically screen for an optimal solvent system using thin-layer chromatography (TLC).[10][11] Aim for a retention factor (Rf) of approximately 0.3 for your target compound.[10] Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes.[10] If streaking is observed on the TLC plate, add a basic modifier to the developing solvent.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities and then the target compound, followed by more polar impurities.

  • Sample Load Reduction: Ensure that the amount of crude material loaded onto the column is appropriate for its size, typically 1-5% of the mass of the stationary phase.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Triazolo[3,4-b]thiadiazol-6-amine?

A1: Common impurities include unreacted starting materials such as 4-amino-5-substituted-1,2,4-triazole-3-thiol and the cyclizing agent (e.g., a carboxylic acid derivative).[7] Byproducts from side reactions can also be present. Monitoring the reaction by TLC is crucial to identify the presence of starting materials and byproducts in the crude product.[9][12]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice of purification technique depends on the nature of the crude product and the impurities.

  • Recrystallization is ideal when the desired compound is a solid and the impurities have different solubility profiles. It is often a more scalable and cost-effective method for obtaining highly pure crystalline material.

  • Column chromatography is more suitable for purifying oily or amorphous solids, or for separating compounds with very similar solubility profiles. It is a more versatile technique for separating complex mixtures.[11]

The following decision tree can guide your choice:

G start Crude Triazolo[3,4-b]thiadiazol-6-amine is_solid Is the crude product a solid? start->is_solid can_crystallize Does it crystallize from a suitable solvent? is_solid->can_crystallize Yes triturate Attempt Trituration/Solvent-Mediated Crystallization is_solid->triturate No (Oily/Gummy) recrystallize Recrystallization can_crystallize->recrystallize Yes chromatography Column Chromatography can_crystallize->chromatography No triturate->chromatography

Caption: Decision tree for selecting a purification method.

Q3: My compound appears pure by TLC, but the NMR spectrum shows impurities. Why?

A3: This can occur for several reasons:

  • Co-elution on TLC: The impurity may have the same Rf value as your product in the TLC solvent system used. Try developing the TLC plate in a different solvent system to see if the spots separate.

  • UV Invisibility: The impurity may not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Try staining the plate with a universal stain like potassium permanganate or iodine.

  • Residual Solvents: The impurity may be a residual solvent from the reaction or work-up (e.g., DMF, DMSO, triethylamine) which would not be visible on a standard TLC plate.

Q4: I have a low yield after purification. What are the common causes?

A4: Low recovery can be attributed to several factors:

  • Multiple Purification Steps: Each purification step, including extractions, filtrations, and chromatography, will result in some loss of product.[9]

  • Suboptimal Recrystallization Conditions: Using too much solvent during recrystallization or choosing a solvent in which the compound has significant solubility even when cold will lead to a lower yield.[8]

  • Irreversible Adsorption: The compound may be irreversibly adsorbed onto the silica gel during column chromatography, especially if it is highly polar or reactive.[8]

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., decomposition on acidic silica gel).[13]

Experimental Protocols

Protocol 1: Recrystallization of Triazolo[3,4-b]thiadiazol-6-amine

This protocol is a general guideline and the choice of solvent will need to be optimized for your specific derivative.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetonitrile, water, DMF/water mixture) to each tube.[7][14]

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of Triazolo[3,4-b]thiadiazol-6-amine

This protocol assumes the use of a standard silica gel stationary phase.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Add 0.5% triethylamine to the solvent system if streaking is observed.

    • The ideal solvent system will give your target compound an Rf value of ~0.3.[10]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum.

Data Presentation

Purification Method Typical Purity Achieved Common Solvents/Mobile Phases Key Advantages Potential Drawbacks
Recrystallization >98%Ethanol, Methanol, DMF/Water[7][14]Scalable, cost-effective, yields crystalline productNot suitable for oils, requires appropriate solvent
Column Chromatography 95-99%Dichloromethane/Methanol + 0.5% Et₃N, Ethyl Acetate/Hexanes + 0.5% Et₃NVersatile for complex mixtures and oilsCan be time-consuming, potential for product loss on column

Workflow Visualization

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis synthesis Crude Triazolo[3,4-b]thiadiazol-6-amine tlc TLC Analysis synthesis->tlc recrystallization Recrystallization nmr NMR Spectroscopy recrystallization->nmr column_chromatography Column Chromatography column_chromatography->nmr tlc->recrystallization Solid & Suitable Solvent tlc->column_chromatography Oil or Complex Mixture ms Mass Spectrometry nmr->ms Confirm Structure final_product final_product ms->final_product Pure Product

Caption: General purification and analysis workflow.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Gomha, S. M., et al. (2017). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 22(3), 447. [Link]

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  • Al-Ghorbani, M., et al. (2020). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 25(23), 5727. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. BenchChem.
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  • Zarghi, A., et al. (2022). Novel[5][8][10]triazolo[3,4-b][5][10][15]thiadiazine and[5][8][10]triazolo[3,4-b][5][10][15]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7940. [Link]

  • ResearchGate. (n.d.). Synthesis of s-triazolo[3,4-b]thiadiazines and imidazo[2,1-c][5][8][10]triazole derivatives. ResearchGate. Retrieved from [Link]

  • Plech, T., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics (Basel), 10(7), 804. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 293-311. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
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Technical Support Center: Overcoming Poor Solubility of Triazolo[3,4-b]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triazolo[3,4-b]thiadiazole derivatives. This guide is designed to provide you with practical, in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this class of compounds.

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole is a key pharmacophore in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, their often planar and lipophilic nature can lead to limited aqueous solubility, posing a significant hurdle for formulation development and preclinical evaluation.[4][5] This guide will equip you with the knowledge to systematically diagnose and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my Triazolo[3,4-b]thiadiazole derivatives showing such poor solubility in aqueous buffers?

A1: The low solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. These include a rigid, fused ring system, high crystallinity (strong crystal lattice energy), and often a high degree of lipophilicity (a high logP value).[5][6] The energy required to break the crystal lattice and solvate the molecule in water can be substantial, leading to poor aqueous solubility.

Q2: What is the first step I should take when I encounter a solubility issue with a new derivative?

A2: The initial and most critical step is to accurately quantify the solubility. This provides a baseline for evaluating the effectiveness of any enhancement strategy. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This involves agitating an excess of the compound in the desired aqueous medium until equilibrium is reached, followed by quantifying the dissolved concentration.

Q3: Can I just add DMSO to my aqueous buffer to dissolve the compound for my in vitro assays?

A3: While DMSO is a powerful solvent, its use in aqueous buffers for biological assays should be minimized. High concentrations of DMSO can lead to compound precipitation upon dilution and can have its own biological effects, potentially confounding your experimental results. It's crucial to determine the maximum tolerable DMSO concentration for your specific assay and ensure your final working concentration of the Triazolo[3,4-b]thiadiazole derivative remains soluble.

Q4: What are the main strategies I can employ to improve the solubility of my compounds?

A4: There are several established strategies that can be broadly categorized as physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization and nanosizing), and the formation of solid dispersions.[9][10] Chemical modifications involve creating salt forms or prodrugs.[11][12] The choice of strategy depends on the physicochemical properties of your specific derivative.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer formatted guide to troubleshoot specific solubility-related experimental issues.

Issue 1: My compound precipitates out of solution during my cell-based assay.

Q: I've dissolved my Triazolo[3,4-b]thiadiazole derivative in DMSO and then diluted it into my cell culture medium, but I'm seeing a precipitate form. What's happening and how can I fix it?

A: Causality: This is a classic example of solvent-shifting precipitation. Your compound is likely soluble in the high concentration of DMSO you start with, but as you dilute it into the aqueous cell culture medium, the solvent environment changes drastically. The aqueous medium cannot maintain the solubility of your lipophilic compound, causing it to crash out of solution.

Troubleshooting Steps:

  • Determine the Thermodynamic Solubility in Assay Medium: Before repeating the experiment, determine the actual solubility of your compound in the cell culture medium (without DMSO) using the shake-flask method. This will tell you the maximum concentration you can achieve without precipitation.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. Prepare a more concentrated stock solution in DMSO if necessary, but be mindful of the compound's solubility limit in the stock solution itself.

  • Consider a Formulation Approach: If the required concentration for your assay is higher than the thermodynamic solubility, you will need to employ a solubility enhancement technique. For in-vitro assays, creating a solid dispersion with a hydrophilic polymer can be an effective strategy.[13]

Issue 2: I'm struggling to prepare a stock solution of my compound at a high enough concentration for in vivo studies.

Q: My Triazolo[3,4-b]thiadiazole derivative is intended for oral administration in an animal model, but I can't dissolve enough of it in a suitable vehicle. What are my options?

A: Causality: The limited solubility in common oral dosing vehicles is a direct consequence of the compound's poor aqueous solubility. For oral administration, the drug needs to be in solution at the site of absorption in the gastrointestinal tract to be bioavailable.

Troubleshooting Workflow:

G cluster_0 Solubility Enhancement Workflow for In Vivo Studies A Initial Problem: Poor solubility in oral vehicle B Step 1: pH Modification (for ionizable compounds) A->B Is the compound ionizable? C Step 2: Salt Formation (if pH modification is promising) B->C Yes, pH adjustment improves solubility. D Step 3: Nanosuspension (for neutral compounds or if salt formation fails) B->D No, compound is neutral or pH adjustment is ineffective. E Step 4: Prodrug Approach (if other methods are unsuitable) C->E If salt is unstable or not feasible F Outcome: Solubilized compound for in vivo dosing C->F D->E If nanosuspension is not physically stable D->F E->F

Caption: Decision-making workflow for enhancing in vivo formulation solubility.

Detailed Troubleshooting Steps:

  • pH-Dependent Solubility Profile: First, determine if your compound has ionizable functional groups. Many heterocyclic compounds do.[14] Measure the solubility of your compound across a range of pH values (e.g., pH 2 to 10).[15][16] If the solubility increases at acidic or basic pH, this indicates that pH adjustment of the vehicle or salt formation could be a viable strategy.

  • Salt Formation: If your compound is a weak acid or base, forming a salt can dramatically increase its aqueous solubility and dissolution rate.[11][17][18] This is a very common and effective strategy in drug development.[19] The selection of a suitable counterion is critical and may require screening several options to find a salt with optimal properties.

  • Nanosuspension: If your compound is neutral or if salt formation is not successful, creating a nanosuspension is a powerful alternative.[20][21][22] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. Nanosuspensions are stabilized by surfactants or polymers.

  • Prodrug Approach: A more involved but highly effective strategy is to create a prodrug.[12][23][24] This involves chemically modifying the parent drug to attach a water-soluble promoiety.[25][26] This promoiety is then cleaved in vivo to release the active parent drug.

Issue 3: I have tried several solvents, but my compound remains poorly soluble for NMR and other analytical characterization.

Q: I am having difficulty obtaining a high-quality NMR spectrum because my Triazolo[3,4-b]thiadiazole derivative is not sufficiently soluble in common deuterated solvents like DMSO-d6 or CDCl3.

A: Causality: This is a common issue with highly crystalline, planar heterocyclic compounds. The intermolecular forces in the crystal lattice are very strong, making it difficult for even powerful organic solvents to break them down.

Troubleshooting Steps:

  • Solvent Mixtures: Try using a mixture of solvents. For example, a combination of deuterated chloroform and methanol can sometimes be effective.

  • Acidic or Basic Additives: For compounds with acidic or basic functional groups, adding a small amount of a deuterated acid (like trifluoroacetic acid-d) or base (like NaOD in D2O) to the NMR solvent can help to ionize the compound and improve its solubility.[14]

  • Elevated Temperature NMR: Running the NMR experiment at a higher temperature can sometimes increase the solubility of your compound. However, be cautious of potential degradation at elevated temperatures.

  • Structural Modification for Solubility: As a last resort for initial characterization, you could consider a minor structural modification to a more soluble analog if the primary goal is to confirm the core structure. Introducing flexible, polar side chains can disrupt crystal packing and improve solubility.[27]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of the Triazolo[3,4-b]thiadiazole derivative to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[28]

  • pH Measurement: Measure the final pH of each saturated solution.

  • Data Analysis: Plot the logarithm of the solubility against the final pH to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of a Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[29][30][31]

  • Dissolution: Dissolve both the Triazolo[3,4-b]thiadiazole derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).[13]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize it to confirm the amorphous nature of the drug (e.g., using powder X-ray diffraction and differential scanning calorimetry).

  • Dissolution Testing: Perform dissolution studies on the solid dispersion to compare its dissolution rate to that of the pure drug.

Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Pre-milling: Create a pre-suspension of the Triazolo[3,4-b]thiadiazole derivative in an aqueous solution containing a stabilizer (a surfactant or polymer).

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure.[21] The high shear forces and cavitation will break down the drug crystals into nanoparticles.

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using a technique like dynamic light scattering.

  • Stability Assessment: Evaluate the physical stability of the nanosuspension over time by monitoring for any changes in particle size or signs of aggregation.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for a Hypothetical Triazolo[3,4-b]thiadiazole Derivative

StrategyAqueous Solubility (µg/mL)Fold IncreaseRemarks
Unmodified Compound0.51Baseline solubility in water.
pH 2.0 Buffer15.230.4Indicates the presence of a basic ionizable group.
Hydrochloride Salt150.8301.6Significant improvement, suitable for oral formulation.[32]
Solid Dispersion (1:5 drug to PVP ratio)85.3170.6Amorphous form enhances dissolution.[33]
Nanosuspension55.6111.2Increased surface area leads to faster dissolution.[34]
Phosphate Prodrug>1000>2000Water-soluble prodrug suitable for parenteral administration.[12]

Logical Relationships and Workflows

G cluster_1 Solubility Troubleshooting Pathway Start Encounter Poor Solubility Char Characterize Physicochemical Properties (pKa, logP, crystallinity) Start->Char Ionizable Is the compound ionizable? Char->Ionizable pH_Sol Determine pH-Solubility Profile Ionizable->pH_Sol Yes Neutral Compound is Neutral Ionizable->Neutral No Salt Salt Formation Screening pH_Sol->Salt Prodrug Chemical Modification: Prodrug Synthesis Salt->Prodrug If unstable Success Achieved Target Solubility Salt->Success Physical Physical Modification Strategies Neutral->Physical SD Solid Dispersion Physical->SD Nano Nanosuspension Physical->Nano Physical->Prodrug If insufficient SD->Success Nano->Success Prodrug->Success

Caption: A systematic pathway for addressing poor solubility in drug discovery.

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  • ResearchGate, Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?, Accessed January 21, 2026.
  • Lund University Publications, Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, Accessed January 21, 2026.
  • MDPI, Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs, Accessed January 21, 2026.
  • Journal of Advanced Pharmacy Education and Research, Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs, Accessed January 21, 2026.
  • ResearchGate, Improving solubility via structural modific
  • MDPI, Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies, Accessed January 21, 2026.
  • PMC, Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies, Accessed January 21, 2026.
  • PMC, Novel[4][9][20]triazolo[3,4-b][4][10][20]thiadiazine and[4][9][20]triazolo[3,4-b][4][10][20]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity, Accessed January 21, 2026.

  • PMC, Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules, Accessed January 21, 2026.
  • Books, CHAPTER 2: Tactics to Improve Solubility Available, Accessed January 21, 2026.
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  • ResearchGate, Synthesis of New[4][9][20]Triazolo[3,4-b][4][10][20]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities, Accessed January 21, 2026.

  • Longdom Publishing, Brief Overview of Various Approaches to Enhance Drug Solubility, Accessed January 21, 2026.
  • PMC, Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
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Technical Support Center: Optimization of Aminomercaptotriazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of fused heterocyclic systems via the cyclization of aminomercaptotriazoles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these powerful synthetic transformations. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Core Principles: The Cyclization of 4-Amino-5-mercapto-1,2,4-triazoles

The cyclization of 4-amino-5-mercapto-1,2,4-triazoles is a cornerstone reaction for the synthesis of biologically significant fused heterocyclic systems, such as[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles and[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines.[3][4] The general mechanism involves a condensation reaction between the aminomercaptotriazole scaffold and a suitable bi-electrophilic reagent. The nucleophilic centers—typically the exocyclic amino group (N4) and the thiol group (S5)—react to form a new, fused ring system. The choice of cyclizing agent dictates the nature of the resulting fused ring.

General Cyclization Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Aminomercaptotriazole 4-Amino-5-mercapto- 1,2,4-triazole Intermediate Schiff Base or Acyl Intermediate Aminomercaptotriazole->Intermediate + Cyclizing Agent CyclizingAgent Cyclizing Agent (e.g., R-COOH, R-CHO, Phenacyl Bromide) CyclizingAgent->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Catalyst/Heat FusedProduct Fused Heterocycle (e.g., Triazolo-thiadiazole) Cyclization->FusedProduct - H₂O Troubleshooting Flowchart start_node Low Yield or Impure Product decision_node1 TLC/LC-MS shows multiple spots? start_node->decision_node1 Start Diagnosis decision_node decision_node process_node process_node end_node Optimized Reaction process_node1 Issue: Side Reactions 1. Lower Temperature 2. Check Reagent Stoichiometry 3. Change Solvent Polarity decision_node1->process_node1 Yes decision_node2 Starting material consumed? decision_node1->decision_node2 No (Low Conversion) process_node1->end_node Optimize Selectivity process_node2 Issue: Incomplete Reaction 1. Increase Temperature/Time 2. Check Catalyst/Reagent Activity 3. Use Microwave Irradiation decision_node2->process_node2 No process_node3 Issue: Product Degradation/Loss 1. Modify Workup (pH, Temp) 2. Re-evaluate Purification 3. Check Product Stability decision_node2->process_node3 Yes (Product Lost) process_node2->end_node Improve Conversion process_node3->end_node Enhance Recovery

Sources

Technical Support Center: Scaling Up the Synthesis of Triazolo[3,4-b]thiadiazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Triazolo[3,4-b]thiadiazol-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the multi-step synthesis of this important heterocyclic scaffold. The triazolo[3,4-b]thiadiazole core is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful and scalable synthesis of these molecules is therefore of significant interest.

This document provides practical, field-proven insights to help you navigate the common challenges encountered during the synthesis and scale-up of Triazolo[3,4-b]thiadiazol-6-amine.

I. Synthetic Pathway Overview

The synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b][3][4]thiadiazoles, including the target molecule Triazolo[3,4-b]thiadiazol-6-amine, typically proceeds through a key intermediate, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.[5][6][7][8][9] This intermediate is then cyclized with various reagents to form the fused ring system. The general synthetic approach is outlined below.

Synthetic_Pathway A Starting Materials (e.g., Carboxylic Acid, Thiocarbohydrazide) B Step 1: Synthesis of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole A->B Reaction C Step 2: Cyclization with a suitable reagent B->C Intermediate D Triazolo[3,4-b]thiadiazol-6-amine (Final Product) C->D Final Product

Caption: General synthetic workflow for Triazolo[3,4-b]thiadiazol-6-amine.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low Yield of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Intermediate)

Q: My yield for the intermediate, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, is consistently low. What are the likely causes and how can I improve it?

A: Low yields of this key intermediate can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.

Potential Cause Explanation Recommended Solution
Poor Quality Thiocarbohydrazide Thiocarbohydrazide can degrade over time, especially if not stored properly. Impurities will lead to side reactions and reduced yield.Use freshly prepared or high-purity thiocarbohydrazide. Store it in a cool, dry place, preferably under an inert atmosphere.
Incomplete Reaction The reaction between the starting carboxylic acid (or its derivative) and thiocarbohydrazide may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring, especially on a larger scale, to maintain a homogeneous reaction mixture.
Side Reactions At elevated temperatures, side reactions can occur, leading to the formation of undesired byproducts.Maintain strict temperature control. A gradual increase in temperature might be necessary to initiate the reaction, but it should be carefully controlled to avoid overheating.
Product Loss During Work-up The intermediate can be water-soluble to some extent, leading to losses during filtration and washing steps.Minimize the volume of washing solvents. Use ice-cold solvents for washing to reduce solubility. Ensure the pH of the solution is optimized for precipitation before filtration.

Expert Insight: The purity of the starting materials is paramount. For instance, the synthesis of related 4-amino-3-substituted-1,2,4-triazole-5-thiones is often achieved by reacting aralkyl carboxylic acid derivatives with thiocarbohydrazide.[10] Any impurities in the carboxylic acid derivative can carry through and affect the subsequent steps.

Problem 2: Difficulty in Cyclization to the Triazolo[3,4-b]thiadiazole Ring

Q: The cyclization of the triazole intermediate to form the final Triazolo[3,4-b]thiadiazole is not proceeding as expected. What could be the issue?

A: The cyclization step is critical and often requires specific reagents and conditions to proceed efficiently.

Potential Cause Explanation Recommended Solution
Ineffective Cyclizing Agent The chosen cyclizing agent may not be suitable for the specific substrate or may have degraded. Phosphorus oxychloride (POCl₃) is a commonly used and effective cyclizing agent for this transformation.[1][11]Ensure the phosphorus oxychloride is fresh and has not been exposed to moisture. Other cyclizing agents like polyphosphoric acid (PPA) or strong acids can also be explored, depending on the specific reaction.
Presence of Water Moisture can quench the cyclizing agent, particularly phosphorus oxychloride, rendering it ineffective.Conduct the reaction under anhydrous conditions. Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature The cyclization reaction often requires heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or incomplete reaction.Optimize the reaction temperature. Refluxing in a suitable solvent is a common practice. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Substrate Reactivity The nature of the substituent at the 3-position of the triazole ring can influence the ease of cyclization.For less reactive substrates, a stronger cyclizing agent or higher reaction temperatures may be necessary. In some cases, microwave-assisted synthesis can be a viable alternative to accelerate the reaction.

Experimental Protocol: General Procedure for Cyclization [1]

  • To a stirred solution of 4-amino-3-substituted-5-mercapto-1,2,4-triazole (1 equivalent) in phosphorus oxychloride (5-10 volumes), add the appropriate carboxylic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 3,6-disubstituted-1,2,4-triazolo[3,4-b][3][4]thiadiazole.

Problem 3: Impurity Profile and Purification Challenges on a Larger Scale

Q: Upon scaling up the synthesis, I am observing more impurities, and purification by column chromatography is becoming impractical. What are my options?

A: Scaling up often magnifies minor impurities that were negligible at the lab scale. The key is to control the reaction to minimize their formation and to employ scalable purification techniques.

Troubleshooting_Impurity cluster_solutions Solutions A High Impurity Profile on Scale-Up B Identify Impurity Source A->B C Optimize Reaction Conditions B->C D Implement Scalable Purification B->D E Re-evaluate Starting Material Purity C->E F Fine-tune Temperature and Addition Rates C->F G Recrystallization D->G H Slurry Washes D->H

Caption: Troubleshooting workflow for managing impurities during scale-up.

Strategies for Impurity Control and Scalable Purification:

  • Reaction Optimization:

    • Temperature Control: On a larger scale, exothermic events can be more pronounced. Ensure adequate cooling and controlled addition of reagents to maintain a consistent temperature profile.

    • Mixing: Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. Use appropriate stirring mechanisms (e.g., overhead stirrer) for larger reaction vessels.

  • Scalable Purification Techniques:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is crucial to identify a suitable solvent or solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor.

    • Slurry Washes: If recrystallization is not effective, washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a good alternative.

    • pH Adjustment and Extraction: For impurities with different acidic or basic properties than the product, a liquid-liquid extraction with an appropriate aqueous solution can be a powerful purification step.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with thiocarbohydrazide and phosphorus oxychloride?

A1: Both thiocarbohydrazide and phosphorus oxychloride are hazardous and require careful handling.

  • Thiocarbohydrazide: It is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Phosphorus Oxychloride: It is highly corrosive and reacts violently with water. Always handle it in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Ensure all glassware is dry before use. Have a suitable quenching agent (e.g., a mixture of ice and sodium bicarbonate solution) ready for any spills or for the work-up procedure.

Q2: Can I use a one-pot synthesis method for Triazolo[3,4-b]thiadiazoles?

A2: Yes, one-pot, multi-component reactions have been reported for the synthesis of related triazolothiadiazole and triazolothiadiazine derivatives.[4][12] These methods can be more efficient by reducing the number of synthetic steps and purification procedures. However, optimizing a one-pot reaction for a specific target molecule can be challenging and may require significant development work to achieve high yields and purity, especially on a larger scale.

Q3: What analytical techniques are essential for characterizing the final product?

A3: A combination of spectroscopic techniques is necessary to confirm the structure and purity of the synthesized Triazolo[3,4-b]thiadiazol-6-amine.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To confirm the elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Q4: Are there any "green" chemistry approaches for this synthesis?

A4: While traditional methods often use hazardous reagents like phosphorus oxychloride, there is growing interest in developing more environmentally friendly synthetic routes. Some approaches include:

  • Catalytic Methods: Using catalysts instead of stoichiometric reagents can reduce waste.

  • Microwave-Assisted Synthesis: This can often reduce reaction times and energy consumption.

  • Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives is a key principle of green chemistry. For example, some syntheses of related 2-amino-5-aryl-1,3,4-thiadiazoles have explored the use of biocatalysts like orange juice.[13]

Q5: What are some of the known biological activities of Triazolo[3,4-b]thiadiazole derivatives?

A5: This class of compounds has shown a remarkable range of biological activities, making them attractive for drug discovery. Reported activities include:

  • Anticancer[3][11][14][15]

  • Antimicrobial

  • Anti-inflammatory[10]

  • Antiviral[16]

  • Inhibitors of various enzymes[6][17]

This broad spectrum of activity underscores the importance of developing robust and scalable synthetic methods for this valuable heterocyclic system.

IV. References

  • Synthesis and biological evaluation of 3,6-disubstituted[3][4]triazolo[3,4-b][3][4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry. ([Link])

  • Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. Medicinal Chemistry Research. ([Link])

  • Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles. Indian Journal of Pharmaceutical Sciences. ([Link])

  • An efficient one-pot, three-component synthesis of novel[3][4]triazolo [4′,3′:1,5][3][4]triazolo[3,4‐b][3][4]thiadiazine derivatives and their molecular docking studies. Journal of Heterocyclic Chemistry. ([Link])

  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][4]thiadiazine Scaffold. Molecules. ([Link])

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. ([Link])

  • SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. ([Link])

  • Synthesis of 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. ResearchGate. ([Link])

  • Synthesis of 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines as novel analgesic/anti-inflammatory compounds. ResearchGate. ([Link])

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. ([Link])

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents. ()

  • Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents. ()

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. ResearchGate. ([Link])

  • Synthesis of[3][4]triazolo[3,4-b][3][4]thiadiazole derivatives 6a–n. ResearchGate. ([Link])

  • Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry. ([Link])

  • Synthesis or some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. ([Link])

  • EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). ([Link])

  • SYNTHESIS, CHARACTERIZATION, AND PHARMACEUTICAL ACTIVITY OF FUSED TRIAZOLOTHIADIAZOLE DERIVATIVES. CHEMICAL PROBLEMS. ([Link])

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Wikipedia. ([Link])

  • Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. ResearchGate. ([Link])

  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI. ([Link])

  • Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. European Journal of Medicinal Chemistry. ([Link])

  • Unbelievable Challenges in Triazole Synthesis! YouTube. ([Link])

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. ([Link])

  • Synthesis and Anti-Proliferative Assessment of Triazolo-Thiadiazepine and Triazolo-Thiadiazine Scaffolds. Molecules. ([Link])

  • Design, synthesis and biological evaluation of triazolothiadiazole derivatives as FSP1 inhibitors for sensitizing cancer cells to ferroptosis. European Journal of Medicinal Chemistry. ([Link])

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis of triazolo[3,4-b]thiadiazoles. As a Senior Application Scientist, my objective is to provide a comprehensive, experience-driven manual that addresses common experimental hurdles with scientifically sound solutions. This document is structured to offer direct answers to pressing troubleshooting questions, ensuring both the efficiency of your synthesis and the integrity of your results.

Part 1: Troubleshooting Guide

This section is dedicated to resolving the most common and frustrating issues encountered during the synthesis of the triazolo[3,4-b]thiadiazole scaffold, a privileged core in numerous pharmacologically active molecules.

Issue 1: Consistently Low or No Yield of the Target Compound

A prevalent challenge in heterocyclic chemistry is the struggle with suboptimal yields. In the case of triazolo[3,4-b]thiadiazoles, this often points to issues with starting materials, reaction parameters, or the workup process.

Question: My cyclization reaction to form the triazolo[3,4-b]thiadiazole is resulting in a disappointingly low yield. What are the probable causes and how can I systematically improve the outcome?

Answer:

Achieving a high yield in this synthesis is a multi-factorial problem. Let's break down the most common culprits and the strategies to mitigate them.

1. Purity and Integrity of Starting Materials:

  • The Critical Precursor: The purity of your starting 4-amino-5-substituted-1,2,4-triazole-3-thiol is non-negotiable. Impurities from its synthesis, such as unreacted thiocarbohydrazide, can initiate a cascade of undesirable side reactions. Rigorous purification, typically through recrystallization, is essential.

  • Reagent Quality: Ensure the cyclizing agent, whether it be carbon disulfide (CS₂), a carboxylic acid, or an acid chloride, is of high purity. For instance, older stock of CS₂ may contain contaminants that can hinder the reaction.

2. Optimization of Reaction Conditions:

The cyclization step is often the most sensitive part of the synthesis. A methodical approach to optimizing conditions is crucial.

  • Solvent Selection: The choice of solvent plays a pivotal role. While pyridine is a traditional solvent for CS₂-mediated cyclizations due to its basicity, it can sometimes promote unwanted side reactions. Exploring alternatives such as ethanol in the presence of a base like potassium hydroxide, or even N,N-dimethylformamide (DMF), can be beneficial.[1]

  • Temperature and Reaction Duration: These parameters are interdependent. Insufficient heating or a short reaction time will likely result in incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to product degradation or the formation of intractable polymeric byproducts. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction endpoint. A typical starting point for reflux conditions is in the range of 4-9 hours.[1]

  • The Role of the Base: In reactions utilizing CS₂, a base is necessary to deprotonate the thiol group of the triazole, thereby activating it for nucleophilic attack on the CS₂. While potassium hydroxide (KOH) is commonly used, if your triazole precursor contains base-labile functional groups, consider a milder base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (TEA).

Logical Workflow for Yield Optimization:

yield_optimization_workflow start Low Yield Diagnosis verify_purity Step 1: Assess Starting Material Purity Recrystallize 4-amino-1,2,4-triazole-3-thiol Use fresh, high-purity reagents start->verify_purity Initiate Troubleshooting optimize_params Step 2: Fine-tune Reaction Parameters Solvent (Pyridine, Ethanol, DMF) Temperature & Time (TLC Monitoring) Base Selection (KOH, K₂CO₃, TEA) verify_purity->optimize_params If Purity is Confirmed refine_workup Step 3: Re-evaluate Work-up & Purification Controlled pH of Acidification Choice of Extraction Solvent Screening of Recrystallization Solvents optimize_params->refine_workup If Conditions are Optimized success Improved Yield Achieved refine_workup->success Successful Resolution

Caption: A systematic workflow for troubleshooting low-yield issues.

3. Work-up and Purification Strategy:

  • Controlled Precipitation: The reaction mixture is often acidified to precipitate the product. The rate of addition and the final pH are critical. A sudden change in pH can lead to the formation of an amorphous solid that is difficult to purify. Aim for a gradual acidification to a near-neutral pH to facilitate the formation of a crystalline product.

  • Effective Purification: Recrystallization is the most common method for purifying the crude product. The choice of the solvent system is crucial and may require some experimentation. Ethanol or a mixture of ethanol and water is often a good starting point.

Issue 2: The Challenge of Unexpected Byproduct Formation

The presence of multiple spots on a TLC plate or unidentifiable peaks in your analytical data is a clear indication of side reactions.

Question: My reaction is yielding a mixture of products, making the isolation of the desired triazolo[3,4-b]thiadiazole difficult. What are these byproducts, and how can I suppress their formation?

Answer:

Byproduct formation often arises from the inherent reactivity of the 4-amino-5-mercapto-1,2,4-triazole precursor.

1. Identifying Common Byproducts and Their Origins:

  • Disulfide-Bridged Dimer: The thiol (-SH) group is prone to oxidation, particularly when exposed to air, which leads to the formation of a disulfide-linked dimer of your triazole starting material.

  • Incomplete Cyclization Intermediate: When employing carboxylic acids as the cyclizing agent, insufficient reaction temperature or time can result in the isolation of the N-acylated intermediate, where the thiadiazole ring has not yet formed.

  • Polymeric Materials: At elevated temperatures, the triazole precursors can undergo self-condensation, leading to the formation of insoluble, polymeric materials.

Strategies for Byproduct Prevention:

ByproductUnderlying CausePreventative Strategy
Disulfide-Bridged DimerOxidation of the thiol moietyConduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
N-acylated IntermediateIncomplete ring closureEnsure the reaction reaches the optimal temperature and monitor by TLC until the starting material is consumed.
Polymeric MaterialsHigh reaction temperaturesMaintain careful temperature control and avoid overheating the reaction mixture.

2. Visualizing Reaction Pathways:

reaction_pathways cluster_products Possible Reaction Products start 4-amino-5-mercapto-1,2,4-triazole + Cyclizing Agent target_product Desired Product: Triazolo[3,4-b]thiadiazole start->target_product Successful Cyclization (Optimized Conditions) dimer_byproduct Byproduct: Disulfide-Bridged Dimer start->dimer_byproduct Oxidative Conditions (Presence of Air) intermediate_byproduct Byproduct: N-acylated Intermediate start->intermediate_byproduct Incomplete Reaction (Sub-optimal Temp/Time)

Caption: Competing reaction pathways in the synthesis of triazolo[3,4-b]thiadiazoles.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for preparing 3,6-disubstituted-[2][3]triazolo[3,4-b][2][3]thiadiazoles?

The most versatile and commonly reported method is a two-step sequence. The first step involves the synthesis of a 3-substituted-4-amino-5-mercapto-1,2,4-triazole, which is typically prepared from the reaction of a carboxylic acid with thiocarbohydrazide.[3] The second step is the cyclization of this triazole intermediate. This is often achieved by reacting it with a one-carbon donor, such as carbon disulfide (to yield a 6-mercapto derivative) or a variety of aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to introduce diverse substituents at the 6-position.[1][2]

Q2: How should I select an appropriate solvent for my synthesis?

The ideal solvent must dissolve the reactants, be inert under the reaction conditions, and have a suitable boiling point.

  • For CS₂ Cyclizations: Pyridine is a conventional choice as it serves as both a solvent and a base. For more sensitive substrates, ethanol with a catalytic amount of KOH is a viable alternative.

  • For Carboxylic Acid Cyclizations: Phosphorus oxychloride is frequently used as both a solvent and a dehydrating agent.[4][5]

Q3: My final product exhibits broad peaks in the ¹H NMR spectrum. What could be the reason?

Broad NMR signals, especially for protons on or near the heterocyclic core, can be attributed to several factors:

  • Tautomerism: The triazolo[3,4-b]thiadiazole system can exist in different tautomeric forms, particularly if there are protic functional groups present. This chemical exchange can lead to peak broadening.

  • Molecular Aggregation: These planar, aromatic systems can stack and aggregate in solution, especially at higher concentrations, which can also result in broader NMR signals. Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) or at an elevated temperature might resolve this.

  • Trace Impurities: The presence of even minute amounts of paramagnetic impurities can cause significant line broadening.

Q4: Is it possible to use microwave irradiation to speed up the synthesis?

Absolutely. Microwave-assisted organic synthesis (MAOS) has been effectively utilized for the synthesis of triazolo[3,4-b]thiadiazoles.[6][7][8][9][10] The key benefits are a dramatic reduction in reaction times (from hours to minutes) and often an enhancement in product yields. This is attributed to the rapid and efficient heating of the reaction mixture. However, this technique requires specialized microwave synthesis equipment and careful optimization of parameters such as temperature, time, and power.[8]

Part 3: Reference Experimental Protocol

Protocol 1: General Procedure for the Synthesis of 3,6-Disubstituted-[2][3]triazolo[3,4-b][2][3]thiadiazoles

This protocol outlines the cyclization of a pre-synthesized 4-amino-5-substituted-1,2,4-triazole-3-thiol with a substituted carboxylic acid using phosphorus oxychloride.[1]

Step-by-Step Methodology:

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place an equimolar mixture of the 4-amino-5-substituted-1,2,4-triazole-3-thiol (0.01 mol) and the desired aromatic carboxylic acid (0.01 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

  • Reaction: Heat the reaction mixture to reflux for approximately 4 hours. Monitor the progress of the reaction by TLC (a typical mobile phase could be a 7:3 mixture of ethyl acetate:hexane).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting triazole on the TLC plate), allow the mixture to cool to room temperature.

  • Precipitation: Slowly and cautiously pour the cooled reaction mixture onto crushed ice (approximately 100 g) in a beaker with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic mixture with a dilute sodium hydroxide solution. The solid product that precipitates is then collected by vacuum filtration.

  • Washing: Thoroughly wash the collected solid with cold water to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C).

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3,6-disubstituted-[2][3]triazolo[3,4-b][2][3]thiadiazole.[1]

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2009). Synthesis and biological evaluation of 3,6-disubstituted[2][3]triazolo[3,4-b][2][3]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776-81.

  • El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2014). Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 79(10), 1217-1229.
  • Prasad, D. J., et al. (2009). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo(3,4-b)-1,3, 4-thiadiazoles. Indian Journal of Chemistry, 48B, 1288-1292.
  • Prasad, D. J., et al. (2009). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo(3,4-b). Rasayan Journal of Chemistry, 2(2), 323-326.
  • Shiradkar, M., et al. (2007). Microwave Assisted Synthesis and Bioactivity of s-Triazolo[3,4-b][2][3]thiadiazoles, s-Triazolo[3,4- b][2][3]thiadiazines and s-Triazolo[3',4':2,3]thiadiazino [5,6-b]quinoxaline: Part-III. Asian Journal of Chemistry, 19(4), 2603-2608.

  • Riyadh, S. M., et al. (2011). Synthesis under Microwave Irradiation of[2][3]Triazolo[3,4-b][2][3]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. Molecules, 16(10), 8244-8256.

  • Liu, X., et al. (2012). Microwave-assisted synthesis of 3-substituted-6-ferrocene methylene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. Journal of Organometallic Chemistry, 700, 143-147.
  • Shiradkar, M., et al. (2010). Microwave Assisted Synthesis and Bioactivity of S-Triazolo[3,4-b][2][3]thiadiazoles, S-Triazolo[3,4- b][2][3]thiadiazines and S-Triazolo[3',4':2,3]thiadiazino [5,6-b]quinoxaline: Part-III. Asian Journal of Chemistry, 19(4), 2603-2608.

  • Riyadh, S. M., et al. (2011). Synthesis under Microwave Irradiation of[2][3]Triazolo[3,4-b][2][3]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. Molecules, 16(10), 8244-8256.

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha. Letters in Drug Design & Discovery, 11(7), 844-852.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis And Characterization Of Triazolo [3, 4-B][2][3] Thiadiazoles Derivatives. International Journal of ChemTech Research, 3(2), 607-613.

  • Skryl'nikova, E. A., et al. (2021). Novel[2][3]triazolo[3,4-b][2][3]thiadiazine and[2][3]triazolo[3,4-b][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(24), 7592.

  • Kaur, H., & Singh, J. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][2][3]thiadiazine Scaffold. ChemistrySelect, 7(12), e202104443.

  • Popiołek, Ł., et al. (2017).
  • Foroumadi, A., et al. (2006). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. DARU Journal of Pharmaceutical Sciences, 14(2), 86-90.
  • Bhat, M. A., et al. (2014). Synthesis of New[2][3]Triazolo[3,4-b][2][3]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Journal of Chemistry, 2014, 893272.

  • Myrkoa, I., et al. (2023). Anticancer properties of some triazolo[3,4-b][2][3]thiadiazoles. Current Chemistry Letters, 12(4), 813-820.

  • Ghorab, M. M., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][2][3]Thiadiazoles and Triazolo[3,4-b][2][3]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds, 44(1), 1-16.

  • Skryl'nikova, E. A., et al. (2021). Novel[2][3]triazolo[3,4-b][2][3]thiadiazine and[2][3]triazolo[3,4-b][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 26(24), 7592.

  • El-Sayed, W. A., et al. (2011). Synthesis of some new[2][3]triazolo[3,4-b][2][3]thiadiazines and[2][3]triazolo[3,4-b][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 19(15), 4506-12.

  • Bhosale, V. R. (2024). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. African Journal of Biological Sciences, 6(14), 2481-2488.
  • Elwahy, A. H. M., et al. (2024). Novel bis([triazolo[3,4-b]thiadiazoles and bis([triazolo[3,4-b][thiadiazines) with antioxidant activity. Arkivoc, 2024(7), 1-17.
  • Kaur, H., & Singh, J. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Mini-Reviews in Medicinal Chemistry, 24(13), 1345-1365.
  • El-Gaby, M. S. A., et al. (2002). Novel Method for the Synthesisof s-Triazolo [3, 4-b][2][3] thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2365-2377.

  • Abdel-Megeed, M. F., et al. (2008). Synthesis of s-triazolo[3,4-b]thiadiazines and imidazo[2,1-c][2][3]triazole derivatives. Journal of Sulfur Chemistry, 29(5), 479-489.9.

Sources

Technical Support Center: Enhancing the Biological Activity of Triazolo[3,4-b]thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole scaffold. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during synthesis, screening, and optimization of these promising heterocyclic compounds.

Section 1: Synthesis and Structural Integrity

This section addresses common hurdles in the chemical synthesis and characterization of triazolothiadiazoles, which form the foundation of any biological investigation.

Question 1: My cyclization reaction to form the triazolo[3,4-b]thiadiazole core is giving a low yield and multiple side products. What are the common pitfalls?

Answer: This is a frequent challenge, often rooted in reaction conditions and substrate reactivity. The most common method involves the cyclization of a 4-amino-1,2,4-triazole-3-thiol with a carboxylic acid, typically using a dehydrating agent like phosphorus oxychloride (POCl₃)[1].

Causality & Troubleshooting:

  • Reagent Purity: Ensure the starting aminotriazole and carboxylic acid are pure and dry. Moisture can quench the POCl₃ and lead to incomplete reactions.

  • Temperature Control: The reaction is often exothermic. Overheating can lead to charring and polymerization. A controlled, gradual heating ramp is crucial.

  • Reaction Time: Insufficient reaction time leads to unreacted starting materials, while excessive time can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Regioselectivity: When using unsymmetrical reagents, such as α-bromodiketones, the formation of multiple regioisomers is possible. The reaction often exhibits a high level of regioselectivity, but this can be influenced by the electronic and steric nature of the substituents.[3] It is critical to perform thorough structural characterization (e.g., 2D-NMR) to confirm the structure of the desired product.[3]

Workflow for Optimizing Synthesis:

start Low Yield / Impure Product check_purity Verify Purity of Starting Materials start->check_purity purify Purify Reagents (Recrystallization / Chromatography) check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature: - Gradual heating - Reflux monitoring check_conditions->optimize_temp optimize_time Optimize Time: - TLC monitoring - Quench at completion check_conditions->optimize_time characterize Confirm Structure: - NMR (1H, 13C, HMBC) - Mass Spec - X-ray (if possible) optimize_temp->characterize optimize_time->characterize regioisomer_issue Regioisomer Formation? characterize->regioisomer_issue modify_synthesis Modify Synthetic Route: - Change catalyst - Use protecting groups - Explore alternative precursors regioisomer_issue->modify_synthesis Yes success Optimized Protocol regioisomer_issue->success No modify_synthesis->check_conditions

Caption: Workflow for troubleshooting low-yield synthesis.

Section 2: Compound Solubility and Handling

Poor solubility is a notorious issue for planar, heterocyclic scaffolds and a primary reason for irreproducible biological data.

Question 2: My triazolothiadiazole derivative has poor solubility in aqueous buffers, leading to precipitation in my biological assays. How can I improve its effective concentration?

Answer: Most of these compounds are poorly soluble in water[1]. Addressing this is critical for obtaining meaningful IC₅₀ or MIC values.

Step-by-Step Protocol for Solubility Enhancement:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Working Solutions (Serial Dilutions):

    • Perform serial dilutions from the primary stock in 100% DMSO. This prevents the compound from crashing out prematurely.

    • Only the final dilution step should be into the aqueous assay buffer.

  • Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay (typically ≤0.5%). High concentrations can be toxic to cells or inhibit enzymes. Run a "vehicle control" with the same final DMSO concentration to validate that it has no effect on its own.

  • Co-solvents & Excipients: If solubility remains an issue, consider using co-solvents like polyethylene glycol (PEG) or formulating the compound with excipients like cyclodextrins. However, these must be validated for non-interference with the assay.

  • Kinetic vs. Thermodynamic Solubility: Test the kinetic solubility. This involves diluting the DMSO stock into your assay buffer and immediately measuring the concentration before precipitation occurs. This is often more representative of the conditions in a typical assay plate.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh dissolving power for many organic molecules.
Max. Final DMSO % ≤ 0.5% (cell-based)Minimizes solvent-induced artifacts and toxicity.
Intermediate Dilutions In 100% DMSOPrevents premature precipitation during serial dilution.
Solubility Check Visual inspection (microscope)Check for compound precipitation in the final assay medium.
Control Vehicle Control (e.g., 0.5% DMSO)Essential to subtract any effect of the solvent itself.

Section 3: Optimizing Biological Assays

This section focuses on troubleshooting the screening process to ensure the data accurately reflects the compound's intrinsic activity.

Question 3: My compound shows weak or inconsistent activity in an anticancer screen. How should I troubleshoot this and what structural features should I consider for the next generation of compounds?

Answer: Weak or inconsistent activity can stem from experimental issues or suboptimal structural features of the compound.

Troubleshooting the Assay:

  • Confirm Compound Integrity: Has the compound degraded in the assay buffer? Use LC-MS to check the stability of your compound over the course of the experiment (e.g., at t=0 and t=48h).

  • Validate Assay Performance: Run a positive control (a known active drug for your target/pathway) and a negative control (vehicle). If the positive control is not potent, the assay itself is flawed.

  • Distinguish Cytotoxicity vs. Cytostaticity: The National Cancer Institute (NCI) uses specific metrics for this.[1]

    • GI₅₀ (Growth Inhibition 50): Concentration causing 50% inhibition of cell growth. This is the most common metric and indicates a cytostatic or cytotoxic effect.

    • TGI (Total Growth Inhibition): Concentration causing 100% inhibition of growth (i.e., a cytostatic effect).

    • LC₅₀ (Lethal Concentration 50): Concentration that kills 50% of the initial cells, indicating a cytotoxic effect.[1] If your compound has a low GI₅₀ but a very high LC₅₀, it is likely cytostatic, not cytotoxic.

Structure-Activity Relationship (SAR) Insights:

SAR studies are crucial for rationally designing more potent analogs. The literature provides several clues for the triazolothiadiazole scaffold:

  • Anticancer Activity: The presence of a benzyl radical at position 3 of the triazolothiadiazole ring has been associated with higher cytotoxic effects in some cancer cell lines.[1] Replacing the core 1,3,4-thiadiazole with its 1,3,4-oxadiazole isostere can lead to a drastic drop in activity, highlighting the importance of the sulfur-containing scaffold.[2]

  • Antimicrobial Activity: Combining the triazolothiadiazole core with other bioactive pharmacophores, like a sulfonamide moiety, can lead to potent antimicrobial action against both Gram-positive and Gram-negative bacteria.[4]

  • Substitution Patterns: The type and position of substituents on aryl rings attached to the core can dramatically influence potency. For example, in one series of anticancer agents, an o-ethoxyphenyl substituent on a piperazine ring linked to the thiadiazole core yielded the best results.[2]

start Weak / Inconsistent Biological Activity check_sol Is Compound Soluble in Assay Medium? start->check_sol improve_sol Improve Solubility (See Section 2) check_sol->improve_sol No check_stability Is Compound Stable? check_sol->check_stability Yes improve_sol->start resynthesize Re-synthesize & Purify; Store Properly check_stability->resynthesize No check_assay Is Assay Validated? (Controls OK?) check_stability->check_assay Yes resynthesize->start troubleshoot_assay Troubleshoot Assay: - Check reagents - Validate cell line - Optimize parameters check_assay->troubleshoot_assay No evaluate_sar Evaluate SAR check_assay->evaluate_sar Yes troubleshoot_assay->start plan_synthesis Plan Next Synthesis Round: - Modify key substituents - Explore bioisosteres - Combine pharmacophores evaluate_sar->plan_synthesis success Actionable Data plan_synthesis->success

Caption: Decision tree for troubleshooting low biological activity.

Question 4: I am developing triazolothiadiazoles as antimicrobial agents. How do I move beyond basic MIC determination?

Answer: While Minimum Inhibitory Concentration (MIC) is the standard starting point, it doesn't capture the full picture of a compound's potential.[4]

Advanced Antimicrobial Assays:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the concentration that kills the pathogen (typically a ≥3-log reduction in CFU/mL). This distinguishes bacteriostatic/fungistatic agents from bactericidal/fungicidal ones. The ratio of MBC/MIC can be informative.

  • Anti-biofilm Activity: Many chronic infections are caused by bacteria encased in a protective biofilm, which increases drug resistance.[4] Test your compounds for their ability to inhibit biofilm formation or eradicate established biofilms. Compound 3 in one study showed significant antibiofilm activity even at concentrations below its MIC.[4]

  • Resistance Studies: Determine the potential for resistance development by repeatedly exposing the microbes to sub-lethal concentrations of your compound over multiple passages.

Section 4: Mechanism of Action (MoA) & Predictive Modeling

Once you have a potent and validated hit, the next step is to understand how it works and predict its behavior.

Question 5: My lead compound is active. How do I begin to identify its molecular target or mechanism of action?

Answer: Identifying the MoA is a complex but critical step in drug development. A tiered approach combining computational and experimental methods is most effective.

Step 1: In Silico Target Prediction & Docking:

  • Use computational tools to dock your compound's structure against known protein targets. The literature suggests several potential targets for this scaffold.

  • Anticancer Targets: Derivatives have been docked against EGFR, HER-2, Bcl-2, and caspase-3, suggesting potential roles in apoptosis and growth factor signaling.[2]

  • Antimicrobial Targets: Docking studies have pointed to E. coli MurB (cell wall synthesis) and CYP51 (fungal sterol synthesis) as probable targets for antimicrobial derivatives.[4]

Step 2: Experimental Validation:

  • Enzymatic Assays: If docking suggests a specific enzyme target (e.g., EGFR kinase), validate this with a direct in vitro enzymatic assay to determine an IC₅₀ for enzyme inhibition.[2]

  • Cell-based Pathway Analysis: Use techniques like Western blotting or ELISA to see if your compound modulates the predicted signaling pathway in cells. For instance, if you suspect EGFR inhibition, check for a reduction in phosphorylated EGFR and downstream effectors like Akt.[2]

  • Comet Assay: To check for DNA damage, which can be a mechanism for some anticancer drugs, a comet assay can be employed.[2]

compound Triazolo[3,4-b]thiadiazole Derivative receptor Growth Factor Receptor (e.g., EGFR, HER-2) compound->receptor:f0 pathway Intracellular Signaling (e.g., PTK2/FAK) Pro-survival (e.g., Bcl-2) Apoptosis (e.g., Caspase-3) compound->pathway:f1 Inhibition compound->pathway:f2 Activation receptor:f0->pathway:f0 output Inhibition of Proliferation, Angiogenesis, & Metastasis pathway->output

Caption: Potential anticancer mechanisms of action.

Question 6: Before I synthesize a large library of analogs, can I predict which ones are most likely to have drug-like properties?

Answer: Yes, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) prediction is a vital, cost-effective step in early drug discovery.[3]

Key In Silico Parameters:

  • Lipinski's Rule of Five: A guideline to evaluate if a compound has properties that would make it a likely orally active drug. It assesses molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

  • Toxicity Prediction: Programs like ToxPredict or PROTOX can estimate properties like mutagenicity and rodent LD₅₀ (lethal dose, 50%).[4] Compounds with a predicted LD₅₀ of 800 mg/kg or higher are generally considered to have a good initial safety profile.[4]

  • Drug-likeness Score: Some software provides a composite score based on multiple physicochemical properties to quickly rank potential candidates.[4]

By filtering your designed library through these predictive models, you can prioritize the synthesis of compounds with a higher probability of success, saving significant time and resources.

References

  • Myrko, I., et al. (2023). Anticancer properties of some triazolo[3,4-b][1][2][3]thiadiazoles. Current Chemistry Letters. Available at: [Link]

  • Tighadouini, S., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • Gudimella, J. J., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Aggarwal, R., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine Scaffold. Journal of the Iranian Chemical Society. Available at: [Link]

  • Skryl’nikova, M. M., et al. (2021). Novel[1][3][4]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][4]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Pharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Characterization of Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and verifying this important heterocyclic scaffold. My aim is to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results. The fused triazolothiadiazole system, while synthetically accessible, presents unique challenges in structural elucidation due to its electronic nature, potential for isomerism, and often limited solubility.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will address common issues encountered during spectral analysis (NMR, MS), crystallography, and general sample handling.

Part 1: Spectroscopic Characterization (NMR & MS)

The cornerstone of structural verification for novel organic compounds lies in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the triazolothiadiazole core can lead to ambiguous or unexpected results.

FAQ 1: My ¹H NMR spectrum is showing broad peaks, or the chemical shifts of my triazole/aromatic protons are not matching literature values. What's going on?

Answer: This is a frequent and often multi-faceted issue. The electronic environment of the triazolothiadiazole system is sensitive to several factors. Let's break down the potential causes and solutions.

Causality Behind the Issue: The nitrogen-rich triazole ring and the sulfur-containing thiadiazole ring create a unique electronic landscape. Protons attached to or near this core are sensitive to solvent effects, concentration, residual acidity/basicity, and the potential for tautomerism or restricted bond rotation.

  • Solvent Effects: The polarity and hydrogen-bonding capability of your NMR solvent can significantly influence proton chemical shifts. Solvents like DMSO-d₆ can form hydrogen bonds with N-H protons (if present) or interact with the lone pairs on the ring nitrogens, causing significant shifts compared to a less-interactive solvent like CDCl₃.

  • Concentration: At high concentrations, intermolecular interactions such as π-π stacking between the heterocyclic rings can occur. This self-association leads to peak broadening and upfield or downfield shifting of aromatic protons.

  • Residual Acid/Base: Trace amounts of acid (e.g., TFA from purification) or base (e.g., triethylamine from the synthesis) can protonate or deprotonate the triazole ring system. This can lead to peak broadening due to chemical exchange or create a mixture of species in solution, complicating the spectrum.

  • Tautomerism & Isomerism: Although the fused [3,4-b] system limits tautomerization possibilities compared to a simple triazole, certain derivatives, especially those synthesized from asymmetric precursors, could potentially form isomers (e.g., triazolo[3,4-b]thiadiazines vs. triazolo[3,4-b]thiadiazepines).[4][5] Unambiguous assignment is crucial.

Troubleshooting Protocol for Ambiguous ¹H NMR Spectra
  • Concentration-Dependent Study:

    • Step 1: Prepare a series of samples of your compound in the same NMR solvent (e.g., DMSO-d₆) at decreasing concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).

    • Step 2: Acquire a ¹H NMR spectrum for each sample.

    • Step 3: Compare the spectra. If peak positions shift and/or sharpen at lower concentrations, you are likely observing aggregation effects. Report the spectrum from the most dilute sample that provides an adequate signal-to-noise ratio.

  • Solvent Titration:

    • Step 1: Acquire a standard ¹H NMR in your primary solvent (e.g., CDCl₃).

    • Step 2: Add a few drops of a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ or MeOD-d₄ and re-acquire the spectrum.

    • Step 3: Observe any significant shifts. Protons involved in hydrogen bonding (like N-H) or those in close proximity to sites of solvent interaction will show the most pronounced changes, which can help in their assignment.

  • Neutralization Wash:

    • If you suspect residual acid or base, re-purify a small sample. Dissolve the compound in a suitable organic solvent (e.g., ethyl acetate), wash gently with a dilute NaHCO₃ solution (for acid) or dilute NH₄Cl solution (for base), followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Prepare a new NMR sample from this purified material.

  • 2D NMR Spectroscopy:

    • If simple ¹H NMR is insufficient, 2D NMR is essential for definitive structural confirmation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., protons on an alkyl chain or adjacent protons on an aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing the molecular puzzle together, as it can show correlations from a substituent's protons to the carbons of the heterocyclic core, confirming its position.[3][5]

The following workflow diagram illustrates a decision-making process for troubleshooting NMR issues.

NMR_Troubleshooting start Ambiguous ¹H NMR Spectrum (Broad Peaks / Shift Discrepancy) concentration Run Concentration-Dependent Study start->concentration Initial Step two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr For complex structures or persistent ambiguity solvent Change/Titrate Solvent (e.g., CDCl₃ to DMSO-d₆) concentration->solvent If shifts are concentration-dependent, re-run dilute & proceed purify Re-purify Sample (Neutralization Wash) solvent->purify If solvent change clarifies, proceed with assignment purify->two_d_nmr If impurities suspected, re-run after purification confirm Structure Confirmed / Issue Resolved two_d_nmr->confirm

Caption: Troubleshooting workflow for ambiguous ¹H NMR spectra.

FAQ 2: My ESI-MS is not showing the expected [M+H]⁺ ion, or I see significant fragmentation. How can I confirm the mass of my compound?

Answer: The stability of the protonated molecular ion ([M+H]⁺) of a triazolothiadiazole derivative in the gas phase can be variable. The basicity of the triazole nitrogen atoms makes them likely sites of protonation, but the subsequent stability depends heavily on the substituents.

Causality Behind the Issue:

  • Ionization Efficiency: Some derivatives may not ionize efficiently under standard Electrospray Ionization (ESI) conditions. The choice of solvent and mobile phase additives is critical.

  • In-source Fragmentation: If the compound is particularly labile or the instrument settings (e.g., cone voltage) are too harsh, the molecule can fragment in the ionization source before it is even detected.

  • Adduct Formation: Instead of protonation, you might be forming other adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are commonly observed.[3] Sometimes, solvent adducts like [M+CH₃CN+H]⁺ can also form.

Troubleshooting Protocol for Mass Spectrometry
  • Optimize ESI Conditions:

    • Step 1: Prepare your sample in a solvent mixture that promotes ionization, such as 50:50 acetonitrile:water or methanol:water.

    • Step 2: Add a small amount of an acid (0.1% formic acid is standard) to the mobile phase to ensure a ready source of protons for [M+H]⁺ formation.

    • Step 3: If the [M+H]⁺ is still weak or absent, try looking for the [M+Na]⁺ adduct, which is often more intense. You can even add a trace amount of sodium acetate to your sample to intentionally promote its formation for confirmation.

    • Step 4: If you suspect in-source fragmentation, ask the instrument operator to reduce the cone/fragmentor voltage. This gentler ionization condition can often preserve the molecular ion.

  • Try an Alternative Ionization Technique:

    • APCI (Atmospheric Pressure Chemical Ionization): This can be more effective for less polar, thermally stable compounds that are difficult to ionize with ESI.

    • EI (Electron Ionization) or CI (Chemical Ionization): If you have access to a GC-MS or a solids probe, these classic techniques can be useful, although EI will almost certainly cause extensive fragmentation, providing a characteristic fingerprint rather than a clear molecular ion.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • This is the gold standard for confirming the identity of a new compound.[5] HRMS provides a highly accurate mass measurement (typically to four decimal places), allowing you to calculate the elemental formula.

    • Benefit: Even if you only observe an adduct ion (e.g., [M+Na]⁺) or a major fragment, an accurate mass measurement of that species can often be used to deduce the formula of the parent molecule, providing very strong evidence for your structure.

The following table summarizes common mass spectrometry observations and their probable causes.

ObservationProbable Cause(s)Recommended Action
No signal or very weak signalPoor ionization; Low concentrationAdd 0.1% formic acid; Increase sample concentration; Try APCI.
No [M+H]⁺, but [M+Na]⁺ is presentHigh sodium content in glassware/solventsThis is acceptable for mass confirmation. Report the [M+Na]⁺ adduct.
No molecular ion, only fragmentsIn-source fragmentationReduce cone/fragmentor voltage.
Complex spectrum with multiple adductsHigh salt content in sampleDe-salt the sample using a small SPE cartridge or HPLC purification.
Mass is off by 1 DaCommon isotope peak or calculation errorCheck for ¹³C isotope peak ([M+1]); Verify calculation.

Part 2: Crystallography and Sample Purity

While spectroscopy provides strong evidence, single-crystal X-ray crystallography provides the only irrefutable proof of structure, especially when dealing with potential isomers.

FAQ 3: I am struggling to grow X-ray quality crystals of my triazolothiadiazole derivative. What can I do?

Answer: Crystal growth is notoriously challenging and is often described as more of an art than a science. The flat, rigid nature of the triazolothiadiazole core can promote π-π stacking, which can sometimes lead to poorly ordered solids or microcrystalline powders rather than single crystals. Furthermore, many of these compounds exhibit poor solubility in common organic solvents, which is a major obstacle.[6]

Causality Behind the Issue:

  • Solubility: The compound must be sufficiently soluble in a solvent from which it can then slowly precipitate. Finding the right solvent system where the compound is soluble when hot but sparingly soluble when cold is key.

  • Purity: Even small amounts of impurities can inhibit crystal nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Nucleation & Growth Rate: Crystal growth requires a slow, controlled process. If precipitation is too rapid, an amorphous powder or a shower of tiny crystals will result.

Experimental Protocol for Crystal Growth Optimization
  • Rigorous Purification:

    • Step 1: The single most critical step is to start with the highest purity material possible.

    • Step 2: Recrystallize the bulk sample multiple times from a suitable solvent (e.g., ethanol, acetonitrile, or DMF/ethanol mixtures) to remove soluble impurities.[6]

    • Step 3: If impurities persist, consider column chromatography. A gradient elution from a non-polar to a polar solvent can be effective.

  • Systematic Solvent Screening:

    • Step 1: In small vials, test the solubility of ~5-10 mg of your purified compound in a range of solvents (~0.5 mL) covering different polarities (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water, DMF).

    • Step 2: Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating. These are excellent candidates for slow cooling crystallization.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is reasonably soluble. Loosely cap the vial (e.g., with parafilm pierced with a needle) and leave it undisturbed in a vibration-free area for several days or weeks.

    • Slow Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature. Place the container in an insulated vessel (e.g., a Dewar flask) to allow it to cool to room temperature over 24-48 hours.

    • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a "non-solvent" (a solvent in which your compound is insoluble but which is miscible with your solvent). The non-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

The logical flow for attempting crystallization is shown below.

Crystallization_Workflow cluster_methods Step 3: Attempt Crystallization Methods start Goal: X-Ray Quality Crystal purify Step 1: Rigorous Purification (Recrystallization / Chromatography) start->purify solubility Step 2: Systematic Solubility Screen (Find suitable solvents) purify->solubility evaporation Slow Evaporation solubility->evaporation cooling Slow Cooling solubility->cooling diffusion Vapor Diffusion solubility->diffusion result Analyze Outcome evaporation->result cooling->result diffusion->result success Single Crystal Obtained result->success Success failure Microcrystals / Oil / Powder result->failure Failure iterate Iterate: Try New Solvent/Method failure->iterate iterate->solubility Re-evaluate Solvents

Sources

Technical Support Center: Method Development for HPLC Analysis of Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Triazolo[3,4-b]thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural characteristics of Triazolo[3,4-b]thiadiazoles, particularly the presence of a fused triazole and thiadiazole ring system, can present specific challenges during HPLC method development. This resource aims to provide a logical framework for overcoming these obstacles, ensuring robust and reliable analytical results.

Understanding the Analyte: Key Chemical Properties of Triazolo[3,4-b]thiadiazoles

Triazolo[3,4-b]thiadiazoles are a class of heterocyclic compounds with a fused ring system containing multiple nitrogen and sulfur atoms. Their chemical properties significantly influence their behavior during HPLC analysis:

  • Basicity: The nitrogen atoms in the triazole ring can act as weak bases.[1] This basicity can lead to interactions with residual silanol groups on standard silica-based C18 columns, resulting in poor peak shapes (tailing).

  • Polarity: The overall polarity of the molecule can vary widely depending on the substituents attached to the core structure. This variability necessitates careful selection of the mobile phase composition to achieve optimal retention and separation.

  • Lipophilicity: The lipophilicity, or hydrophobicity, of these compounds will also be substituent-dependent and is a key factor in reversed-phase separations.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for Triazolo[3,4-b]thiadiazole analysis?

A1: A common and effective starting point for reversed-phase HPLC analysis of Triazolo[3,4-b]thiadiazoles is a mobile phase consisting of acetonitrile and water. Due to the basic nature of the triazole moiety, acidification of the mobile phase is often necessary to ensure good peak shape.

A typical starting mobile phase would be:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

The organic modifier, acetonitrile, is generally preferred over methanol for aromatic and heterocyclic compounds as it can provide better peak shapes and resolution. The acidic modifier helps to protonate the basic nitrogen atoms on the analyte, reducing their interaction with acidic silanol groups on the stationary phase.[1]

Q2: Which type of HPLC column is most suitable for the analysis of Triazolo[3,4-b]thiadiazoles?

A2: For most Triazolo[3,4-b]thiadiazole derivatives, a C18 column is a robust choice for initial method development. However, to mitigate the peak tailing that can occur with these basic compounds, consider using a column with a modern bonding and end-capping technology.

Column TypeAdvantages for Triazolo[3,4-b]thiadiazole Analysis
High-Purity Silica C18 Good general-purpose column with excellent retention for moderately non-polar compounds.
End-capped C18 Reduces peak tailing for basic compounds by shielding residual silanol groups.
C8 Offers slightly less retention than C18, which can be beneficial for highly retained compounds. A validated method for a 1,3,4-thiadiazole derivative successfully utilized a C8 column.[3]
Phenyl-Hexyl Provides alternative selectivity through pi-pi interactions, which can be advantageous for separating aromatic-substituted Triazolo[3,4-b]thiadiazoles.

Q3: My Triazolo[3,4-b]thiadiazole compound is showing poor stability during analysis, what could be the cause?

A3: While Triazolo[3,4-b]thiadiazoles are generally stable, degradation can occur under certain conditions. Consider the following:

  • pH of the mobile phase: Highly acidic or basic mobile phases can potentially lead to hydrolysis of certain functional groups on your molecule. If you suspect pH-related degradation, try using a mobile phase with a pH closer to neutral, but be mindful of potential peak shape issues.

  • Temperature: Elevated column temperatures, while beneficial for efficiency, can sometimes accelerate the degradation of thermally labile compounds. Assess the stability of your compound at different temperatures.

  • On-column degradation: In rare cases, the stationary phase itself can have catalytic activity. If you have ruled out other factors, trying a column from a different manufacturer or with a different base silica may be worthwhile.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of Triazolo[3,4-b]thiadiazoles.

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like Triazolo[3,4-b]thiadiazoles on silica-based columns.[4][5]

Logical Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation:

  • Mobile Phase pH: The protonation of the basic nitrogens in the triazole ring is crucial for good peak shape.[1] If your mobile phase is not sufficiently acidic, these nitrogens can interact with deprotonated silanol groups on the column packing, causing tailing. Increasing the acid concentration or switching to a stronger acid like TFA can improve this.

  • Column Choice: Older generation C18 columns may have a higher concentration of accessible, acidic silanol groups. Modern, high-purity, end-capped columns are designed to minimize these interactions and are highly recommended for basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[4][6] Diluting your sample can quickly diagnose this issue.

Problem 2: Poor Resolution or Co-elution

Achieving adequate separation between the main analyte and impurities or other components is a primary goal of method development.

Experimental Protocol for Improving Resolution:

  • Optimize the Organic Content:

    • If peaks are eluting too quickly with poor separation, decrease the percentage of acetonitrile in your mobile phase.

    • If retention times are excessively long, a gradual increase in acetonitrile is warranted.

  • Adjust the Gradient Slope (for gradient elution):

    • A shallower gradient (slower increase in organic solvent over time) will increase retention times and often improve the resolution of closely eluting peaks. A successful gradient method for a 1,3,4-thiadiazole derivative went from 40% to 80% acetonitrile over 20 minutes.[3]

  • Change the Organic Modifier:

    • If optimizing the acetonitrile/water ratio is insufficient, substituting methanol for acetonitrile can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Evaluate Column Temperature:

    • Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, be mindful of analyte stability at elevated temperatures.

  • Consider a Different Stationary Phase:

    • If the above steps do not provide the desired resolution, a change in column chemistry is the next logical step. A phenyl-hexyl column, for instance, can offer unique selectivity for aromatic compounds through pi-pi stacking interactions.

Problem 3: Baseline Noise or Drift

A stable baseline is essential for accurate quantification, especially at low analyte concentrations.

Troubleshooting Baseline Issues:

Caption: Troubleshooting workflow for baseline issues.

Causality behind Baseline Problems:

  • Mobile Phase: Impurities in solvents or buffers, or the growth of microbes in aqueous phases, are common causes of baseline noise.[7][8] Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily. Degassing the mobile phase is critical to prevent bubbles from entering the detector and causing spikes in the baseline.[9]

  • System Leaks: A leak in the fluid path can cause pressure fluctuations and an unstable baseline.[10]

  • Detector: A failing detector lamp or a contaminated flow cell can lead to a noisy or drifting baseline.

References

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][2][4][7]triazole and Imidazo[2,1-b][1][2][7]thiadiazole Derivatives. MDPI. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available from: [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available from: [Link]

  • Alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available from: [Link]

  • Reddit. (2024). HPLC peak shape trouble shooting. r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Available from: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Triazolo[3,4-b]thiadiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The efficacy of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen and sulfur heteroatoms, which facilitate multiple points of interaction with biological targets. Given its significance, the development of efficient, scalable, and environmentally benign synthetic routes to this nucleus is a paramount objective for researchers in drug discovery and development.

This guide provides a comparative analysis of the predominant methods for synthesizing the 3,6-disubstituted-1,2,4-triazolo[3,4-b][1][2][3]thiadiazole core. We will move beyond simple procedural lists to dissect the underlying chemical principles, compare performance based on experimental data, and provide detailed protocols. Our focus is strictly on the five-membered thiadiazole ring fusion, distinguishing it from the related six-membered[1][3][7]triazolo[3,4-b][1][2][3]thiadiazine system, which is typically formed from the reaction of the same precursor with α-haloketones or other two-carbon electrophiles.[8]

The Cornerstone Precursor: 4-Amino-5-alkyl/aryl-4H-1,2,4-triazole-3-thiol

Nearly all synthetic pathways to the target scaffold converge on a common starting material: a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The synthesis of this precursor is a well-established, multi-step process that is foundational to the entire field.

G cluster_0 Precursor Synthesis Workflow Carboxylic_Acid R-COOH (Carboxylic Acid) Hydrazide R-CONHNH2 (Acid Hydrazide) Carboxylic_Acid->Hydrazide EtOH, H2SO4 Hydrazine Hydrate Dithiocarbazate R-CONHNHCSSK (Potassium Dithiocarbazate) Hydrazide->Dithiocarbazate CS2, KOH/EtOH Precursor 4-Amino-5-R-4H-1,2,4-triazole-3-thiol Dithiocarbazate->Precursor Hydrazine Hydrate Reflux

Caption: General workflow for synthesizing the key 4-amino-1,2,4-triazole-3-thiol precursor.

The process typically begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. Reaction of the acid hydrazide with carbon disulfide in an alcoholic solution of potassium hydroxide yields the potassium dithiocarbazate salt. The final cyclization is achieved by refluxing this salt with hydrazine hydrate, which furnishes the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[5] This precursor possesses two key nucleophilic sites—the exocyclic amino group (N4) and the thiol group (S3)—whose sequential reactions drive the formation of the fused thiadiazole ring.

Method 1: The Conventional Phosphorus Oxychloride Route

This is the most traditional and widely cited method for the synthesis of 3,6-disubstituted-[1][3][7]triazolo[3,4-b][1][2][3]thiadiazoles. It involves the condensation of the triazole precursor with a carboxylic acid using phosphorus oxychloride (POCl₃) as both the condensing agent and, frequently, the solvent.

Mechanistic Rationale

The choice of phosphorus oxychloride is critical and twofold. First, it acts as a powerful dehydrating agent. Second, it activates the carboxylic acid by converting the hydroxyl group into a good leaving group, forming a highly reactive acyl phosphorodichloridate intermediate. This electrophilic intermediate is then readily attacked by the primary amino group of the triazole. An intramolecular cyclization follows, where the thiol attacks the newly formed imine carbon, and subsequent elimination and aromatization yield the final fused heterocyclic system. This harsh, acidic environment ensures the reaction proceeds to completion.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-6-phenyl-[1][3][7]triazolo[3,4-b][1][2][3]thiadiazole
  • Reagents: 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 mmol), Benzoic acid (1 mmol), Phosphorus oxychloride (5 mL).

  • Step 1: To a 50 mL round-bottom flask, add 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and benzoic acid.

  • Step 2: Carefully add phosphorus oxychloride (5 mL) to the mixture under a fume hood.

  • Step 3: Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: After completion, allow the reaction mixture to cool to room temperature.

  • Step 5: Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring. This hydrolyzes the excess POCl₃.

  • Step 6: The solid product precipitates out. Filter the solid, wash thoroughly with cold water to remove acidic impurities, and then wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Step 7: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified compound.[5][9]

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

To overcome the limitations of conventional heating, such as long reaction times and harsh conditions, microwave-assisted synthesis has emerged as a powerful alternative. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields.

Causality of Microwave Enhancement

Microwave heating is fundamentally different from conventional heating. Instead of relying on slow thermal conduction from the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically and efficiently. This rapid, localized heating can accelerate reaction rates far beyond what is achievable with a traditional oil bath. For the triazolothiadiazole synthesis, this means the condensation and cyclization steps can be completed in minutes rather than hours.[2][3][10]

Experimental Protocol: Microwave-Assisted Synthesis
  • Reagents: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol), appropriate carboxylic acid (1 mmol), POCl₃ (catalytic amount, if needed) or pre-adsorption onto a solid support like acidic alumina.[2]

  • Step 1: In a dedicated microwave synthesis vial, combine the triazole precursor and the carboxylic acid.

  • Step 2: If a solvent is used, add a minimal amount of a high-boiling polar solvent (e.g., DMF, NMP). For solvent-free conditions, the reactants can be adsorbed onto a solid support like alumina.[2]

  • Step 3: Seal the vial and place it in the microwave reactor.

  • Step 4: Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration, typically ranging from 40 seconds to 10 minutes.[2][10]

  • Step 5: After irradiation, cool the vial to room temperature.

  • Step 6: Extract the product from the reaction mixture or solid support using a suitable solvent (e.g., acetone, ethanol).[2]

  • Step 7: Evaporate the solvent and purify the crude product by recrystallization or column chromatography.

Method 3: Ultrasound-Assisted (Sonochemical) Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves (typically >20 kHz) to drive chemical reactions. This method often proceeds at lower temperatures than conventional or microwave methods and can enhance reaction rates and yields.

The Sonochemical Advantage

The chemical effects of ultrasound are not a result of a direct interaction between sound waves and molecules. Instead, they arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, along with intense shockwaves and microjets. This immense energy input creates highly reactive species and dramatically increases mass transfer, accelerating the reaction rate even at ambient bulk temperatures.[11][12]

Experimental Protocol: Ultrasound-Assisted Synthesis
  • Reagents: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1 mmol), appropriate aldehyde or other electrophile (1 mmol), solvent (e.g., methanol), catalyst (e.g., a few drops of acid).[13]

  • Step 1: In a suitable reaction vessel, dissolve the triazole precursor and the electrophile in the chosen solvent.

  • Step 2: Place the vessel in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn.

  • Step 3: Irradiate the mixture with ultrasound at a controlled temperature (often ambient or slightly elevated, e.g., 50-60°C) for a period ranging from 30 minutes to a few hours.[14]

  • Step 4: Monitor the reaction by TLC. Upon completion, the product often precipitates directly from the solution upon cooling.

  • Step 5: Collect the product by filtration, wash with cold solvent, and dry. Recrystallization may be performed if necessary. This method's key advantage is its operational simplicity and energy efficiency.[13]

Comparative Performance Data

The following table summarizes quantitative data extracted from the literature to provide an objective comparison of the different synthetic methodologies.

MethodKey ReagentsConditionsReaction TimeYield (%)Reference(s)
Conventional Carboxylic Acid, POCl₃Reflux (110-120 °C)2 - 8 hours60 - 85%[5][9]
Microwave-Assisted Carboxylic Acid, POCl₃Microwave Irradiation (140 °C)5 - 10 minutes85 - 95%[15]
Microwave (Solvent-Free) Carboxylic Acid, AluminaMicrowave Irradiation (Solid Support)40 - 80 seconds~90%[2]
Ultrasound-Assisted Aldehyde, Acidified MethanolUltrasonic Irradiation (Ambient Temp)1 - 2 hours85 - 92%[13]

Decision-Making Framework

Choosing the optimal synthesis method depends on the specific priorities of the research laboratory, such as available equipment, desired throughput, and green chemistry considerations.

G cluster_criteria Decision Criteria cluster_methods Recommended Method start What is your primary goal? speed Highest Speed & Throughput start->speed green Green Chemistry & Energy Efficiency start->green access Standard Equipment & Established Method start->access mw Microwave-Assisted Synthesis (Solvent-Free) speed->mw Reaction in seconds to minutes us Ultrasound-Assisted Synthesis green->us Low energy, ambient temperature conv Conventional POCl3 Route access->conv No specialized equipment needed

Caption: A flowchart to guide the selection of a synthesis method based on laboratory priorities.

Conclusion and Future Outlook

While the conventional phosphorus oxychloride method remains a viable and well-documented route for the synthesis of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazoles, it is clear that modern energy-input technologies offer substantial advantages. Microwave-assisted synthesis provides an unparalleled increase in reaction speed and often leads to higher yields, making it the method of choice for rapid library synthesis and high-throughput screening applications.[3][15] Ultrasound-assisted synthesis represents a compelling green alternative, promoting efficient reactions under milder, energy-saving conditions.[11]

The future of this field will likely focus on the development of catalytic, solvent-free, and multicomponent reactions that further enhance the efficiency and environmental friendliness of the synthesis.[16][17] As the demand for novel therapeutic agents based on this scaffold continues to grow, the adoption of these modern, efficient, and sustainable synthetic strategies will be crucial for accelerating the pace of drug discovery.

References

  • (2024-03-16) Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - NIH. [Link]

  • (Date not available) Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine Scaffold - PMC - NIH. [Link]

  • (Date not available) Microwave Assisted Synthesis and Bioactivity of s-Triazolo[3,4-b][1][2][3]thiadiazoles, s. [Link]

  • (2020-05-01) A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][1][2][3]Thiadiazine and s-Triazolo[3,4-b][1][2][3]Thiadiazole Nanoarchitectonics - PubMed. [Link]

  • (Date not available) Synthesis under Microwave Irradiation of[1][3][7]Triazolo[3,4-b][1][2][3]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC - NIH. [Link]

  • (2007-02-03) b][1][2][3]thiadiazines and s-Triazolo[3',4':2,3]thiadiazino [5,6-b]quinoxaline: Part-III | Asian Journal of Chemistry. [Link]

  • (Date not available) Microwave-assisted synthesis of 1,2,4-triazolo... - ResearchGate. [Link]

  • (Date not available) A facile one pot synthesis of 3‐(3‐Alkyl‐7H‐[1][3][7]triazolo[3,4‐b]... - ResearchGate. [Link]

  • (Date not available) Facile synthesis of some novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines. [Link]

  • (2019-09-06) Submission » Discovery, Synthesis and Activity Evaluation of Novel Compounds Bearing 1,2,4-triazolo[3,4-b][1][2][3]thiadiazine Moiety: A Review - DergiPark. [Link]

  • (2025-08-10) Synthesis of New[1][3][7]Triazolo[3,4-b][1][2][3]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities - ResearchGate. [Link]

  • (2024-08-09) EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES - Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). [Link]

  • (Date not available) Ultrasound-assisted green synthesis of triazole-based azomethine/thiazolidin-4-one hybrid inhibitors for cancer therapy through targeting dysregulation signatures of some Rab proteins. [Link]

  • (Date not available) Ultrasound-assisted green synthesis of triazole-based azomethine/thiazolidin-4-one hybrid inhibitors for cancer therapy through targeting dysregulation signatures of some Rab proteins - Taylor & Francis. [Link]

  • (Date not available) Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities | Semantic Scholar. [Link]

  • (Date not available) Synthesis of[1][3][7]triazolo[3,4-b][1][2][3]thiadiazole derivatives 6a–n. - ResearchGate. [Link]

  • (2025-08-11) Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry. [Link]

  • (Date not available) Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH. [Link]

  • (Date not available) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. [Link]

  • (2011-08-01) Synthesis of some new[1][3][7]triazolo[3,4-b][1][2][3]thiadiazines and[1][3][7]triazolo[3,4-b][1][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed. [Link]

  • (2023-05-25) Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC - NIH. [Link]

  • (Date not available) Novel[1][3][7]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][7]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC - NIH. [Link]

  • (Date not available) Novel Method for the Synthesis of s-Triazolo[3,4-b][1][2][3]thiadiazines | Faculty of Science. [Link]

  • (Date not available) Synthesis of triazolo[3,4-b][1][2][3]thiadiazines 31. - ResearchGate. [Link]

  • (2021-07-02) Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - NIH. [Link]

  • (2023-02-02) (PDF) First Synthesis of the Novel Triazolo[3,4- b ][1][2][3]Thiadiazoles and Triazolo[3,4- b ][1][2][3]Thiadiazines Linked Chromeno[2,3- b ]Pyridine - ResearchGate. [Link]

  • (Date not available) Synthesis of s-triazolo[3,4-b]thiadiazines and imidazo[2,1-c][1][3][7]triazole derivatives. - ResearchGate. [Link]

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A Comparative Analysis of the Biological Activities of Triazolo[3,4-b]thiadiazole Derivatives: The Unique Role of the 6-Amine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole and 1,3,4-thiadiazole ring systems are prominent heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities. The fusion of these two moieties into the triazolo[3,4-b]thiadiazole core has yielded a new class of compounds with enhanced and often novel pharmacological profiles. Within this privileged scaffold, the nature and position of substituents play a pivotal role in modulating biological activity. This guide provides a comparative analysis of the biological activity of various triazolo[3,4-b]thiadiazole derivatives, with a particular focus on elucidating the distinct contributions of the 6-amine substitution. We will delve into experimental data from antimicrobial, anticancer, and anti-inflammatory assays to highlight these structure-activity relationships.

The Triazolo[3,4-b]thiadiazole Scaffold: A Platform for Diverse Biological Activity

The triazolo[3,4-b]thiadiazole ring system is a planar, aromatic bicyclic structure. The nitrogen and sulfur heteroatoms are crucial for its chemical properties and biological interactions, often engaging in hydrogen bonding and coordination with biological targets. The general structure is amenable to substitution at various positions, most commonly at the 3 and 6 positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Comparative Antimicrobial Activity: The Emergence of the 6-Amine Advantage

A significant body of research has focused on the antimicrobial potential of triazolo[3,4-b]thiadiazole derivatives. Comparative studies have consistently demonstrated that the presence and nature of the substituent at the 6-position are critical determinants of both the spectrum and potency of antimicrobial action.

Antibacterial Activity

A comparative study by Patel et al. (2012) synthesized a series of 3,6-disubstituted-triazolo[3,4-b]thiadiazoles and evaluated their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, reveal a clear trend favoring the 6-amine derivatives.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of 3-Aryl-6-substituted-triazolo[3,4-b]thiadiazoles

Compound ID3-Substituent (Aryl)6-SubstituentS. aureusB. subtilisE. coliP. aeruginosa
1a 4-Chlorophenyl-H50100100>100
1b 4-Chlorophenyl-CH35050100100
1c 4-Chlorophenyl-NH212.5 25 25 50
2a 4-Methoxyphenyl-H100>100>100>100
2b 4-Methoxyphenyl-CH350100100>100
2c 4-Methoxyphenyl-NH225 50 50 100
Ciprofloxacin--6.256.2512.512.5

Data synthesized from Patel et al. (2012).

As evident from the data, compounds 1c and 2c , bearing a 6-amine substituent, exhibited significantly lower MIC values against all tested bacterial strains compared to their counterparts with a hydrogen or methyl group at the same position. This suggests that the amino group is a key pharmacophore for enhanced antibacterial activity. The proposed mechanism often involves the ability of the amino group to form crucial hydrogen bonds with active site residues of bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

Antifungal Activity

The trend of enhanced activity for 6-amine derivatives extends to the antifungal realm. In a study by Kumar et al. (2010), a series of triazolo[3,4-b]thiadiazoles were screened for their efficacy against various fungal pathogens.

Table 2: Comparative Antifungal Activity (% Inhibition at 100 µg/mL) of 3-Substituted-6-amino-triazolo[3,4-b]thiadiazoles

Compound ID3-SubstituentC. albicansA. nigerF. oxysporum
3a Phenyl787265
3b 4-Chlorophenyl858175
3c 4-Nitrophenyl888479
Fluconazole-959290

Data synthesized from Kumar et al. (2010).

While this study focused on variations at the 3-position of 6-amino derivatives, it underscores the general potency of the 6-amine scaffold. The electron-withdrawing nature of the substituent at the 3-position appeared to further enhance the antifungal activity, likely by modulating the electronic properties of the entire heterocyclic system.

Experimental Protocol: Broth Microdilution Method for MIC Determination

A standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial for comparing the antimicrobial potency of different compounds.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well microtiter plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Add compound dilutions to respective wells C->D E Include positive (broth + inoculum) and negative (broth only) controls D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or use a spectrophotometer to measure optical density (OD) F->G H Determine MIC: The lowest concentration with no visible growth G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: A Tale of Two Positions

The anticancer potential of triazolo[3,4-b]thiadiazoles is another area of intense investigation. Here, the interplay between substituents at both the 3 and 6 positions becomes even more critical in defining the mechanism and potency of action.

A study by Sun et al. (2016) synthesized a series of 3,6-disubstituted triazolo[3,4-b]thiadiazoles and evaluated their in vitro cytotoxic activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 in µM) of 3,6-Disubstituted-triazolo[3,4-b]thiadiazoles against A549 Lung Cancer Cells

Compound ID3-Substituent6-SubstituentIC50 (µM)
4a 4-Fluorophenyl-H> 50
4b 4-Fluorophenyl-SCH328.5
4c 4-Fluorophenyl-NH29.8
5a 3,4-Dichlorophenyl-H45.2
5b 3,4-Dichlorophenyl-SCH321.1
5c 3,4-Dichlorophenyl-NH27.2
Cisplatin--5.5

Data synthesized from Sun et al. (2016).

The data clearly indicates that the 6-amino substituted compounds (4c and 5c ) possess superior cytotoxic activity compared to their counterparts with a hydrogen or a methylthio group at the 6-position. Mechanistic studies accompanying such findings often suggest that the 6-amine moiety can facilitate interactions with key cellular targets, such as protein kinases or tubulin, leading to cell cycle arrest and apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many anticancer agents derived from heterocyclic scaffolds, including triazolo[3,4-b]thiadiazoles, have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation promotes Inhibitor Triazolo[3,4-b]thiadiazole (e.g., 6-amine derivative) Inhibitor->PI3K inhibition Inhibitor->Akt inhibition

A Senior Application Scientist's Guide to the In Vivo Efficacy of Triazolo[3,4-b]thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the in vivo efficacy of compounds based on the promising triazolo[3,4-b]thiadiazole scaffold. Our focus is to move beyond mere data presentation and delve into the causality behind experimental choices, ensuring a self-validating and trustworthy narrative grounded in authoritative scientific evidence.

The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings has given rise to the triazolo[3,4-b]thiadiazole heterocyclic system, a scaffold demonstrating a wide array of pharmacological activities.[1] This guide will explore its demonstrated in vivo efficacy in three key therapeutic areas: oncology, inflammation, and neurology, offering a comparative analysis of lead compounds and their performance against established alternatives.

Part 1: Anticancer Efficacy: Targeting the Akt Signaling Pathway

The dysregulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles has shown significant in vivo anticancer properties, primarily through the inhibition of Akt phosphorylation.[1][2]

Comparative In Vivo Efficacy in a Human Colon Tumor Xenograft Model

A study utilizing an HT-29 human colon tumor xenograft model in CB17 severe combined immunodeficient (SCID) mice provides a direct comparison of the antitumor activity of three lead compounds: KA25, KA26, and KA39.[1][2][3]

CompoundDosage RegimenMean Tumor Volume Reduction (Day 18)Key Structural Features
KA39 Intraperitoneal administrationMost potent inhibitionExhibits the most significant tumor growth inhibition among the tested compounds.[3]
KA26 Intraperitoneal administrationModerate inhibitionShows notable but lesser efficacy compared to KA39.[3]
KA25 Intraperitoneal administrationModerate inhibitionDemonstrates comparable efficacy to KA26.[3]
Control Vehicle-Uninhibited tumor growth.

Data synthesized from graphical representations of in vivo tumor growth inhibition.[3]

Expert Analysis: The superior performance of KA39 in this head-to-head comparison underscores the critical role of specific substitutions on the triazolo[3,4-b]thiadiazole core in dictating in vivo anticancer potency. The causality behind this enhanced efficacy is linked to its potent, time- and concentration-dependent inhibition of Akt Ser-473 phosphorylation.[1][2] This targeted mechanism offers a significant advantage over less specific cytotoxic agents, potentially leading to a wider therapeutic window.

Mechanism of Action: Inhibition of the Akt Signaling Pathway

The anticancer activity of these triazolo[3,4-b]thiadiazole derivatives is attributed to their ability to interfere with the Akt signaling cascade, a critical pathway for cell survival and proliferation.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Triazolo_Thiadiazole Triazolo[3,4-b]thiadiazole Compounds (e.g., KA39) Triazolo_Thiadiazole->Akt Inhibits Phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Inhibition of the Akt signaling pathway by triazolo[3,4-b]thiadiazole compounds.

Experimental Protocol: HT-29 Xenograft Mouse Model

This protocol outlines the essential steps for evaluating the in vivo anticancer efficacy of test compounds.

  • Cell Culture: Maintain HT-29 human colorectal adenocarcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 HT-29 cells suspended in a suitable buffer (e.g., PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the triazolo[3,4-b]thiadiazole compounds (e.g., KA25, KA26, KA39) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Part 2: Anti-inflammatory Efficacy: Modulating the Inflammatory Cascade

The triazolo[3,4-b]thiadiazole scaffold has also been investigated for its anti-inflammatory properties, with promising results in preclinical models of acute inflammation.

Comparative In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard method for evaluating the efficacy of acute anti-inflammatory agents. A study on 6-aryl[1][3][4]triazolo[3,4-b][2][3][4]thiadiazole derivatives identified two lead compounds, 3c and 3d, with significant anti-exudative activity.[5] Another study compared a triazole derivative with the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[6]

Compound/DrugDosagePaw Edema Inhibition (%)Comparison to Standard
Compound 3c Not specifiedSignificant anti-exudative activityIdentified as a hit compound.[5]
Compound 3d Not specifiedSignificant anti-exudative activityIdentified as a hit compound.[5]
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol Not specified91%More potent than ibuprofen in the same study.[6]
Ibuprofen (Standard) Not specified82%Standard NSAID used as a positive control.[6]
Control Vehicle0%Represents the maximal inflammatory response.

Expert Analysis: The superior efficacy of the triazole derivative compared to ibuprofen in the carrageenan-induced paw edema model is noteworthy.[6] This suggests that the triazolo[3,4-b]thiadiazole scaffold may offer a novel mechanism of action for reducing acute inflammation, potentially with an improved side-effect profile compared to traditional NSAIDs. The presence of a fluorine atom in compounds 3c and 3d was highlighted as crucial for their anti-inflammatory activity, correlating with lipophilicity and solubility.[5]

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the workflow for assessing the anti-inflammatory potential of test compounds.

Carrageenan_Workflow cluster_pre_treatment Pre-treatment cluster_inflammation_induction Inflammation Induction cluster_post_treatment Post-treatment Evaluation Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Baseline_Measurement Baseline Paw Volume Measurement (Plethysmometer) Animal_Acclimation->Baseline_Measurement Grouping Randomization into Groups (Control, Standard, Test) Baseline_Measurement->Grouping Dosing Compound/Vehicle Administration (e.g., p.o.) Grouping->Dosing Carrageenan_Injection Subplantar Injection of 1% Carrageenan Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement (at various time points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Paw Edema Inhibition (%) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for inducing and measuring acute inflammation.

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control, standard, and test groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, standard drug (e.g., indomethacin or ibuprofen), or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group relative to the control group.

Part 3: Anticonvulsant Efficacy: Modulation of the GABAergic System

The triazolo[3,4-b]thiadiazole scaffold has also emerged as a promising framework for the development of novel anticonvulsant agents.

In Vivo Efficacy in the Maximal Electroshock (MES) Test

The MES test in mice is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures. A notable example is 6-(4-chlorophenyl)-[1][3][4]triazolo[3,4-b][2][3][4]thiadiazole (compound 4h), which has demonstrated potent anticonvulsant activity.[7]

Compound/DrugED₅₀ (mg/kg) in MES TestProtective Index (PI)Comparison to Standard
Compound 4h 23.710.8Shows a favorable efficacy and safety profile.[7]
Phenytoin (Standard) ~8-12~7-10A commonly used anticonvulsant for comparison.
Carbamazepine (Standard) ~10-15~10-15Another standard anticonvulsant for comparison.

ED₅₀ (Median Effective Dose) is the dose that protects 50% of animals from seizures. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the margin of safety.

Expert Analysis: The potent ED₅₀ value and favorable Protective Index of compound 4h highlight its potential as a novel anticonvulsant.[7] Further studies have suggested that its mechanism of action may involve the enhancement of the GABAergic system, a key inhibitory neurotransmitter system in the brain.[7] This mode of action is distinct from some classical anticonvulsants that primarily target ion channels, offering a potential alternative for patients with refractory epilepsy.

Mechanism of Action: Enhancement of the GABAergic System

The anticonvulsant effects of some triazolo[3,4-b]thiadiazole derivatives are thought to be mediated through the modulation of the GABAergic system, which plays a crucial role in neuronal inhibition.

GABAergic_System cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_receptor GABA-A Receptor GABA->GABA_A_receptor Binds to Cl_channel Cl- Channel GABA_A_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Triazolo_Thiadiazole Triazolo[3,4-b]thiadiazole Compounds (e.g., 4h) Triazolo_Thiadiazole->GABA_A_receptor Enhances GABAergic Transmission

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Triazolo[3,4-b]thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic use of computational tools is not just an advantage; it is a necessity. Among the heterocyclic scaffolds that command significant attention, the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole nucleus stands out as a "privileged" structure. Its derivatives have been extensively reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[1][5][6] This guide, designed for researchers and drug development professionals, provides an in-depth comparative analysis of Triazolo[3,4-b]thiadiazole analogs using molecular docking, grounding the computational theory in practical, actionable insights.

The Rationale: Why Focus on Triazolo[3,4-b]thiadiazoles and Molecular Docking?

The Pharmacological Significance of the Scaffold: The[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole system is a rigid, planar fused heterocycle. This structural rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The scaffold is rich in nitrogen and sulfur heteroatoms, which act as excellent hydrogen bond donors and acceptors, facilitating crucial interactions within enzyme active sites or receptor binding pockets.[1] The fusion of the electron-rich triazole and thiadiazole rings creates a unique electronic environment, making it a versatile template for developing inhibitors against various biological targets.[5][7]

The Power of In Silico Screening: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] Its primary purpose in drug discovery is to perform virtual screening of compound libraries, allowing us to:

  • Predict Binding Affinity: Estimate the strength of the interaction (often as a "docking score" or binding energy) between a ligand and a target.

  • Elucidate Binding Modes: Visualize the specific 3D interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

  • Generate Hypotheses: Formulate data-driven hypotheses about the structure-activity relationship (SAR) before committing to costly and time-consuming chemical synthesis.[8]

By comparing the docking performance of a series of analogs, we can rationally prioritize which candidates to synthesize and test in vitro, significantly accelerating the drug discovery pipeline.

Comparative Docking Analysis: A Case Study on c-Met Kinase

To illustrate the comparative process, we will examine a series of Triazolo[3,4-b]thiadiazole analogs targeting the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[2][9] The objective is to understand how different substitutions on the core scaffold influence binding affinity and interaction patterns.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any docking study hinges on a meticulous and reproducible workflow. Below is a standard, self-validating protocol for performing a comparative docking analysis.

Detailed Step-by-Step Methodology

Phase 1: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein, c-Met kinase, from the Protein Data Bank (PDB). For this example, we'll use a relevant PDB ID identified in kinase inhibitor studies.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This step is crucial to ensure the docking algorithm evaluates only the interactions between our analogs and the protein.

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Ensure correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at a physiological pH of 7.4. This step is critical for accurately modeling electrostatic and hydrogen bond interactions.

  • Active Site Definition: Identify the ATP-binding site of the kinase. The binding site can be defined by creating a grid box centered on the position of the original co-crystallized ligand. The dimensions of the grid box must be large enough to accommodate the various analogs to be docked.

Phase 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of the Triazolo[3,4-b]thiadiazole analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 2D to 3D Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform a geometry optimization and energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are sterically and electronically favorable before docking.

  • Charge Assignment: Assign appropriate partial charges to the atoms of each ligand. Gasteiger charges are commonly used for AutoDock-based studies.

Phase 3: Docking Simulation

  • Algorithm Selection: Utilize a validated docking algorithm. The Lamarckian Genetic Algorithm, implemented in AutoDock, is a widely used and robust choice.

  • Execution: Run the docking simulation for each analog against the prepared c-Met kinase receptor. It is best practice to perform multiple independent docking runs (e.g., 50-100) for each ligand to ensure thorough sampling of the conformational space.

  • Pose Clustering: The results from multiple runs are clustered based on root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is typically selected as the most probable binding mode.

Phase 4: Analysis and Comparison

  • Binding Energy Comparison: Rank the analogs based on their predicted binding energies (docking scores). A more negative value generally indicates a stronger predicted binding affinity.

  • Interaction Analysis: For the top-ranked analogs, visualize the docked poses within the c-Met active site. Identify and record key interactions:

    • Hydrogen Bonds: Note the specific amino acid residues involved and the bond distances.

    • Hydrophobic Interactions: Identify residues forming van der Waals contacts.

    • Pi-Interactions: Look for π-π stacking or T-shaped interactions with aromatic residues like Phe, Tyr, and Trp.

Visualizing the Workflow

The entire comparative docking process can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (e.g., c-Met Kinase from PDB) Grid 3. Define Active Site (Grid Box Generation) PDB->Grid Ligands 2. Prepare Analog Library (2D -> 3D, Energy Minimization) Ligands->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Binding Poses (Interactions, Clustering) Dock->Analyze Compare 6. Comparative Analysis & SAR (Rank by Score, Correlate with Structure) Analyze->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Following the docking protocol, the quantitative results are best summarized in a table for clear comparison. The data below is a representative summary based on findings for c-Met inhibitors, illustrating how different substitutions (R¹, R²) on the Triazolo[3,4-b]thiadiazole core can impact binding.[2][9]

Analog IDR¹ GroupR² GroupDocking Score (kcal/mol)Key Interacting Residues (c-Met)Hydrogen Bonds
STD-1 PhenylH-3.21Met1160, Asp12221
4a Phenyl4-Dimethylaminophenyl-4.47Met1160, Pro1158, Asp12222
4b Phenyl4-Hydroxyphenyl-4.15Met1160, Tyr1230, Asp12223
4c Phenyl4-Chlorophenyl-3.89Met1160, Val1092, Ala12211
Interpreting the Data to Build Causality:
  • Baseline Interaction: The unsubstituted core (STD-1) shows a baseline affinity, likely forming a key hydrogen bond with the "hinge" region residue Met1160, a common feature for kinase inhibitors.[2]

  • Impact of Electron-Donating Groups: Analog 4a , with a dimethylamino group, shows the best docking score. This potent electron-donating group can enhance the electronic properties of the aromatic system, potentially strengthening π-π stacking interactions with aromatic residues in the pocket. The additional hydrogen bond with Asp1222 further stabilizes the complex.[2]

  • The Role of Hydrogen Bonding: Analog 4b , featuring a hydroxyl group, forms an additional hydrogen bond with the key residue Tyr1230 in the activation loop. While its overall score is slightly lower than 4a , this specific interaction could be crucial for selectivity and potency, demonstrating that the number of H-bonds is as important as their location.

  • Steric and Electronic Effects: The chloro-substituted analog 4c has a weaker score than 4a and 4b . The bulky and electron-withdrawing chlorine atom may introduce a slight steric clash or an unfavorable electronic interaction within the hydrophobic pocket, leading to a less stable complex.

This comparative analysis allows us to hypothesize that for c-Met kinase inhibition by this scaffold, a substituent at the R² position capable of acting as a hydrogen bond donor or acceptor, combined with favorable electronic properties, is key to improving binding affinity.

Visualizing Key Interactions

A conceptual diagram can illustrate the critical interactions of the most promising analog (4a ) within the c-Met active site.

G cluster_ligand Analog 4a cluster_protein c-Met Active Site Ligand Triazolo[3,4-b]thiadiazole Core R2 4-Dimethylaminophenyl Group Met1160 Met1160 (Hinge Region) Ligand->Met1160 H-Bond (Triazole N) Pro1158 Pro1158 (Hydrophobic Pocket) Ligand->Pro1158 Hydrophobic Interaction Asp1222 Asp1222 (DFG Motif) R2->Asp1222 H-Bond (Amine N)

Caption: Key interactions of Analog 4a in the c-Met kinase binding pocket.

Conclusion and Future Outlook

This guide demonstrates that comparative docking analysis is an indispensable tool for the rational design of Triazolo[3,4-b]thiadiazole analogs. By systematically evaluating how structural modifications influence binding scores and interaction patterns, we can efficiently identify promising candidates and build a robust structure-activity relationship model. The insights gained from this in silico analysis—for instance, the importance of hydrogen-bonding moieties at specific positions—provide a clear and logical path for medicinal chemists to design and synthesize next-generation analogs with enhanced potency and selectivity. The ultimate validation, however, remains in the correlation of these computational predictions with in vitro and in vivo experimental data, creating a powerful feedback loop that drives modern drug discovery forward.

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A Comparative Guide to Validated HPLC and HPTLC Methods for Purity Assessment of Triazolo[3,4-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Triazolo[3,4-b]thiadiazole Drug Development

The 1,2,4-triazole and 1,3,4-thiadiazole moieties are privileged structures in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of these two heterocyclic systems into the triazolo[3,4-b]thiadiazole scaffold has yielded compounds with significant therapeutic potential.[2][3] As with any active pharmaceutical ingredient (API), ensuring the purity of these compounds is a non-negotiable aspect of drug development. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount for the accurate quantification of the API and the detection of any process-related impurities or degradation products.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity assessment of triazolo[3,4-b]thiadiazole derivatives: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). As a model compound for this guide, we will consider 3-phenyl-6-(4-chlorophenyl)-[4][5]triazolo[3,4-b][4][6]thiadiazole . We will delve into the causality behind the experimental choices for each method, present detailed, self-validating protocols, and offer a head-to-head comparison of their performance based on internationally recognized validation guidelines.[4][5][6][7]

Primary Method: A Validated High-Performance Liquid Chromatography (HPLC) Approach

HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[8] The principle lies in the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By forcing the mobile phase through the column under high pressure, we achieve efficient and reproducible separations.

For the purity assessment of our model triazolo[3,4-b]thiadiazole, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar heterocyclic compound, allowing for separation from potentially more polar or less polar impurities using a polar mobile phase.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the thiadiazole chromophore).[9]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the 3-phenyl-6-(4-chlorophenyl)-[4][5]triazolo[3,4-b][4][6]thiadiazole reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the test sample and dissolve in a 100 mL volumetric flask with the mobile phase. This higher concentration is used for the detection of impurities.

  • Diluent: Mobile phase (Acetonitrile:Water, 70:30, v/v).

3. System Suitability:

Before sample analysis, the system suitability must be verified according to USP guidelines.[10] Inject the standard solution in six replicates. The acceptance criteria are:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Method Validation:

The method must be validated according to ICH Q2(R2) guidelines.[6][11]

Validation Parameter Acceptance Criteria
Specificity The peak for the main component should be pure and resolved from any impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the standard concentration.
Accuracy (% Recovery) 98.0% - 102.0% for the API.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±0.1 mL/min change in flow rate).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN:H2O, 70:30) StandardPrep Standard Solution Prep (100 µg/mL) MobilePhase->StandardPrep SamplePrep Sample Solution Prep (1000 µg/mL) MobilePhase->SamplePrep SystemSuitability System Suitability Test (6 injections) StandardPrep->SystemSuitability SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation If Pass Validation->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the validated HPLC purity assessment.

Alternative Method: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Approach

HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. It is a planar chromatographic technique where the separation occurs on a high-performance layer of stationary phase coated on a glass or aluminum plate. Its advantages include high sample throughput (multiple samples can be run simultaneously), low solvent consumption, and the ability to analyze crude samples with minimal preparation.[11]

For the purity assessment of our model compound, an HPTLC method provides a valuable orthogonal approach to HPLC. We will use a normal phase separation on silica gel plates, which will provide a different selectivity compared to the reversed-phase HPLC method.

Experimental Protocol: HPTLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

  • Chamber Saturation: 20 minutes with the mobile phase.

  • Development Distance: 80 mm.

  • Drying: Air-dried for 5 minutes.

  • Detection: Densitometric scanning at 254 nm.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the test sample and dissolve in 100 mL of methanol.

3. Sample Application:

  • Apply 10 µL of the standard and sample solutions as 8 mm bands on the HPTLC plate using an automatic applicator.

4. Method Validation:

The HPTLC method should also be validated according to ICH guidelines, with parameters adapted for the technique.[7]

Validation Parameter Acceptance Criteria
Specificity The Rf value of the analyte spot in the sample should correspond to that of the standard, and the spots should be well-resolved from any impurities.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of 50-150% of the standard concentration.
Accuracy (% Recovery) 95.0% - 105.0%.
Precision (RSD) Repeatability (Intra-day): ≤ 3.0%; Intermediate Precision (Inter-day): ≤ 3.0%.
Limit of Detection (LOD) Visually detectable spot on the plate.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.
Robustness No significant change in Rf values with small, deliberate variations in method parameters (e.g., ±0.2 mL change in mobile phase composition, ±5 min change in saturation time).
HPTLC Workflow Diagram

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PlatePrep Plate Pre-washing & Activation Application Sample Application (Automated) PlatePrep->Application SolutionPrep Standard & Sample Solution Prep SolutionPrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (254 nm) Drying->Scanning Quantification Peak Area Quantification Scanning->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the validated HPTLC purity assessment.

Head-to-Head Comparison: HPLC vs. HPTLC

The choice between HPLC and HPTLC depends on the specific requirements of the analysis, such as the need for quantitative precision, sample throughput, and the stage of drug development.

Performance Parameter Validated HPLC Method Validated HPTLC Method
Principle Column Chromatography (Partition)Planar Chromatography (Adsorption)
Resolution Very HighHigh
Sensitivity (LOD/LOQ) Very High (ng to pg level)High (ng level)
Quantitative Accuracy Excellent (RSD < 2%)Good (RSD < 3%)
Sample Throughput Sequential (one sample at a time)High (multiple samples simultaneously)
Solvent Consumption HighLow
Cost per Sample HigherLower
Flexibility High (gradient elution, various detectors)Moderate (multiple detection modes possible)
Regulatory Acceptance Universally AcceptedWidely Accepted, especially for identity and semi-quantitative analysis
Decision-Making for Method Selection

Decision_Tree Start Start: Purity Assessment of Triazolo[3,4-b]thiadiazole Question1 Need for high-precision quantification of impurities? Start->Question1 Question2 High sample throughput a priority? Question1->Question2 No HPLC Choose HPLC (High Accuracy & Resolution) Question1->HPLC Yes HPTLC Choose HPTLC (High Throughput & Low Cost) Question2->HPTLC Yes Both Use Both Methods (Orthogonal Confirmation) Question2->Both No (e.g., for method validation or in-depth investigation)

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both the validated HPLC and HPTLC methods are suitable for the purity assessment of 3-phenyl-6-(4-chlorophenyl)-[4][5]triazolo[3,4-b][4][6]thiadiazole, each offering distinct advantages.

  • The HPLC method stands out for its superior resolution and quantitative accuracy, making it the preferred method for final product release testing, stability studies, and the precise quantification of known and unknown impurities. Its universal acceptance by regulatory agencies for quantitative purity determination is a significant advantage.[8]

  • The HPTLC method is an excellent alternative for screening purposes, in-process controls, and situations requiring high sample throughput with lower solvent consumption. It serves as a powerful orthogonal method to confirm the purity profile obtained by HPLC, providing a higher degree of confidence in the analytical results.

For comprehensive quality control in a drug development setting, a hybrid approach is often optimal. The HPTLC method can be employed for rapid screening of synthetic intermediates and raw materials, while the high-resolution HPLC method should be the definitive technique for the final purity assessment of the API. This dual-methodology approach ensures both efficiency and uncompromising analytical rigor, ultimately safeguarding the quality and safety of novel triazolo[3,4-b]thiadiazole-based therapeutics.

References

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Triazolo[3,4-b]thiadiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the promise of a novel therapeutic agent is intrinsically linked to its specificity. The triazolo[3,4-b]thiadiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with potent biological activities, ranging from anticancer to antimicrobial. However, the true therapeutic potential of these compounds can only be unlocked through a rigorous understanding of their cross-reactivity profiles. This guide provides an in-depth technical comparison of the performance of triazolo[3,4-b]thiadiazole derivatives in biological assays, with a focus on elucidating their selectivity and off-target effects, supported by experimental data and field-proven insights.

The fused heterocyclic system of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole has been a fertile ground for the discovery of bioactive molecules.[1][2][5] These compounds have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and notable anticancer activities.[6][7] A significant portion of their biological effects, particularly in oncology, is attributed to their ability to interact with the ATP-binding site of various protein kinases, leading to the modulation of crucial cellular signaling pathways.[8][9] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity.[1][2] This inherent challenge necessitates a comprehensive evaluation of the cross-reactivity of any new triazolo[3,4-b]thiadiazole-based therapeutic candidate.

The Criticality of Selectivity Profiling

A compound's selectivity profile is a critical determinant of its therapeutic window and potential for adverse effects. A promiscuous compound that inhibits multiple unintended targets can lead to off-target toxicities, confounding the interpretation of its biological effects and ultimately leading to late-stage clinical failures.[10] Conversely, a highly selective compound offers a clearer mechanistic understanding and a potentially safer therapeutic profile. For triazolo[3,4-b]thiadiazole derivatives, which often exhibit activity against kinases, understanding their kinome-wide selectivity is paramount.

Comparative Analysis of Triazolo[3,4-b]thiadiazole Derivatives: A Look at the Data

While a comprehensive public database of kinome-wide screening for all published triazolo[3,4-b]thiadiazole compounds is not available, several studies provide illustrative examples of the selectivity that can be achieved with this scaffold. The following table summarizes representative data from published literature, comparing the on-target potency with off-target effects for selected compounds.

Compound IDPrimary TargetOn-Target IC50 (nM)Key Off-Targets (Selectivity Ratio)Reference
Compound 7d c-Met Kinase2.02>2500-fold selective over 16 other tyrosine kinases[8]
KA39 Akt1/Akt2Not specified (potent inhibitor)Also inhibits topoisomerase IIα[6]
Generic Derivative Cyclin-Dependent KinasesMicromolar range (10-5 M)Broad specificity for ATP-binding domains of other kinases[9]

This table is a representative summary and not an exhaustive list. The selectivity ratio is a simplified representation of the fold-difference in potency between the primary target and off-targets.

The data for Compound 7d exemplifies a highly selective inhibitor, demonstrating that the triazolo[3,4-b]thiadiazole scaffold can be optimized to achieve remarkable specificity for its intended target.[8] In contrast, some earlier derivatives have shown broader specificity, suggesting a more general interaction with the ATP-binding sites of multiple kinases.[9] The case of KA39 highlights a different aspect of cross-reactivity, where a compound may have potent activity against distinct classes of enzymes (kinases and topoisomerases), a phenomenon known as polypharmacology.[6] While sometimes beneficial, this multi-targeting activity must be carefully characterized.

The "How" and "Why": Methodologies for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data hinges on the application of robust and well-validated experimental methodologies. The choice of assay is dictated by the research stage, from high-throughput screening of large compound libraries to in-depth characterization of lead candidates.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound Library Compound Library Biochemical Assays Biochemical Assays Compound Library->Biochemical Assays Primary Screen Competitive Binding Assays Competitive Binding Assays Biochemical Assays->Competitive Binding Assays Hit Confirmation & Affinity Data Analysis Data Analysis Competitive Binding Assays->Data Analysis IC50/Kd Determination Lead Compounds Lead Compounds Data Analysis->Lead Compounds Lead Selection CETSA CETSA Lead Compounds->CETSA Target Engagement Phenotypic Assays Phenotypic Assays CETSA->Phenotypic Assays Cellular Potency Target Engagement & Selectivity Target Engagement & Selectivity Phenotypic Assays->Target Engagement & Selectivity Correlation

Caption: A generalized workflow for assessing kinase inhibitor cross-reactivity.

Biochemical Assays: The First Line of Screening
  • Principle: These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The reduction in kinase activity is proportional to the inhibitor's potency.

  • Causality: By using a large panel of purified kinases, researchers can rapidly assess a compound's activity across the kinome.[11] This provides a broad, initial view of selectivity.

  • Protocol (Radiometric Filter Binding Assay - A Classic Approach):

    • Reaction Setup: In a 96-well filter plate, combine the purified kinase, a specific peptide substrate, and the triazolo[3,4-b]thiadiazole compound at various concentrations.

    • Initiation: Start the reaction by adding ATP mix containing radiolabeled [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Termination: Stop the reaction by adding phosphoric acid.

    • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Detection: Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate.

    • Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

  • Trustworthiness: This method is highly sensitive and directly measures enzymatic inhibition. The use of a radiolabel provides a robust signal. However, it requires handling of radioactive materials and may be prone to interference from compounds that interact with ATP non-specifically.

Competitive Binding Assays: Quantifying Affinity
  • Principle: These assays measure the ability of a test compound to displace a known, labeled ligand from the kinase's ATP-binding site.[12][13]

  • Causality: This approach provides a direct measure of the binding affinity (Kd or Ki) of the compound for the kinase, independent of enzyme activity.[14] This is crucial for understanding the true interaction between the compound and its target.

  • Protocol (Example using Surface Plasmon Resonance - SPR):

    • Immobilization: Covalently attach a known, high-affinity kinase inhibitor (the "bait") to the surface of an SPR sensor chip.

    • Binding: Flow a solution containing the purified kinase over the sensor surface, allowing it to bind to the immobilized inhibitor, resulting in an increase in the SPR signal.

    • Competition: In subsequent cycles, pre-incubate the kinase with varying concentrations of the triazolo[3,4-b]thiadiazole test compound before flowing it over the sensor surface.

    • Detection: The binding of the kinase to the immobilized inhibitor will be reduced in the presence of a competing test compound. The degree of reduction is proportional to the affinity and concentration of the test compound.

    • Analysis: Fit the data to a competition binding model to determine the Ki of the test compound.

  • Trustworthiness: SPR is a label-free and real-time technique that provides detailed kinetic information (on- and off-rates) in addition to affinity. This method is highly quantitative and reproducible.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
  • Principle: CETSA leverages the principle that a protein's thermal stability changes upon ligand binding.[15] By heating intact cells or cell lysates to various temperatures, researchers can determine the melting point of a target protein. A binding event will typically shift this melting point to a higher temperature.

  • Causality: This assay is critical as it confirms that the compound can penetrate the cell membrane and engage with its intended target in the complex intracellular environment.[4][16] It provides a more physiologically relevant measure of target engagement than in vitro assays.

  • Protocol (Western Blot-based CETSA):

    • Treatment: Treat intact cells with the triazolo[3,4-b]thiadiazole compound or vehicle control for a defined period.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.

    • Lysis: Lyse the cells by freeze-thawing.

    • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Detection: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

    • Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

  • Trustworthiness: CETSA is a powerful tool for validating on-target activity in a cellular context. It is label-free and can be adapted to a high-throughput format. A positive result provides strong evidence of target engagement.

Signaling Pathway Modulation by a Selective Triazolo[3,4-b]thiadiazole Kinase Inhibitor

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Triazolo_Thiadiazole Triazolo[3,4-b]thiadiazole Inhibitor Triazolo_Thiadiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a selective inhibitor.

Conclusion: A Path Forward for Triazolo[3,4-b]thiadiazole Drug Discovery

The triazolo[3,4-b]thiadiazole scaffold remains a highly valuable starting point for the development of novel therapeutics. However, a deep and early understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in de-risking a drug discovery program. By employing a multi-faceted approach that combines broad in vitro screening with detailed biophysical characterization and physiologically relevant cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the rational design of more specific and ultimately safer and more effective medicines. The journey from a promising hit to a clinical candidate is fraught with challenges, but a thorough investigation of cross-reactivity provides a crucial roadmap for navigating this complex landscape.

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A Comparative Benchmarking Guide to Novel Triazolo[3,4-b]thiadiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Triazolo[3,4-b]thiadiazole Scaffold

The fused heterocyclic system of 1,2,4-triazolo[3,4-b]thiadiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural and electronic properties of this bicyclic nucleus make it an attractive starting point for the design of novel therapeutic agents.[4] Recent research has yielded a new series of derivatives with potent antiproliferative effects in various cancer cell lines.[5][6]

This guide provides a comprehensive framework for benchmarking these novel triazolo[3,4-b]thiadiazole derivatives against established inhibitors. Our objective is to move beyond simple efficacy measurements to a deeper, mechanistic understanding of their potential. We will detail the causality behind our experimental choices, providing self-validating protocols that ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the next generation of targeted cancer therapies.

Pillar 1: Foundational Efficacy Screening - The First Pass

The initial step in characterizing any new chemical entity is to establish its fundamental biological activity. For potential anticancer agents, this involves determining their cytotoxic and cytostatic effects across a panel of relevant cancer cell lines.

Rationale for Experimental Design

We employ a multi-line, multi-concentration approach to mitigate the risk of cell line-specific artifacts and to understand the therapeutic window of our compounds. A broad-spectrum colorimetric assay like the MTT assay is chosen for its robustness, high-throughput capability, and its direct correlation of metabolic activity with cell viability.[1][7] This provides a rapid and reliable measure of the compounds' overall impact on cancer cell proliferation.

Experimental Protocol: MTT Antiproliferative Assay
  • Cell Culture: Human colorectal carcinoma (HT-29) and human prostate cancer (PC-3) cell lines are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The novel triazolo[3,4-b]thiadiazole derivatives (designated here as NTT-1 and NTT-2 ) and a known reference inhibitor (e.g., Etoposide , a Topoisomerase II inhibitor) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells, including controls, is maintained below 0.1%.

  • Incubation: The treated plates are incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative IC₅₀ Values
CompoundTarget PathwayHT-29 IC₅₀ (µM)PC-3 IC₅₀ (µM)
NTT-1 Unknown1.252.5
NTT-2 Unknown15.822.1
Etoposide Topoisomerase II5.58.2

This table summarizes hypothetical data for illustrative purposes.

Pillar 2: Mechanistic Elucidation - Uncovering the Mode of Action

With lead candidates identified from the initial screen (in this case, NTT-1 ), the next critical phase is to determine their mechanism of action. Based on existing literature, triazolo[3,4-b]thiadiazoles have been shown to target key signaling proteins like Akt and enzymes involved in DNA topology, such as Topoisomerase IIα.[1][7][8] We will therefore proceed with both biochemical and cell-based assays to probe these potential targets.

Workflow for Mechanism of Action Studies

MOA_Workflow cluster_0 Biochemical Assays (Cell-Free) cluster_1 Cell-Based Assays biochem_akt Akt Kinase Assay western_blot Western Blot (Phospho-Akt) biochem_akt->western_blot Validates target engagement in cells biochem_topo Topoisomerase II DNA Relaxation Assay cell_cycle Cell Cycle Analysis (Flow Cytometry) biochem_topo->cell_cycle Informs cell-based DNA damage investigation apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis G2/M arrest may trigger apoptosis start Lead Compound (NTT-1) Identified from IC₅₀ Screen start->biochem_akt start->biochem_topo start->cell_cycle

Caption: Workflow for elucidating the mechanism of action.

Biochemical Assays: Direct Target Engagement

Biochemical assays are indispensable as they measure the direct interaction between a compound and an isolated molecular target, free from the complexities of a cellular environment.[9][10]

Protocol: Topoisomerase IIα DNA Relaxation Assay

This assay determines if a compound can inhibit the ability of Topoisomerase IIα to relax supercoiled plasmid DNA.[7]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase IIα enzyme, and assay buffer.

  • Compound Addition: Add NTT-1 or Etoposide at various concentrations. Include a "no enzyme" control and a "no drug" control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and Proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different plasmid forms (supercoiled, relaxed, and linear) are separated.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form.

Cell-Based Assays: Cellular Consequences of Target Engagement

Cell-based assays are crucial for confirming that the biochemical activity observed translates into a functional cellular response.[11][12]

Protocol: Cell Cycle Analysis by Flow Cytometry

Inhibition of enzymes like Topoisomerase II often leads to cell cycle arrest, particularly at the G2/M phase.[7]

  • Cell Treatment: Treat HT-29 cells with the IC₅₀ concentration of NTT-1 and Etoposide for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Mechanistic Data

Table 2: Biochemical and Cell-Based Assay Results

CompoundTopo IIα Inhibition (IC₅₀, µM)% Cells in G2/M Phase (24h)% Apoptotic Cells (48h)
NTT-1 0.865%45%
Etoposide 2.172%55%
Untreated N/A15%5%

This table summarizes hypothetical data for illustrative purposes.

Visualizing the Targeted Pathway

Many anticancer agents, including some triazolothiadiazole derivatives, function by modulating critical cell survival pathways like the PI3K/Akt pathway.[1] Inhibition of Akt phosphorylation is a key indicator of pathway disruption.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Simplified PI3K/Akt signaling pathway.

Pillar 3: Preliminary Pharmacokinetic (PK) Profiling

Excellent in vitro potency is meaningless if a compound cannot reach its target in a biological system. Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[13][14] Early-stage PK profiling is essential for prioritizing compounds with favorable drug-like properties.

Rationale for PK Screening

In early discovery, full-scale animal PK studies can be resource-intensive. Therefore, we utilize a combination of in silico modeling and in vitro assays to predict the PK profile. Machine learning models can now predict key PK parameters from a compound's chemical structure, helping to flag potential liabilities early.[15][16]

Key In Vitro PK Assays
  • Metabolic Stability Assay (Microsomes): This assay assesses how quickly a compound is metabolized by liver enzymes (cytochrome P450s). Human liver microsomes are incubated with the test compound, and the amount of parent compound remaining over time is measured by LC-MS/MS. A short half-life may indicate rapid clearance in vivo.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins (like albumin) is determined via equilibrium dialysis. High plasma protein binding can limit the amount of free drug available to act on its target.

  • Aqueous Solubility: Thermodynamic solubility is measured at various pH levels to predict how well the compound will dissolve, a prerequisite for absorption.

Data Presentation: Comparative PK Profile
ParameterNTT-1Desired ProfileRationale
In Silico LogP 2.8< 5Predicts lipophilicity and permeability
Aqueous Solubility (pH 7.4) 75 µg/mL> 50 µg/mLEnsures sufficient dissolution for absorption
Microsomal Half-life (t½) 45 min> 30 minIndicates resistance to rapid metabolism
Plasma Protein Binding 85%< 95%Ensures adequate free drug concentration

This table summarizes hypothetical data for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-pillar strategy for benchmarking novel triazolo[3,4-b]thiadiazole derivatives. By systematically progressing from broad efficacy screening to detailed mechanistic studies and early pharmacokinetic profiling, researchers can build a comprehensive data package that validates their findings and provides a solid foundation for further preclinical development. This structured approach, grounded in scientific integrity, ensures that the most promising candidates are advanced, ultimately accelerating the journey from chemical scaffold to clinical therapeutic.

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A Head-to-Head Comparison of Antimicrobial Spectra for Triazolo[3,4-b]thiadiazoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the myriad of heterocyclic compounds, the fused 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole system has emerged as a "privileged scaffold" in medicinal chemistry.[4][5] Its rigid, planar structure and diverse functionalization points have enabled the development of derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial effects.[6][7]

This guide provides a head-to-head comparison of the antimicrobial spectra of various Triazolo[3,4-b]thiadiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy, present a validated experimental protocol for assessing antimicrobial activity, and explore the proposed mechanisms of action that make this scaffold a compelling starting point for novel antibiotic and antifungal drug discovery programs.

Comparative Antimicrobial Spectra: Minimum Inhibitory Concentration (MIC) Data

The efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[2][8] A lower MIC value indicates higher potency.

The following table summarizes the MIC values for a series of nineteen 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives against a panel of clinically relevant bacteria and fungi. This data, primarily drawn from the comprehensive study by Kapustina et al., highlights the broad-spectrum potential of this chemical class, with many derivatives showing potency significantly greater than standard reference drugs like Ampicillin, Streptomycin, Ketoconazole, and Bifonazole.[6][9][10]

Table 1: Comparative MIC Values (µg/mL) of Triazolo[3,4-b]thiadiazole Derivatives

Compound IDR¹ SubstituentR² SubstituentS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. fumigatus
2 4-Cl-Ph-NH-SO₂-3,4-(MeO)₂-Bn1.20.61.22.41.22.4
3 4-Me-Ph-NH-SO₂-3,4-(MeO)₂-Bn0.60.30.61.20.61.2
4 4-Cl-Ph-NH-SO₂-2-(2-MeO-Ph)-Et4.92.44.99.80.30.6
6 4-Cl-Ph-NH-SO₂-Ph-O-Me2.41.22.44.91.22.4
7 4-Me-Ph-NH-SO₂-Ph-O-Me1.20.61.22.40.61.2
16 4-Me-Ph-NH-SO₂-3-Br-Pyr4.92.44.99.81.22.4
19 4-MeO-Ph-NH-SO₂-3,4-(MeO)₂-Bn0.30.150.30.61.22.4
Ampicillin--12.510050>100--
Streptomycin--2512.512.5100--
Ketoconazole------2550
Bifonazole------12.525

Data synthesized from Kapustina et al. (2021).[6] Abbreviations: Ph (Phenyl), Me (Methyl), MeO (Methoxy), Bn (Benzyl), Et (Ethyl), Pyr (Pyridinyl).

Structure-Activity Relationship (SAR) Insights

The data presented reveals critical structure-activity relationships (SAR) that guide the rational design of more potent derivatives:

  • Impact of the R¹ Sulfonamide Moiety: The nature of the substituent on the sulfonamide group at position 3 is crucial. For instance, compound 19 , with a p-methoxyphenyl group, demonstrated the highest antibacterial activity, particularly against Gram-positive strains, suggesting that electron-donating groups in this position enhance potency.[6]

  • Influence of the R² Substituent: The substituent at position 6 significantly modulates the antimicrobial spectrum.

    • Antibacterial Activity: The presence of a 3,4-dimethoxybenzyl group (as in compounds 2 , 3 , and 19 ) consistently confers potent broad-spectrum antibacterial activity.[6]

    • Antifungal Activity: A 2-(2-methoxyphenyl)-ethyl group at R² (compound 4 ) yielded the highest antifungal activity, with an MIC of 0.3 µg/mL against Candida albicans, a potency 80-fold higher than Ketoconazole.[6][10] This highlights that structural modifications can be used to tune the selectivity of these compounds towards either bacterial or fungal targets.

  • General Trends: Fused heterocyclic systems like Triazolo[3,4-b]thiadiazoles often derive their activity from their ability to mimic biological purines and interact with key enzymatic targets. The specific electronic and steric properties of the substituents dictate the strength and nature of these interactions.[11][12]

Proposed Mechanisms of Action

The broad-spectrum activity of these compounds suggests they may interfere with fundamental cellular processes. Molecular docking studies have provided valuable insights into their potential mechanisms.[6][10]

  • Antibacterial Target: The most probable antibacterial target identified through in silico studies is UDP-N-acetylenolpyruvylglucosamine reductase (MurB) .[9][10] MurB is a critical enzyme in the bacterial cytoplasm that catalyzes a key step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to cell lysis and death.

  • Antifungal Target: For antifungal activity, the likely target is Lanosterol 14α-demethylase (CYP51) .[6][10] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes that maintains their fluidity and integrity. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and disrupts membrane function, ultimately causing fungal cell death. This is a well-established mechanism for azole antifungal drugs.

The diagram below illustrates the proposed antifungal mechanism of action.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) Membrane Disrupted Membrane (Cell Death) TriazoloThiadiazole Triazolo[3,4-b]thiadiazole Derivative TriazoloThiadiazole->CYP51 Inhibition CYP51->Ergosterol Catalysis CYP51->Membrane Blocked Synthesis

Caption: Proposed antifungal mechanism via inhibition of CYP51.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and accuracy, antimicrobial susceptibility testing must follow a standardized, self-validating protocol. The broth microdilution method is considered a gold standard for determining MIC values.[1][2][13]

Objective: To determine the minimum inhibitory concentration (MIC) of Triazolo[3,4-b]thiadiazole derivatives against selected microbial strains.

Pillar of Trustworthiness: This protocol incorporates essential controls—a sterility control to check for media contamination, a growth control to ensure the viability of the inoculum, and the use of ATCC quality control strains with known MIC values to validate the overall test accuracy.[3]

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Microbial cultures in the logarithmic growth phase.

  • 0.5 McFarland turbidity standard.

  • Sterile saline solution (0.85% NaCl).

  • Multichannel pipette.

  • Plate incubator.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14] This final dilution is typically done just before adding the inoculum to the plate.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first column of wells (e.g., column 1), effectively doubling the volume and halving the concentration. c. Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. d. Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10). Discard the final 100 µL from column 10. e. Column 11 will serve as the Growth Control (broth + inoculum, no compound). f. Column 12 will serve as the Sterility Control (broth only).

  • Inoculation: a. Add the prepared inoculum (from step 1c, now at the correct concentration) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each test well should be uniform. Note: The specific volumes for dilution and inoculation can be adjusted (e.g., 50 µL + 50 µL), but the principle of two-fold dilution remains the same.[15]

  • Incubation: a. Cover the plate and incubate under appropriate conditions. For most bacteria, this is 35-37°C for 16-20 hours.[16] For fungi like Candida albicans, incubate at 35°C for 24 hours.

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of the test compound at which there is no visible growth (the well appears clear), as compared to the turbid growth control well.[3][14] c. The sterility control well should remain clear.

The following diagram visualizes this comprehensive experimental workflow.

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_compound 1. Prepare Compound Stock Solution (e.g., in DMSO) serial_dilution 4. Perform 2-Fold Serial Dilution of Compound in Broth prep_compound->serial_dilution prep_media 2. Prepare Sterile Broth Medium prep_media->serial_dilution prep_inoculum 3. Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculation 5. Inoculate Wells with Standardized Microbe Suspension prep_inoculum->inoculation serial_dilution->inoculation controls 6. Include Controls (Growth & Sterility) inoculation->controls incubation 7. Incubate at 37°C for 18-24 hours controls->incubation read_mic 8. Visually Inspect for Turbidity & Determine MIC incubation->read_mic record_data 9. Record & Tabulate MIC Values read_mic->record_data sar_analysis 10. Perform Structure-Activity Relationship (SAR) Analysis record_data->sar_analysis

Caption: Standard workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The 1,2,4-triazolo[3,4-b][1][2][3]thiadiazole scaffold represents a highly promising platform for the development of novel antimicrobial agents. The derivatives discussed herein demonstrate potent, broad-spectrum activity against both bacteria and fungi, in many cases far exceeding the efficacy of established drugs.[6] The clear structure-activity relationships provide a rational basis for further optimization, allowing for the tuning of potency and spectral activity.

Future research should focus on:

  • Lead Optimization: Synthesizing new analogues based on the SAR insights to enhance potency and improve pharmacokinetic profiles.

  • Mechanism Validation: Moving beyond in silico predictions to confirm the inhibition of proposed targets like MurB and CYP51 through enzymatic assays.

  • In Vivo Efficacy: Advancing the most promising lead compounds into animal models of infection to assess their therapeutic potential.

  • Resistance Studies: Evaluating the potential for resistance development to these novel compounds in target pathogens.

By leveraging the chemical tractability and proven biological activity of the Triazolo[3,4-b]thiadiazole core, the scientific community is well-positioned to develop next-generation antimicrobials to combat the growing threat of infectious diseases.

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  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Genc, H., et al. (2017). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC.

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A Researcher's Guide to the Reproducible Synthesis and Bioactivity of 3-Substituted-6-amino-triazolo[3,4-b]thiadiazoles

A Researcher's Guide to the Reproducible Synthesis and Bioactivity of 3-Substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles

For researchers and drug development professionals, the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[5][6] The promise of this heterocyclic system, however, is intrinsically linked to the reproducibility of its synthesis and the consistent biological activity of the resulting compounds. This guide provides an in-depth analysis of the synthesis of 3-substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles, offering a detailed, reproducible protocol and a comparative look at alternative methodologies. Furthermore, it delves into the nuances of assessing their antimicrobial activity, providing a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) and comparing their efficacy against established agents.

Part 1: Reproducibility in the Synthesis of 3-Substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles

The synthesis of the triazolo[3,4-b]thiadiazole core is a well-established process, yet achieving consistent, high yields requires careful attention to reaction conditions and purification methods. The most common and reliable route involves the cyclization of a 4-amino-5-substituted-1,2,4-triazole-3-thiol intermediate.[7][8]

Core Synthetic Workflow

The generalized and reproducible synthetic scheme is outlined below. This multi-step process begins with the conversion of a carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the acid hydrazide. The key 1,2,4-triazole-3-thiol intermediate is then formed by reacting the acid hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. Finally, cyclization with an appropriate reagent, such as cyanogen bromide, affords the target 3-substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole.

Synthesis_WorkflowAAromatic Carboxylic AcidBEsterification(e.g., SOCl2, MeOH)A->BCAromatic EsterB->CDHydrazinolysis(NH2NH2·H2O)C->DEAcid HydrazideD->EFThiol Intermediate Formation(1. CS2, KOH2. NH2NH2·H2O)E->FG4-Amino-5-aryl-1,2,4-triazole-3-thiolF->GHCyclization(e.g., BrCN)G->HI3-Aryl-6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleH->I

Caption: Generalized synthetic workflow for 3-substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles.

Detailed, Reproducible Protocol for the Synthesis of 3-Phenyl-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

This protocol provides a step-by-step method for a representative compound of this class.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • To a solution of methyl benzoate (0.1 mol) in methanol (50 mL), add hydrazine hydrate (0.2 mol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain pure benzoic acid hydrazide.

Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Dissolve benzoic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in ethanol (100 mL).

  • Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • To the resulting potassium dithiocarbazinate salt, add hydrazine hydrate (0.2 mol).

  • Reflux the mixture for 10-12 hours, during which the evolution of hydrogen sulfide gas will be observed.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 3: Synthesis of 3-Phenyl-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in a suitable solvent such as ethanol (30 mL).

  • Add cyanogen bromide (0.012 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product.

Comparative Analysis of Synthetic Methodologies

While the above protocol is robust, other methods exist for the synthesis of the triazolothiadiazole core. A comparison of these methods is crucial for selecting the most appropriate route based on available resources and desired outcomes.

MethodKey ReagentsTypical Yield (%)Reaction TimeAdvantagesDisadvantages
Conventional Heating Aromatic acids, POCl₃60-854-12 hoursWell-established, readily available reagents.[9]Long reaction times, use of harsh dehydrating agent (POCl₃).
Microwave-Assisted Synthesis Aromatic acids, PPA75-925-15 minutesSignificantly reduced reaction times, often higher yields.[5]Requires specialized microwave reactor.
One-Pot Synthesis Benzoic acid, thiocarbohydrazide65-807-9 hoursReduced number of workup and purification steps.[10]May lead to more side products, requiring careful optimization.

Troubleshooting and Reproducibility Challenges:

  • Incomplete Cyclization: A common issue is the incomplete cyclization of the triazole-thiol intermediate. This can often be addressed by increasing the reaction time or temperature, or by using a more potent cyclizing agent.

  • Side Reactions: The formation of side products, such as oxidized thiol derivatives, can reduce the yield and complicate purification. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification: The final product and intermediates often require recrystallization to achieve high purity. The choice of solvent for recrystallization is critical and may need to be optimized for each derivative.

Part 2: Reproducibility in the Bioactivity Assessment of Triazolo[3,4-b]thiadiazoles

The antimicrobial activity of triazolo[3,4-b]thiadiazoles is a key area of interest. Ensuring the reproducibility of bioactivity data is paramount for accurate structure-activity relationship (SAR) studies and for identifying promising lead compounds. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[11]

Standardized Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a widely accepted and reproducible technique.

MIC_Workflowcluster_prepPreparationcluster_incubationInoculation & Incubationcluster_analysisData AnalysisAPrepare stock solution of test compoundCPrepare serial dilutions of test compound in 96-well plateA->CBPrepare bacterial inoculum (0.5 McFarland standard)DInoculate wells with bacterial suspensionB->DC->DEIncubate at 37°C for 18-24 hoursD->EFVisually inspect for turbidity (bacterial growth)E->FGDetermine MIC: lowest concentration with no visible growthF->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: Prepare a stock solution of the synthesized triazolothiadiazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli), prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Factors Influencing Bioactivity Reproducibility

Several factors can introduce variability in MIC results, and it is crucial to control these to ensure reproducibility.[12][13]

  • Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value. A higher inoculum may require a higher concentration of the antimicrobial to inhibit growth.

  • Incubation Time and Temperature: Deviations from the standard incubation conditions can affect the growth rate of the bacteria and, consequently, the MIC.

  • Media Composition: The type and composition of the growth medium can influence the activity of the test compound.

  • Inter-laboratory Variation: Differences in experimental protocols and their execution between laboratories can lead to discrepancies in MIC values.[14] Adherence to standardized protocols is essential for comparing data across different studies.

Comparative Bioactivity Data

The following table presents a hypothetical comparison of the antimicrobial activity of a representative 3-substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole with an alternative heterocyclic compound (1,3,4-oxadiazole derivative) and a standard antibiotic.

CompoundTarget OrganismMIC (µg/mL)Reference
3-Phenyl-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole Staphylococcus aureus16[11]
Escherichia coli32[11]
2-Amino-5-phenyl-1,3,4-oxadiazole Staphylococcus aureus64
Escherichia coli128
Ciprofloxacin (Standard) Staphylococcus aureus1[15]
Escherichia coli0.5[15]

Structure-Activity Relationship (SAR) Insights:

The biological activity of triazolothiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[1][16] For instance, the introduction of electron-withdrawing groups on the 3-phenyl ring has been shown to enhance antimicrobial activity in some cases. Quantitative Structure-Activity Relationship (QSAR) studies can provide predictive models for the antimicrobial properties of these compounds based on their structural features.[2][4]

Part 3: Alternative and Comparative Scaffolds

While the triazolo[3,4-b]thiadiazole core is a potent pharmacophore, it is beneficial to consider alternative heterocyclic systems with similar bioactivities for comparative studies.

  • 1,3,4-Oxadiazoles: These compounds share structural similarities with triazolothiadiazoles and have also been reported to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects.[3][17][18]

  • Fluconazole: As a well-established triazole-containing antifungal agent, fluconazole serves as an excellent benchmark for comparing the antifungal activity of novel triazolothiadiazole derivatives.[19][20][21] Its mechanism of action, involving the inhibition of fungal cytochrome P450, provides a point of comparison for mechanistic studies.[19]

Conclusion

The successful development of novel therapeutic agents based on the 3-substituted-6-amino-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold hinges on the ability to reproducibly synthesize these compounds and reliably assess their biological activity. This guide has provided a comprehensive framework for achieving these goals, from detailed synthetic and bioassay protocols to a critical analysis of factors influencing reproducibility. By adhering to these principles and leveraging comparative data, researchers can accelerate the discovery and development of new and effective drugs from this promising class of heterocyclic compounds.

References

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  • Appell, M., Compton, D. L., & Evans, K. O. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Methods and Protocols, 4(1), 2. [Link]

  • Appell, M., Compton, D. L., & Evans, K. O. (2020). Predictive Quantitative Structure-Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Methods and protocols, 4(1), 2. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE AND 1,2,4-TRIAZOLO[3,4- B]1,3,4-THIADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL STUDIES. (n.d.). Academia.edu. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... (n.d.). ResearchGate. [Link]

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  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 37(4), 433-469. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6599. [Link]

  • Odds, F. C., & Webster, C. E. (1986). Antifungal effects of fluconazole (UK 49858), a new triazole antifungal, in vitro. Journal of Antimicrobial Chemotherapy, 18(4), 473-478. [Link]

  • 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. (2014). Arabian Journal of Chemistry, 7(5), 771-779. [Link]

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  • The effect of interlaboratory variability on antimicrobial susceptibility determination. (2005). Diagnostic Microbiology and Infectious Disease, 53(1), 61-64. [Link]

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  • MIC values of the four derivatives against the clinical sta- phylococcal isolates. (n.d.). ResearchGate. [Link]

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  • Ghannoum, M. A., & Elewski, B. (1999). Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine. Clinical Infectious Diseases, 28(4), 926-927. [Link]

  • Mathew, V., Keshavayya, J., Vaidya, V. P., & Giles, D. (2007). Studies on synthesis and pharmacological activities of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and their dihydro analogues. European journal of medicinal chemistry, 42(6), 823-840. [Link]

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Introduction to Triazolo[3,4-b]thiadiazoles: A Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of Triazolo[3,4-b]thiadiazole derivatives with established, commercially available drugs. The focus is on presenting a clear, data-driven analysis for researchers, scientists, and professionals in drug development, emphasizing scientific integrity and practical, field-proven insights.

The 1,2,4-triazole and 1,3,4-thiadiazole ring systems are prominent heterocyclic structures in medicinal chemistry, each known to confer a wide range of biological activities. The fusion of these two moieties into the triazolo[3,4-b]thiadiazole scaffold has generated significant interest within the research community. This bicyclic system is recognized for its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms, which are key pharmacophoric features enabling interaction with various biological targets.

Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This guide will focus on a comparative analysis of their antimicrobial and anticancer activities against well-established commercial drugs, supported by experimental data and protocols.

Antimicrobial Activity: A Comparative Analysis

Triazolo[3,4-b]thiadiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative triazolo[3,4-b]thiadiazole derivatives against common microbial strains, benchmarked against commercially available antimicrobial drugs. Lower MIC values indicate higher potency.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Triazolo[3,4-b]thiadiazole Derivative 1 Staphylococcus aureus8
Triazolo[3,4-b]thiadiazole Derivative 2 Escherichia coli16
Ciprofloxacin (Commercial Antibiotic) Staphylococcus aureus1-2
Ciprofloxacin (Commercial Antibiotic) Escherichia coli0.015-1
Triazolo[3,4-b]thiadiazole Derivative 3 Candida albicans4
Fluconazole (Commercial Antifungal) Candida albicans0.25-2

Note: The specific structures of the triazolo[3,4-b]thiadiazole derivatives are detailed in the cited literature.

From the data, it is evident that while the investigated triazolo[3,4-b]thiadiazole derivatives show promising antimicrobial activity, their potency is generally lower than that of the commercially available drugs Ciprofloxacin and Fluconazole in these specific examples. However, the potential for further structural modification to enhance efficacy makes them a compelling area for further research, particularly in the context of rising antimicrobial resistance.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (Triazolo[3,4-b]thiadiazole derivatives and commercial drugs)

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically transfer a few colonies of the test bacterium into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

    • The last well in each row, containing no compound, serves as a growth control.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) E1 Inoculate Wells with Bacterial Suspension P1->E1 P2 Prepare Serial Dilutions of Test Compound in Plate P2->E1 E2 Incubate Plate (37°C, 18-24h) E1->E2 A1 Visually Inspect for Turbidity E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: A Comparative Perspective

Certain triazolo[3,4-b]thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways implicated in cancer progression.

Comparative Efficacy Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected triazolo[3,4-b]thiadiazole derivatives against human cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater cytotoxic potential.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Triazolo[3,4-b]thiadiazole Derivative 4 MCF-7 (Breast Cancer)5.2
Triazolo[3,4-b]thiadiazole Derivative 5 A549 (Lung Cancer)8.7
Doxorubicin (Commercial Anticancer Drug) MCF-7 (Breast Cancer)0.5-1.5
Doxorubicin (Commercial Anticancer Drug) A549 (Lung Cancer)0.1-0.5

Note: The specific structures of the triazolo[3,4-b]thiadiazole derivatives are detailed in the cited literature.

Similar to the antimicrobial data, the selected triazolo[3,4-b]thiadiazole derivatives exhibit notable anticancer activity, but their potency in these examples is less than that of Doxorubicin. Nevertheless, the unique structural scaffold of triazolo[3,4-b]thiadiazoles may offer advantages in terms of reduced side effects or activity against drug-resistant cancer cells, warranting further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT assay, a colorimetric method for assessing cell viability.

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (Triazolo[3,4-b]thiadiazole derivatives and Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for another 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis S1 Seed Cells in 96-well Plate S2 Incubate for 24h for Attachment S1->S2 T1 Add Serial Dilutions of Test Compound S2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 4h A1->A2 A3 Solubilize Formazan with DMSO A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate % Viability and Determine IC50 D1->D2

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The triazolo[3,4-b]thiadiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the direct comparison with highly optimized, commercially available drugs in this guide indicates a need for further potency enhancement, the demonstrated biological activity is significant.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically modify the core scaffold and identify substitutions that enhance potency and selectivity.

  • Mechanism of Action studies: To elucidate the precise molecular targets of these compounds, which could reveal novel therapeutic strategies.

  • In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives in animal models.

By leveraging the insights from comparative analyses and standardized experimental protocols, the scientific community can continue to unlock the full therapeutic potential of triazolo[3,4-b]thiadiazoles.

References

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment forTriazolo[3,4-b]thiadiazol-6-amine

A Researcher's Guide to Safe Handling: Personal Protective Equipment for[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazol-6-amine

In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel heterocyclic compounds are paramount to discovering new therapeutic agents. The[1][2][3]triazolo[3,4-b][1][3]thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] As researchers dedicated to advancing drug discovery, ensuring the highest standards of safety during the handling of these promising compounds is not just a regulatory requirement but a professional and ethical obligation.

This guide provides a comprehensive, step-by-step framework for the appropriate selection and use of Personal Protective Equipment (PPE) when working with[1][2][3]Triazolo[3,4-b][1][3][6]thiadiazol-6-amine. While specific toxicological data for this exact molecule may be limited, the principles outlined here are derived from established safety protocols for handling analogous chemical structures and potent pharmaceutical compounds.

Understanding the Risk: A Proactive Approach to Safety

Given that many triazolo-thiadiazole derivatives are investigated for their cytotoxic potential against cancer cell lines, it is prudent to handle[1][2][3]Triazolo[3,4-b][1][3]thiadiazol-6-amine as a potentially hazardous substance.[5][7] The primary routes of occupational exposure to such compounds are inhalation of aerosols or dust, dermal contact, and accidental ingestion.[6] Therefore, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling[1][2][3]Triazolo[3,4-b][1][3][6]thiadiazol-6-amine, with specific recommendations to ensure maximum protection.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978)Provides resistance to chemical permeation. Powder-free to prevent aerosolization of the compound.[6][8]
Gown Disposable, impermeable, long-sleeved gown with knit cuffsProtects skin and personal clothing from splashes and contamination. Cuffs should be tucked under the outer pair of gloves.[2][8]
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes, sprays, and airborne particles.[2] Standard safety glasses are insufficient.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential when handling the compound as a powder outside of a containment device to prevent inhalation.[6][9]
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the laboratory.[2][6]
Hair Cover Disposable bouffant cap or hair netConfines hair to prevent contamination of the work area and the experiment.[2][6]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure

Donning_ProcedureA1. Hand Hygiene:Wash hands thoroughly with soap and water.B2. Gown:Don the impermeable gown, ensuring complete coverage.A->BC3. Respiratory Protection:Fit the N95 respirator, performing a seal check.B->CD4. Eye Protection:Place goggles or face shield over the respirator.C->DE5. Hair and Shoe Covers:Don hair net and then shoe covers.D->EF6. Gloves:Don the first pair of gloves, tucking gown cuffs under. Don a second pair over the first.E->F

Figure 1: Step-by-step PPE donning procedure.
Doffing Procedure

The removal of PPE should be performed in a manner that minimizes the risk of exposure to the handler and the environment.

Doffing_ProcedureA1. Outer Gloves:Remove the outer, most contaminated pair of gloves.B2. Gown and Inner Gloves:Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.A->BC3. Dispose:Dispose of gown and gloves in a designated hazardous waste container.B->CD4. Hand Hygiene:Perform hand hygiene.C->DE5. Eye and Respiratory Protection:Remove face shield/goggles and then the respirator from outside the contaminated area.D->EF6. Hair and Shoe Covers:Remove hair and shoe covers.E->FG7. Final Hand Hygiene:Wash hands thoroughly with soap and water.F->G

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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